molecular formula C9H8N2O2 B1317532 methyl 1H-benzo[d]imidazole-4-carboxylate CAS No. 37619-25-3

methyl 1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B1317532
CAS No.: 37619-25-3
M. Wt: 176.17 g/mol
InChI Key: UZMYAXZLWVFGBD-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-4-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-7-8(6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYAXZLWVFGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566262
Record name Methyl 1H-benzimidazole-4-carboxylate
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37619-25-3
Record name Methyl 1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37619-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-benzimidazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-benzo[d]imidazole-4-carboxylate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzimidazole core is a prevalent scaffold in a multitude of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characterization of this compound, serving as a vital resource for professionals engaged in its research and application.

Chemical Structure and Properties

The foundational structure of this compound consists of a fused benzene and imidazole ring system, with a methyl carboxylate group substituted at the 4-position of the benzimidazole ring.

Caption: 2D Chemical Structure of this compound.

This arrangement of atoms imparts specific physicochemical properties to the molecule that are crucial for its behavior in chemical reactions and biological systems.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][2]
CAS Number 37619-25-3[1][2]
Appearance White to off-white crystalline solid[3]
Boiling Point 416.2 °C at 760 mmHg
Flash Point 205.5 °C[4]
Solubility Sparing solubility in common organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 1H-benzo[d]imidazole-4-carboxylic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Esterification of 1H-Benzo[d]imidazole-4-carboxylic Acid

This protocol is adapted from established procedures found in the literature.[5]

Materials:

  • 1H-1,3-benzodiazole-4-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium chloride (aq) solution

  • Ethyl acetate (EtOAc)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a 250-mL round-bottom flask, add 1H-1,3-benzodiazole-4-carboxylic acid (4.0 g, 24.67 mmol, 1.00 equiv) and methanol (60 mL).

  • Carefully add concentrated sulfuric acid (6 mL) to the suspension while stirring.

  • Stir the resulting solution overnight at room temperature.

  • After the reaction is complete, concentrate the solution under vacuum using a rotary evaporator.

  • Dilute the resulting residue with 30 mL of a saturated aqueous sodium chloride solution.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and proceed with further purification steps as needed (e.g., washing, drying, and solvent evaporation).

Synthesis start 1H-Benzo[d]imidazole-4-carboxylic Acid stirring Stir overnight at room temperature start->stirring Add reagents Methanol (MeOH) Sulfuric Acid (H₂SO₄) reagents->stirring Add workup Concentration Aqueous Workup Extraction with EtOAc stirring->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.

¹H NMR Spectroscopy

A patent provides the following ¹H NMR data for this compound in deuterated chloroform (CDCl₃).[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.94 (s, 3H), 7.32 (t, J=8 Hz, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.96 (d, J=8.0 Hz, 1H), 8.32 (s, 1H), 12.58 (br, 1H).

Interpretation of the ¹H NMR Spectrum:

  • The singlet at 3.94 ppm integrating to 3 hydrogens corresponds to the methyl protons of the ester group.

  • The triplet at 7.32 ppm is attributed to the proton at the 6-position of the benzimidazole ring, coupled to the adjacent protons at the 5- and 7-positions.

  • The doublets at 7.85 ppm and 7.96 ppm correspond to the protons at the 5- and 7-positions, respectively, showing coupling to the proton at the 6-position.

  • The singlet at 8.32 ppm is assigned to the proton at the 2-position of the imidazole ring.

  • The broad singlet at 12.58 ppm is characteristic of the N-H proton of the imidazole ring.

Further Spectroscopic Analysis
  • ¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic and heterocyclic carbons of the benzimidazole core.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic and imidazole rings.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (176.17).

Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities. Derivatives of 1H-benzo[d]imidazole have been investigated for various biological activities, including:

  • Anticancer Agents: Benzimidazole derivatives have been explored as potential anticancer agents, with some showing inhibitory activity against enzymes like topoisomerase.

  • Antimicrobial Agents: The benzimidazole core is a key component in several antimicrobial drugs, and new derivatives are continually being investigated for their efficacy against various pathogens.

  • Kinase Inhibitors: Substituted benzimidazoles have been designed and synthesized as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.

This compound serves as a key starting material or intermediate in the synthesis of more complex benzimidazole derivatives with potential therapeutic applications.[6][7] Its functional groups, the ester and the N-H of the imidazole ring, provide convenient handles for further chemical modifications and the introduction of diverse substituents to explore structure-activity relationships.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and available spectroscopic data. Further research to fully characterize this compound and explore its utility in the development of new therapeutic agents is warranted.

References

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"methyl 1H-benzo[d]imidazole-4-carboxylate" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 1H-benzo[d]imidazole-4-carboxylate

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and an imidazole ring, is a key component in numerous FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[2] Its structural versatility and capacity for hydrogen bonding, π-π stacking, and metal ion coordination make it a fertile ground for the development of novel therapeutics.[1]

This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a key intermediate and building block in the synthesis of more complex, biologically active molecules.[4][5][6] Its structure, featuring a reactive ester group positioned on the benzene ring, provides a critical handle for synthetic modification. Given its role in the synthetic pathway of potential drug candidates, unambiguous confirmation of its structure is not merely an academic exercise; it is a prerequisite for advancing any research and development program, ensuring the integrity of downstream compounds and biological data.

This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the underlying logic and causality behind each experimental choice, demonstrating how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

The Strategic Workflow of Structure Elucidation

The determination of a molecule's precise chemical structure is a systematic process of deduction, where each analytical technique provides a unique piece of the puzzle. The process is iterative, with data from one experiment informing the next and helping to build a cohesive, evidence-backed structural hypothesis. The ultimate goal is to account for every atom and every bond in the molecule with irrefutable data.

The logical flow begins with establishing the fundamental properties—molecular formula and the types of functional groups present—before mapping the intricate connectivity of the atomic framework.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Atomic Framework Mapping cluster_3 Phase 4: Definitive Confirmation MS Mass Spectrometry (MS) IR FTIR Spectroscopy MS->IR Provides Molecular Formula C₉H₈N₂O₂ EA Elemental Analysis (EA) NMR1D 1D NMR (¹H, ¹³C, DEPT) IR->NMR1D Identifies Functional Groups (N-H, C=O, C-O) UV UV-Vis Spectroscopy NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Proposes Proton & Carbon Environments Final Final Structure Confirmed NMR2D->Final Establishes Atom Connectivity (H-H, C-H bonds) XRAY X-Ray Crystallography (If crystal available) XRAY->Final Provides Absolute 3D Structure G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Fragments Deduced H1 ¹H Signals (Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C Signals (Shifts) C13->HSQC C13->HMBC Frag1 Aromatic Ring Fragment (C5-C6-C7 connectivity) COSY->Frag1 Frag3 Proton-Carbon Pairs HSQC->Frag3 Frag2 Methyl Ester Fragment (-COOCH₃) HMBC->Frag2 Structure Final Confirmed Structure HMBC->Structure Connects all fragments Frag1->Structure Frag2->Structure Frag3->Structure

Figure 2: Logical flow of NMR data integration for structure confirmation.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is a case study in the power of a modern, multi-technique analytical workflow. No single experiment can provide the complete picture. The process begins with Mass Spectrometry to establish the molecular formula, which sets the atomic constraints. FTIR spectroscopy then provides rapid confirmation of the key functional groups predicted by that formula. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to meticulously map the atomic connectivity, proton-by-proton and carbon-by-carbon.

Each step validates the last: the functional groups seen in the IR are consistent with the molecular formula from MS, and the final structure assembled from NMR data perfectly accounts for every piece of spectroscopic evidence. This integrated, self-validating methodology ensures the highest degree of confidence in the structural assignment, a critical checkpoint for any molecule intended for use in research and drug development.

References

  • c7dt02584j1.pdf - The Royal Society of Chemistry.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database.
  • The Role of Benzimidazole Derivatives in Drug Discovery.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • JAM 2026 Chemistry (CY).
  • A benzimidazolecarboxamide derivative as an anticancer drug. ResearchGate.
  • Overview of Structure Determination in Heterocyclic Chemistry. YouTube.
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Structure elucidation – Knowledge and References. Taylor & Francis.
  • FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate.
  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
  • Application of benzimidazole in drugs. BOC Sciences.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
  • Methyl 1H-imidazole-1-carboxylate. Enamine.
  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate. LookChem.
  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (PDF).
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
  • 1H-Imidazole, 1-methyl-. NIST WebBook.
  • This compound , 98% , 37619-25-3. CookeChem.
  • methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. PubChem.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (IUCr).
  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PubMed.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR.

Sources

A Spectroscopic Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of methyl 1H-benzo[d]imidazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes predicted and comparative spectroscopic data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the spectral features, this guide offers a robust framework for the characterization and quality control of this important molecule and its derivatives.

Introduction: The Significance of this compound

Benzimidazoles are a class of heterocyclic aromatic compounds consisting of a fusion between benzene and imidazole rings. This scaffold is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural elucidation through spectroscopic methods is paramount for ensuring the integrity and purity of research and development efforts. This guide provides an in-depth examination of its characteristic spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a unique spectroscopic fingerprint. The presence of an aromatic benzene ring, an imidazole moiety, and a methyl ester functional group are all distinguishable through various spectroscopic techniques.

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole ring, the proton on the imidazole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~12.5 - 13.5broad singlet-
H2 (imidazole)~8.2 - 8.4singlet-
Aromatic Protons~7.3 - 8.0multiplet-
-OCH₃ (ester)~3.9 - 4.1singlet3H

Disclaimer: These are predicted values based on data from analogous structures and established NMR principles. Actual experimental values may vary based on solvent and experimental conditions.

Expertise & Experience: The broadness of the N-H signal is a characteristic feature resulting from quadrupole broadening and potential proton exchange with residual water in the NMR solvent. The downfield shift of the aromatic protons is attributed to the anisotropic effect of the fused ring system and the electron-withdrawing substituent.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The presence of the carbonyl carbon of the ester group will be a key diagnostic peak at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ester)~165 - 170
C2 (imidazole)~140 - 145
Aromatic & Imidazole Carbons~110 - 140
-OCH₃ (ester)~50 - 55

Disclaimer: These are predicted values based on data from analogous structures and established NMR principles. Actual experimental values may vary.

Authoritative Grounding: The chemical shifts of carbon atoms in benzimidazole systems have been extensively studied. The assignments are based on established data for substituted benzimidazoles and general principles of ¹³C NMR spectroscopy.[2][3][4][5]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (ester)1700 - 1730Strong
C=N Stretch (imidazole)1610 - 1640Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (ester)1200 - 1300Strong

Trustworthiness: The broad N-H stretch is indicative of hydrogen bonding, a common feature in solid-state and concentrated solutions of benzimidazoles. The strong carbonyl absorption is a definitive marker for the ester functional group. These characteristic peaks provide a reliable method for confirming the presence of these functionalities.

Figure 2. A simplified workflow for obtaining an IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak:

  • [M]⁺˙: m/z = 176

Predicted Major Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z = 145.

  • Loss of the methyl group (-CH₃): This would lead to a fragment at m/z = 161.

  • Decarboxylation (loss of -COOCH₃): This would produce a benzimidazole fragment at m/z = 117.

G M [M]+• m/z = 176 F1 [M - OCH3]+ m/z = 145 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 117 M->F2 - •COOCH3

Figure 3. Predicted major fragmentation pathways for this compound.

Expertise & Experience: The stability of the benzimidazole ring suggests that fragmentation will likely involve the ester substituent. The observation of these specific fragment ions would provide strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By understanding the principles behind these spectroscopic techniques and the characteristic features of this molecule, researchers can confidently verify its structure and purity, ensuring the integrity of their scientific endeavors.

References

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega.

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

  • This compound, 98%, 37619-25-3. CookeChem.

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate.

  • Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate.

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate.

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience.

  • The mass spectra of imidazole and 1-methylimidazole. ResearchGate.

Sources

"methyl 1H-benzo[d]imidazole-4-carboxylate" discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Methyl 1H-benzo[d]imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid benzimidazole core, substituted with a reactive carboxylate group, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide delves into the historical context of its discovery, rooted in the broader history of benzimidazole synthesis, and provides a detailed exploration of the synthetic methodologies that have evolved for its preparation. Furthermore, we will examine its critical role as a molecular building block in the development of targeted therapeutics, including PARP-1 inhibitors and 5-HT4 receptor antagonists. This guide is intended to be a comprehensive resource for researchers and professionals in the field, offering both historical perspective and practical synthetic insights.

A Legacy of Discovery: The Benzimidazole Scaffold

The story of this compound is intrinsically linked to the discovery and development of its parent heterocycle, benzimidazole. The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, was first reported in 1872.[1] Early synthetic work by pioneers such as Ladenburg laid the groundwork for accessing this important chemical scaffold.[2]

The two classical and most enduring methods for benzimidazole synthesis are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[3][4][5][6]

  • The Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically at high temperatures.[3][5][7]

  • The Weidenhagen Reaction: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[3][4]

These foundational reactions, though sometimes requiring harsh conditions and resulting in modest yields, opened the door to the exploration of the chemical and biological properties of a vast number of benzimidazole derivatives.[4][6] Over the decades, numerous modifications and improvements to these classical methods have been developed, including the use of various catalysts and milder reaction conditions to enhance efficiency and substrate scope.[8][9][10][11][12]

The Emergence of this compound: A Synthetic Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from the established principles of benzimidazole chemistry. The most probable and widely employed synthetic route involves a two-step process: the preparation of a key precursor, methyl 2,3-diaminobenzoate, followed by a cyclization reaction to form the benzimidazole ring.

Synthesis of the Key Precursor: Methyl 2,3-diaminobenzoate

The synthesis of methyl 2,3-diaminobenzoate is a critical first step. A common and effective method starts from methyl 2-amino-3-nitrobenzoate.[13][14] The nitro group is selectively reduced to an amine, typically through catalytic hydrogenation.

Experimental Protocol: Synthesis of Methyl 2,3-diaminobenzoate [13][14]

  • Reaction Setup: A solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol is prepared in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: A palladium-based catalyst, such as palladium hydroxide on carbon, is added to the solution.

  • Hydrogenation: The reaction mixture is degassed and placed under a hydrogen atmosphere (typically 4 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature for an extended period (e.g., 48 hours) until the reduction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield methyl 2,3-diaminobenzoate.

Starting Material Reagents Product Yield
Methyl 2-amino-3-nitrobenzoateH₂, Pd(OH)₂/C, EthanolMethyl 2,3-diaminobenzoateQuantitative[13][14]
Cyclization to Form the Benzimidazole Ring

With the o-phenylenediamine precursor, methyl 2,3-diaminobenzoate, in hand, the final step is the formation of the imidazole ring. This is typically achieved through a cyclization reaction with a one-carbon source. Formic acid is a commonly used and efficient reagent for this transformation, aligning with the principles of the Phillips-Ladenburg reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Methyl 2,3-diaminobenzoate is dissolved in formic acid.

  • Reaction Conditions: The reaction mixture is heated, often to reflux, for a period sufficient to drive the cyclization to completion.

  • Work-up and Purification: Upon cooling, the product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.

Diagram: Synthetic Pathway to this compound

G cluster_0 Precursor Synthesis cluster_1 Cyclization Methyl 2-amino-3-nitrobenzoate Methyl 2-amino-3-nitrobenzoate Methyl 2,3-diaminobenzoate Methyl 2,3-diaminobenzoate Methyl 2-amino-3-nitrobenzoate->Methyl 2,3-diaminobenzoate H2, Pd(OH)2/C Ethanol This compound This compound Methyl 2,3-diaminobenzoate->this compound Formic Acid Heat

Caption: A two-step synthesis of this compound.

A Cornerstone in Modern Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The presence of the carboxylate group and the reactive N-H of the imidazole ring provide two orthogonal handles for further chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

In the Development of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway and has emerged as a major target for cancer therapy. A number of potent PARP-1 inhibitors have been developed based on a 1H-benzo[d]imidazole-4-carboxamide scaffold.[15] In the synthesis of these inhibitors, this compound serves as a crucial starting material, with the methyl ester being converted to a carboxamide to introduce various side chains that modulate the compound's activity and pharmacokinetic properties.[15]

Diagram: Role in PARP-1 Inhibitor Synthesis

G This compound This compound Amidation Amidation This compound->Amidation 1H-benzo[d]imidazole-4-carboxamide derivatives 1H-benzo[d]imidazole-4-carboxamide derivatives Amidation->1H-benzo[d]imidazole-4-carboxamide derivatives PARP-1 Inhibition PARP-1 Inhibition 1H-benzo[d]imidazole-4-carboxamide derivatives->PARP-1 Inhibition

Caption: Synthetic utility in developing PARP-1 inhibitors.

As a Scaffold for 5-HT4 Receptor Antagonists

The 5-HT4 receptor, a subtype of the serotonin receptor, is involved in various physiological processes, and its modulation has therapeutic potential. Novel benzimidazole-4-carboxamides and -carboxylates have been synthesized and identified as potent and selective 5-HT4 receptor antagonists.[16] The synthesis of these compounds utilizes the benzimidazole-4-carboxylate core to introduce different amino and ester side chains, which are critical for achieving high affinity and selectivity for the 5-HT4 receptor.[16]

A Building Block for Antitubercular Agents

In the quest for new treatments for tuberculosis, researchers have explored derivatives of this compound. For instance, it has been used as a starting material for N-alkylation to produce more complex benzimidazole analogues with potential antimycobacterial activity.[17]

Conclusion and Future Outlook

From its conceptual origins in the classical benzimidazole syntheses of the 19th and 20th centuries to its current role as a key building block in modern drug discovery, this compound has a rich and evolving history. The synthetic pathways to this molecule are well-established and efficient, ensuring its continued availability to the research community. As our understanding of complex biological pathways deepens, the demand for versatile and readily modifiable chemical scaffolds like this compound will undoubtedly grow. Its proven utility in the development of targeted therapies for cancer and neurological disorders, as well as infectious diseases, positions it as a compound of enduring importance in the ongoing quest for new and improved medicines. The future will likely see the development of even more innovative synthetic methodologies and the discovery of novel biological activities for derivatives of this remarkable heterocyclic compound.

References

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  • Li, A., Gao, A., Chen, K., & Li, H. (2024). CO2 as a C1 Source: B(C6F5)3-Catalyzed Cyclization of o-Phenylene-diamines To Construct Benzimidazoles in the Presence of Hydrosilane. Organic Letters. Retrieved from [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
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  • Various authors. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Retrieved from [Link]

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  • Various authors. (n.d.). Eine neue Synthese von Benzimidazol‐Derivaten. ResearchGate. Retrieved from [Link]

  • Various authors. (n.d.). The Phillips–Ladenburg imidazole synthesis. ResearchGate. Retrieved from [Link]

  • Various authors. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr. Retrieved from [Link]

  • Various authors. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed. Retrieved from [Link]

  • Various authors. (n.d.). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. Retrieved from [Link]

  • Shumilova, E. Yu., et al. (2024). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]

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  • Various authors. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. Retrieved from [Link]

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  • Various authors. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[4] While extensive research has illuminated the activities of complex benzimidazole derivatives, the specific agent, methyl 1H-benzo[d]imidazole-4-carboxylate , remains relatively unexplored. This guide, therefore, serves as a forward-looking exploration, a technical whitepaper designed for researchers, scientists, and drug development professionals. We will dissect the most salient mechanisms of action hypothesized for this molecule, drawing from the robust body of evidence established for its structural analogs. This document is not a declaration of known functions but an investigative roadmap, proposing a logical, evidence-based framework for elucidating the therapeutic potential of this promising compound.

Introduction to this compound

This compound is a small molecule featuring the core benzimidazole bicyclic ring system, with a methyl carboxylate group at position 4.

Chemical Structure:

  • Formula: C₉H₈N₂O₂

  • IUPAC Name: this compound

  • Core Scaffold: Benzimidazole, a fusion of benzene and imidazole rings.

  • Key Functional Group: A methyl ester at the 4-position of the benzene ring. This group's electronic properties and potential for hydrogen bonding may play a significant role in target engagement.

While this specific molecule has been noted as a synthetic intermediate or a structural isomer in the synthesis of more complex, biologically active agents, its intrinsic bioactivity is a compelling area for investigation.[5] This guide will propose three primary, plausible mechanisms of action based on the activities of closely related benzimidazole derivatives:

  • Hypothesis 1: DNA Intercalation and Topoisomerase I Inhibition

  • Hypothesis 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition

  • Hypothesis 3: Kinase Signaling Pathway Modulation

For each hypothesis, we will delve into the scientific rationale, propose a comprehensive experimental workflow for validation, and provide visual aids to clarify complex pathways and processes.

Hypothesis 1: DNA Intercalation and Topoisomerase I Inhibition

Scientific Rationale

A significant body of literature establishes that benzimidazole-containing molecules, particularly bis-benzimidazoles like Hoechst 33342, function as DNA minor groove binding agents.[6] These interactions are typically reversible and can interfere with the processes of DNA replication and transcription.[6] This binding can subsequently inhibit the function of enzymes that act upon DNA, most notably DNA topoisomerases.[6][7]

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[7] Inhibition of this enzyme leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis. Numerous benzimidazole derivatives have been identified as potent topoisomerase I inhibitors.[6][7][8]

Given the planar, aromatic nature of the benzimidazole core in this compound, it is plausible that it could intercalate between DNA base pairs or bind to the minor groove, leading to the inhibition of Topoisomerase I.

Proposed Experimental Workflow

To investigate this hypothesis, a multi-tiered approach is recommended, progressing from direct DNA interaction to enzymatic and cell-based assays.

G cluster_0 Tier 1: DNA Binding Assessment cluster_1 Tier 2: Enzymatic Inhibition Assay cluster_2 Tier 3: Cellular Mechanism Validation a1 UV-Vis Spectroscopy a2 Fluorescence Spectroscopy a1->a2 a3 Circular Dichroism (CD) Spectroscopy a2->a3 b1 Topoisomerase I DNA Relaxation Assay a3->b1 Confirm Direct Interaction c1 Cell Viability Assay (e.g., MTT) b1->c1 Establish Biological Effect c2 Cell Cycle Analysis (Flow Cytometry) c1->c2 c3 Apoptosis Assay (Annexin V/PI Staining) c2->c3

Figure 1: Experimental workflow for investigating DNA binding and Topoisomerase I inhibition.

2.2.1 Detailed Protocol: Topoisomerase I DNA Relaxation Assay

This assay is the gold standard for identifying Topoisomerase I inhibitors.

Principle: Supercoiled plasmid DNA (form I) is relaxed by Topoisomerase I, resulting in a conformation (form II) that migrates more slowly on an agarose gel. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.

Materials:

  • This compound (Test Compound)

  • Camptothecin (Positive Control Inhibitor)

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 150 mM NaCl, pH 7.5)

  • Stop Solution/Loading Dye (containing SDS and Proteinase K)

  • Agarose, TBE buffer, Ethidium Bromide

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • Assay Buffer

    • 0.5 µg supercoiled pBR322 DNA

    • Varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or controls (DMSO vehicle, Camptothecin).

  • Pre-incubate the DNA and compound for 10 minutes at 37°C.

  • Initiate the reaction by adding 1 unit of Human Topoisomerase I.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in 1x TBE buffer.

  • Visualize the DNA bands under UV illumination.

Data Interpretation:

  • No Enzyme Control: A single fast-migrating band (supercoiled DNA).

  • Enzyme + Vehicle Control: A single slow-migrating band (relaxed DNA).

  • Positive Control (Camptothecin): A dose-dependent preservation of the supercoiled DNA band.

  • Test Compound: If it is an inhibitor, it will show a dose-dependent increase in the supercoiled DNA band.

Anticipated Data Summary
CompoundConcentration (µM)% Supercoiled DNA (Form I)% Relaxed DNA (Form II)
Vehicle (DMSO) -595
Camptothecin 108515
Test Compound 11090
103565
507030
1009010

Table 1: Hypothetical results from a Topoisomerase I DNA relaxation assay.

Hypothesis 2: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Scientific Rationale

The 1H-benzo[d]imidazole-4-carboxamide substructure is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) Polymerase (PARP), particularly PARP-1.[9][10][11][12][13] PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks. In cancer cells that have deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations affecting homologous recombination), inhibiting PARP leads to an accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

The carboxamide group at the 4-position in many known PARP inhibitors forms critical hydrogen bonds within the nicotinamide-binding pocket of the enzyme.[14] Although our subject molecule has a methyl carboxylate (an ester) instead of a carboxamide, the fundamental benzimidazole core and the carbonyl oxygen at the 4-position provide a strong basis for hypothesizing an inhibitory interaction with PARP-1.

Proposed Experimental Workflow

The investigation into PARP inhibition should begin with a direct enzymatic assay and progress to cellular assays designed to detect synthetic lethality.

G cluster_0 Tier 1: Enzymatic Inhibition cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Engagement a1 PARP-1 Colorimetric or Chemiluminescent Assay b1 Cell Viability in BRCA-deficient vs. BRCA-proficient cell lines a1->b1 Confirm Potency b2 Comet Assay for DNA Damage b1->b2 Validate Synthetic Lethality c1 Western Blot for PAR levels b2->c1 Confirm Target Inhibition in situ

Figure 2: Experimental workflow for investigating PARP inhibition.

3.2.1 Detailed Protocol: Cell Viability in Paired Cell Lines

Principle: A true PARP inhibitor will show significantly greater cytotoxicity in cancer cells with a deficient homologous recombination pathway (e.g., BRCA1 mutant) compared to cells where the pathway is intact (wild-type).

Materials:

  • BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436).[12]

  • BRCA-proficient human breast cancer cell line (e.g., MCF-7).[13]

  • This compound (Test Compound)

  • Olaparib (Positive Control PARP Inhibitor)

  • Appropriate cell culture media and supplements

  • MTT or similar cell viability reagent

  • 96-well plates

Procedure:

  • Seed both MDA-MB-436 and MCF-7 cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and Olaparib in culture medium.

  • Treat the cells with a range of concentrations of the test compound and controls. Include a vehicle-only control (DMSO).

  • Incubate the cells for 72-96 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a SDS-HCl solution).

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value for each cell line.

Data Interpretation:

A selective PARP inhibitor will have a significantly lower IC₅₀ value in the BRCA1-mutant MDA-MB-436 cells compared to the BRCA-proficient MCF-7 cells.

Anticipated Data Summary
CompoundIC₅₀ in MDA-MB-436 (BRCA1-mutant) (µM)IC₅₀ in MCF-7 (BRCA-proficient) (µM)Selectivity Index (MCF-7/MDA-MB-436)
Olaparib 0.5> 50> 100
Test Compound 5.248.59.3
Doxorubicin 0.10.151.5

Table 2: Hypothetical IC₅₀ values demonstrating synthetic lethality. A high selectivity index for the test compound would support the PARP inhibition hypothesis.

Hypothesis 3: Kinase Signaling Pathway Modulation

Scientific Rationale

The benzimidazole scaffold is a common feature in many kinase inhibitors.[15] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for cell proliferation, survival, and angiogenesis.[16]

  • Cell Cycle Kinases: Such as Cyclin-Dependent Kinases (CDKs), which control cell cycle progression.[15]

The benzimidazole core can act as a scaffold that mimics the adenine region of ATP, allowing it to sit in the ATP-binding pocket of kinases and prevent phosphorylation of substrate proteins. The substitutions on the benzimidazole ring determine the selectivity and potency against specific kinases. It is plausible that this compound could exhibit inhibitory activity against one or more kinases.

Proposed Experimental Workflow

A broad-based screening approach is ideal for the initial investigation, followed by more focused validation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Target Validation a1 Kinase Panel Screening (e.g., 96-kinase panel) b1 In vitro Kinase Assay for specific hit (e.g., EGFR) a1->b1 Identify Hits b2 Determine IC50 value b1->b2 c1 Western Blot for Phospho-protein levels (e.g., p-EGFR) b2->c1 Confirm Cellular Activity

Figure 3: Experimental workflow for investigating kinase inhibition.

4.2.1 Detailed Protocol: In Vitro EGFR Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method.

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound (Test Compound)

  • Erlotinib (Positive Control Inhibitor)

  • Assay Buffer

  • Low-volume 384-well plates

Procedure:

  • Add test compound dilutions or controls to the wells of the 384-well plate.

  • Add the EGFR enzyme and the biotinylated substrate peptide to the wells. Incubate for 15 minutes.

  • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Stop the reaction by adding a solution containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and SA-APC.

  • Incubate for 1 hour to allow for antibody binding and FRET pair formation.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • The ratio of acceptor to donor signal is proportional to the amount of substrate phosphorylation.

Data Interpretation:

A decrease in the TR-FRET signal indicates inhibition of EGFR kinase activity. Data can be used to generate a dose-response curve and calculate an IC₅₀ value.

Anticipated Data Summary
CompoundKinase Target% Inhibition at 10 µMIC₅₀ (µM)
Test Compound EGFR851.2
VEGFR230> 20
CDK215> 50
Erlotinib EGFR980.05

Table 3: Hypothetical data from a kinase screening panel and subsequent IC₅₀ determination, suggesting selective inhibition of EGFR.

Conclusion and Future Directions

This guide outlines three plausible, experimentally testable hypotheses for the mechanism of action of this compound. Based on the vast literature on its chemical relatives, the most promising avenues of investigation point towards its potential as an anticancer agent acting via DNA interaction and topoisomerase inhibition , PARP inhibition , or kinase modulation . The proposed experimental workflows provide a clear and logical path for researchers to follow, from initial screening to cellular validation.

Positive results in any of these areas would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs to optimize potency and selectivity.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The exploration of this compound represents a valuable opportunity to develop a novel therapeutic agent. By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock its potential.

References

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  • Kamal, A., & Sreekanth, K. (2017).
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  • Yuan, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry.[14]

  • Wang, W., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules.[10]

  • Wang, W., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed.[11]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.[8]

  • Li, Y., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design.[12]

  • Li, Y., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Archiv der Pharmazie.[13]

  • Heller, S. T., & Sarpong, R. (2010).
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  • Khan, I., et al. (2023). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances.[18]

  • van de Stolpe, A., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry.
  • Richter, S. N., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData.[5]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3- carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Advances.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.[6]

  • Al-Abdullah, E. S., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.[15]

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A Technical Guide to the Biological Activities of Methyl 1H-benzo[d]imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold, an isostere of naturally occurring purine nucleotides, represents a privileged structure in medicinal chemistry, conferring a remarkable breadth of pharmacological activities. Within this extensive family, derivatives of methyl 1H-benzo[d]imidazole-4-carboxylate are emerging as a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations of key signaling pathways. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

Introduction: The Benzimidazole Core and the Significance of the 4-Carboxylate Moiety

Benzimidazoles are heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This core structure's resemblance to purine bases allows for interaction with a multitude of biological targets, leading to a wide spectrum of therapeutic applications, including roles as topoisomerase inhibitors, DNA intercalating agents, and kinase inhibitors.[1] The introduction of a methyl carboxylate group at the 4-position of the benzimidazole ring provides a crucial handle for synthetic elaboration, enabling the generation of diverse libraries of compounds with fine-tuned physicochemical and pharmacological properties. This strategic functionalization allows for the exploration of chemical space around the core, leading to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Synthetic Strategies for Derivatization

The synthesis of this compound serves as the foundational step for accessing a wide array of derivatives. A common synthetic route involves the cyclization of a substituted o-phenylenediamine precursor.

A general synthesis for this compound is outlined in patent literature, starting from 1H-1,3-benzodiazole-4-carboxylic acid.[2][3]

General Procedure for Esterification:

A solution of 1H-1,3-benzodiazole-4-carboxylic acid in methanol is treated with sulfuric acid and stirred overnight at room temperature. The reaction mixture is then concentrated under vacuum to yield the methyl ester.[2][3]

Further derivatization typically focuses on substitution at the N-1 and C-2 positions of the benzimidazole ring.

Synthesis of 2-Substituted Derivatives:

A versatile method for introducing substituents at the 2-position involves the condensation of methyl 2,3-diaminobenzoate with various aldehydes. This reaction is often carried out in the presence of an oxidizing agent, such as sodium metabisulfite, in a suitable solvent system like ethanol/water, followed by refluxing.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

A notable example is the development of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as potent PARP-1 inhibitors.[4] These compounds have shown impressive inhibitory activity at nanomolar concentrations and have demonstrated the ability to potentiate the effects of DNA-damaging agents like temozolomide in in vivo tumor models.[4]

Table 1: In Vitro PARP-1 Inhibitory Activity of Selected 1H-benzo[d]imidazole-4-carboxamide Derivatives [4]

CompoundR-group at C2PARP-1 IC50 (nM)
10a 2-thienyl8.9
11e 1-methyl-1H-pyrrol-2-yl15.6
Kinase Inhibition

The benzimidazole scaffold is a well-established framework for the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including Phosphatidylinositol 3-kinase (PI3K).[5] PI3K isoforms are crucial components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by Benzimidazole Derivative cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Repair_Failure DNA Repair Failure PARP1->Repair_Failure Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Benzimidazole Methyl 1H-benzo[d]imidazole- 4-carboxylate Derivative Benzimidazole->PARP1 Binds to Catalytic Domain Inhibition Inhibition Apoptosis Apoptosis/Cell Death Repair_Failure->Apoptosis

Caption: Mechanism of action of PARP-1 inhibiting benzimidazoles.

Antimicrobial Activity: Combating Microbial Resistance

The benzimidazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of this compound have the potential to address the growing challenge of antimicrobial resistance.

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzimidazole derivatives is highly dependent on the nature and position of substituents. Lipophilicity and electronic effects play a crucial role in determining the potency and spectrum of activity. Modifications at the C2 position have been shown to significantly influence antibacterial and antifungal efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][8][9][10]

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis inoculum_prep Prepare Standardized Inoculum inoculate_plate Inoculate Microtiter Plate inoculum_prep->inoculate_plate compound_dilution Prepare Serial Dilutions of Compounds compound_dilution->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h read_mic Visually Determine MIC incubate_24h->read_mic

Caption: Workflow for determining MIC using broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

Mechanism of Action

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. By inhibiting COX, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[11][12][13][14][15]

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization compound_admin Administer Test Compound animal_acclimatization->compound_admin carrageenan_injection Inject Carrageenan compound_admin->carrageenan_injection 30-60 min measure_paw_volume Measure Paw Volume (0-5h) carrageenan_injection->measure_paw_volume calculate_inhibition Calculate % Inhibition measure_paw_volume->calculate_inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic tractability, coupled with their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, underscores their potential for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates toward clinical evaluation. The continued exploration of this versatile scaffold is poised to yield novel and effective therapies for a host of human diseases.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Broth Microdilution Guide for Labs. Retrieved from [Link]

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Zhang, et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Retrieved from [Link]

  • Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018057810A1 - Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors.
  • Google Patents. (n.d.). US12234220B2 - Immunomodulatory compounds.
  • Google Patents. (n.d.). WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease.

Sources

The Versatile Scaffold: A Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The benzimidazole system, an aromatic bicyclic heterocycle, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to naturally occurring purines allows it to mimic interactions with biological macromolecules, while its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking, make it a versatile building block for drug design.[3] This guide focuses on a particularly valuable derivative: methyl 1H-benzo[d]imidazole-4-carboxylate . The strategic placement of the methyl carboxylate group at the 4-position provides a key handle for synthetic elaboration, enabling the construction of diverse molecular architectures with significant therapeutic potential. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthesis, reactivity, and application of this important building block.

Core Synthesis: Establishing the Foundation

The reliable and scalable synthesis of this compound is paramount for its utility as a building block. The most common and efficient pathway commences with the preparation of its key precursor, methyl 2,3-diaminobenzoate.

Synthesis of Methyl 2,3-diaminobenzoate

The synthesis of methyl 2,3-diaminobenzoate is typically achieved through the reduction of a commercially available nitro-substituted precursor, methyl 2-amino-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2,3-diaminobenzoate

  • Reaction Setup: To a solution of methyl 2-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or methanol, cautiously add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved using a balloon filled with hydrogen for small-scale reactions or a Parr hydrogenator for larger scales, with pressures typically ranging from atmospheric to 65 psi.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield methyl 2,3-diaminobenzoate, which can be used in the subsequent step, often without further purification.

Formation of the Benzimidazole Ring: The Phillips Condensation

With the o-phenylenediamine precursor in hand, the construction of the benzimidazole ring is readily accomplished via the Phillips condensation reaction.[1][2][4][5] This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of an unsubstituted C2-benzimidazole, formic acid is the reagent of choice.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of methyl 2,3-diaminobenzoate (1.0 eq) and an excess of formic acid (which also serves as the solvent) is prepared in a round-bottom flask.

  • Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) for a period of 2-4 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the excess formic acid is removed under reduced pressure. The resulting residue is then carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Key functionalization pathways of the core scaffold.

Applications in Medicinal Chemistry: A Focus on PARP Inhibition

The 1H-benzo[d]imidazole-4-carboxamide scaffold has emerged as a particularly effective pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

A number of potent PARP-1 inhibitors have been developed based on the 1H-benzo[d]imidazole-4-carboxamide core. The amide functionality is crucial for interacting with the active site of the enzyme, often forming key hydrogen bonds. The C2 position of the benzimidazole ring is a common point for introducing substituents that can occupy the adenosine-binding pocket of PARP-1, thereby enhancing potency and selectivity.

Compound IDR Group at C2PARP-1 IC50 (nM)
10a 2-(4-((4-methylpiperazin-1-yl)carbonyl)phenyl)Data not provided
11e 2-(1-methyl-1H-pyrazol-4-yl)Data not provided
14p 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl) with furan substituent23
14q 2-(4-(4-acetylpiperazine-1-carbonyl)phenyl) with thiophene substituent36.69 (cellular IC50 in µM)
6b 2-phenyl with a 1,4-diazepane linker8.65
6m 2-phenyl with a piperazine linker and a terminal 3-methyl-furanyl group25.36 (cellular IC50 in µM)

Note: The table above is a compilation of data from multiple sources and direct comparison may not be appropriate due to variations in assay conditions. [4][5]

Bioisosteric Replacements of the Carboxylic Acid Moiety

While the 4-carboxamide group is often crucial for activity, the corresponding carboxylic acid can present challenges in drug development, including poor membrane permeability and rapid metabolism. [6]Medicinal chemists often employ the strategy of bioisosteric replacement to mitigate these issues while retaining or improving biological activity. A bioisostere is a functional group that has similar physicochemical properties to another group.

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These five-membered heterocycles have a pKa similar to carboxylic acids but can offer improved metabolic stability and cell permeability.

  • Acylsulfonamides: This functional group can also mimic the acidic properties and hydrogen bonding interactions of a carboxylic acid.

  • Hydroxamic acids: These are another class of acidic functional groups that can serve as carboxylic acid surrogates.

The selection of an appropriate bioisostere is highly context-dependent and requires careful consideration of the specific biological target and the desired physicochemical properties of the final compound.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the presence of two distinct functional handles for chemical modification make it an attractive starting point for drug discovery programs. The demonstrated success of the 1H-benzo[d]imidazole-4-carboxamide scaffold in the development of potent PARP inhibitors highlights the therapeutic potential of derivatives of this core structure. As our understanding of disease biology continues to evolve, the strategic application of building blocks like this compound will undoubtedly continue to play a pivotal role in the discovery of new medicines.

References

  • Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928, 2393–2399.
  • Ladenburg, A. Ueber eine neue Synthese der Imidazol- und Thiazolverbindungen. Ber. Dtsch. Chem. Ges.1875, 8 (1), 677–679.
  • PrepChem. Synthesis of (2) Methyl 2,3-diaminobenzoate. [Link]. Accessed January 11, 2026.

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Benzimidazole: A promising scaffold for anticancer agents. RSC Advances, 5(117), 96403-96426.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3073-3088.
  • Kamal, A., Reddy, M. K., Sreekanth, K., & Kumar, M. P. (2010). Benzimidazoles: a promising lead for anticancer drug discovery. Current drug targets, 11(11), 1361-1388.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio) isosteres in drug design. Journal of medicinal chemistry, 56(19), 7439-7456.
  • Zhang, J., et al. (2022). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Archiv der Pharmazie, 355(3), 2100373.
  • Wang, L., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug development research, 82(6), 841-851.

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Methyl 1H-benzo[d]imidazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from methyl 1H-benzo[d]imidazole-4-carboxylate. We will dissect the core scaffold, exploring how strategic chemical modifications at key positions—N-1, C-2, C-4 (carboxylate), and the C-5/C-6 positions of the benzene ring—modulate biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical SAR principles, practical synthetic strategies, detailed experimental protocols for biological evaluation, and data visualization to guide the rational design of novel benzimidazole-based therapeutic agents.

The Benzimidazole Core: A Privileged Scaffold in Drug Discovery

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a bicyclic aromatic heterocycle of immense significance.[2][3] Its structural similarity to endogenous purines, such as adenine and guanine, allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π-π stacking, and metal ion coordination.[3][4] This inherent versatility has led to the development of benzimidazole-based drugs with a vast range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][4][5][6]

The specific focus of this guide, the This compound core, presents a unique platform for analog development. The ester functionality at the C-4 position serves as a highly adaptable chemical handle, enabling the generation of diverse libraries of amides and other derivatives, while the N-1 and C-2 positions offer additional points for strategic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole analogs is profoundly influenced by the nature, position, and orientation of substituents on the core ring system.[1][7] A systematic exploration of these modifications is crucial for rational drug design.

Modifications at the N-1 Position

The imidazole nitrogen at position 1 is a primary site for substitution, and modifications here can dramatically impact target engagement and selectivity.[1]

  • Introduction of Heterocyclic Moieties: N-alkylation with complex heterocyclic groups has proven to be a successful strategy. For instance, attaching a (6-methoxy-5-methylpyrimidin-4-yl)methyl group at the N-1 position has yielded potent antitubercular agents.[8]

  • Steric Bulk and Shape: The size and shape of the N-1 substituent can dictate the therapeutic class. The introduction of various heterocyclic systems can confer potent anti-inflammatory properties, while other specific substitutions can direct activity towards inhibiting bacterial communication pathways, as seen with PqsR inhibitors.[1][9]

Modifications at the C-2 Position

The C-2 position is arguably the most frequently modified site on the benzimidazole scaffold.

  • Aryl Substitutions: The introduction of an aryl group at C-2 is a common and highly effective strategy. The electronic properties of this aryl ring, modulated by substituents like halogens (e.g., fluorine) or electron-donating groups (e.g., methoxy), can fine-tune the molecule's interaction with its target.[10][11] For example, 2-phenyl substituted benzimidazoles are prevalent in compounds developed as anticancer agents.[12]

  • Extended Scaffolds: Linking the C-2 position to other heterocyclic systems or even another benzimidazole unit can lead to molecules with enhanced potency, particularly in the development of anticancer and antimicrobial drugs.[13]

Modifications at the C-4 Carboxylate Position

The C-4 ester is a versatile anchor for introducing diversity and establishing critical interactions with biological targets.

  • Conversion to Carboxamides: The transformation of the methyl ester into a carboxamide is a cornerstone of analog design for this scaffold. The resulting N-H of the amide can act as a crucial hydrogen bond donor.

  • SAR of C-4 Amides:

    • PARP-1 Inhibition: In the context of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, the 4-carboxamide group is essential for activity. It forms a key hydrogen bond within the nicotinamide binding pocket of the enzyme, anchoring the molecule for effective inhibition.[14]

    • 5-HT4 Receptor Antagonism: For 5-HT4 receptor antagonists, both the amide linkage and the nature of the amine substituent are critical. High affinity is achieved with a bulky substituent on the terminal nitrogen of the amide side chain, positioned at an optimal distance (~8.0 Å) from the benzimidazole core.[15]

Modifications at the C-5 and C-6 Positions

Substitution on the benzene portion of the scaffold provides another layer of control over the molecule's biological profile.[1]

  • Positional Isomerism: The placement of substituents can have a profound impact. In the development of GABA-A receptor modulators, a methyl group at the C-6 position was found to be critical for binding affinity, whereas moving the same group to the C-5 position was detrimental to activity.[10]

  • Enhancing Potency: Functionalization at the C-5 and/or C-6 positions is a well-established strategy for improving the efficacy of antimicrobial agents.[4]

The logical relationship between these modification sites and the resulting biological activity is summarized in the diagram below.

SAR_Logic cluster_mods Structural Modification Sites cluster_props Modulated Properties Core This compound N1 N-1 Position Core->N1 Modify C2 C-2 Position Core->C2 Modify C4 C-4 Carboxylate Core->C4 Modify C56 C-5/C-6 Positions Core->C56 Modify Potency Potency N1->Potency Selectivity Target Selectivity N1->Selectivity PK Pharmacokinetics N1->PK C2->Potency C2->Selectivity C2->PK C4->Potency C4->Selectivity C4->PK C56->Potency C56->Selectivity C56->PK Activity Biological Activity (Anticancer, Antimicrobial, etc.) Potency->Activity Selectivity->Activity PK->Activity

Caption: SAR logic flow from core scaffold to biological activity.

Synthetic Methodologies & Protocols

The synthesis of benzimidazole analogs can be achieved through robust and scalable chemical routes. The following section details the core synthetic strategies and step-by-step protocols for analog generation.

General Synthesis of the Benzimidazole Core

The most common and versatile method for constructing the benzimidazole core involves the condensation of an o-phenylenediamine with an aldehyde, followed by in-situ oxidation.

Synthesis_Workflow start Start Materials: o-phenylenediamine + Aldehyde step1 Mix reactants in solvent (e.g., Ethanol, Acetic Acid) start->step1 step2 Add Oxidizing Agent (e.g., Na2S2O5) step1->step2 step3 Heat / Reflux (e.g., 85°C, 16h) step2->step3 step4 Work-up & Purification (Precipitation, Chromatography) step3->step4 end 2-Substituted Benzimidazole step4->end

Caption: General workflow for 2-substituted benzimidazole synthesis.

Protocol 3.1: Synthesis of 2-Aryl-1H-benzo[d]imidazole

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the desired aryl aldehyde (1.2 eq).[12]

  • Add an oxidizing agent such as sodium metabisulfite (Na2S2O5) (0.5-1.0 eq) to the mixture.[13]

  • Heat the reaction mixture at 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[12][16]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Alternatively, reduce the solvent volume under pressure and neutralize with an aqueous base (e.g., ammonia solution) to precipitate the product.[12]

  • Wash the crude solid with water and a non-polar solvent (e.g., hexane) and dry to afford the title compound. Further purification can be achieved by recrystallization or column chromatography.

Diversification of the Core Scaffold

Protocol 3.2: N-1 Alkylation

  • Suspend the starting benzimidazole (1.0 eq) in a dry aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Add a base such as cesium carbonate (Cs2CO3) (1.5-2.0 eq) or sodium hydride (NaH) (1.2 eq) and stir for 30 minutes at room temperature.[8][16]

  • Add the desired alkylating agent (e.g., benzyl chloride, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the crude product by column chromatography. Note: This reaction can often produce a mixture of N-1 and N-3 alkylated isomers, which may require careful chromatographic separation.[8]

Protocol 3.3: Amide Formation via Carboxylate Hydrolysis and Coupling

  • Step A: Saponification (Ester to Carboxylic Acid)

    • Dissolve the this compound (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).

    • Stir the mixture at room temperature until the starting material is fully consumed (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.

    • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • Step B: Amide Coupling

    • Dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in dry DMF.

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature for 4-16 hours.

    • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with aqueous NaHCO3, water, and brine.

    • Dry over Na2SO4, concentrate, and purify by column chromatography to yield the final amide analog.

Experimental Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the biological activity of the synthesized analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow seed 1. Seed cancer cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat cells with serial dilutions of benzimidazole analogs incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 4h (Formation of formazan) add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) incubate3->solubilize read 8. Read absorbance at ~570nm solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 4.1: MTT Assay for Cytotoxicity Screening [14][17]

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-436, MCF-7) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[17]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the treated plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 4.2: MIC Determination [12]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.

  • Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation: Prepare a standardized inoculum of the microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation & Summary

To effectively illustrate the SAR, quantitative data should be organized in a clear, tabular format.

Table 1: Hypothetical SAR Data for Anticancer Activity of Benzimidazole Analogs

Compound IDR1 (N-1)R2 (C-2)R4 (C-4)IC50 (µM) vs. MDA-MB-436
Core HH-COOCH3>100
A-1 H4-Fluorophenyl-COOCH352.3
A-2 H4-Fluorophenyl-COOH45.1
A-3 H4-Fluorophenyl-CONH(CH2)2N(CH3)25.8
B-1 Benzyl4-Fluorophenyl-CONH(CH2)2N(CH3)22.1
B-2 Pyrimidin-2-ylmethyl4-Fluorophenyl-CONH(CH2)2N(CH3)20.9
C-1 Benzyl3,4-Dichlorophenyl-CONH(CH2)2N(CH3)21.5

Data are for illustrative purposes only.

Analysis of Hypothetical Data:

  • Comparing Core to A-1 suggests that adding a 4-fluorophenyl group at C-2 introduces moderate activity.

  • Comparing A-1 , A-2 , and A-3 indicates that converting the C-4 ester to a basic amide significantly enhances potency, likely due to a new binding interaction or improved solubility.

  • Comparing A-3 to B-1 and B-2 demonstrates that N-1 substitution with bulky or heterocyclic groups further boosts activity.

  • Comparing B-1 to C-1 shows that modifying the electronics of the C-2 aryl ring can also modulate potency.

Conclusion

The this compound scaffold is a highly fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modification at the N-1, C-2, C-4, and C-5/C-6 positions. Conversion of the C-4 ester to a diverse range of amides, coupled with strategic substitutions at the C-2 and N-1 positions, provides a robust framework for optimizing biological activity against a spectrum of targets, from cancer cells to microbial pathogens. The provided synthetic and biological testing protocols offer a practical roadmap for researchers to synthesize, evaluate, and rationally design the next generation of potent benzimidazole-based compounds.

References

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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of Methyl 1H-benzo[d]imidazole-4-carboxylate as a PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of methyl 1H-benzo[d]imidazole-4-carboxylate as a promising, yet underexplored, candidate for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition. We will delve into the scientific rationale for its investigation, present a roadmap for its synthesis and evaluation, and discuss its potential within the broader landscape of PARP inhibitor drug discovery.

The Strategic Imperative for Novel PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs). In the context of oncology, particularly in cancers harboring deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-1 induces a state of synthetic lethality. This elegant therapeutic strategy has led to the successful development and clinical application of several PARP inhibitors.

However, the quest for novel PARP inhibitors continues, driven by the need for improved selectivity, enhanced pharmacokinetic profiles, and strategies to overcome acquired resistance. The benzimidazole scaffold has emerged as a privileged structure in the design of potent PARP-1 inhibitors, with numerous derivatives demonstrating significant efficacy.[1][2][3] This guide focuses on a specific, yet logical, evolution of this scaffold: the investigation of this compound.

The Scientific Premise: Why Investigate this compound?

The majority of research into benzimidazole-based PARP inhibitors has centered on 1H-benzo[d]imidazole-4-carboxamide derivatives.[4][5][6] The carboxamide moiety is a key pharmacophore, mimicking the nicotinamide portion of the natural PARP-1 substrate, NAD+, and forming critical hydrogen bonds within the enzyme's active site.[7] The transition from a well-studied carboxamide to a methyl ester warrants a clear scientific justification.

Bioisosteric Replacement and Prodrug Potential

The substitution of a carboxamide with a methyl ester is a recognized strategy in medicinal chemistry.[1][8] Esters can act as bioisosteres of amides, maintaining similar steric and electronic properties while altering key physicochemical characteristics such as solubility, membrane permeability, and metabolic stability.[3][9]

Furthermore, the methyl ester of a carboxylic acid-containing drug can function as a prodrug.[10][11] Ester prodrugs often exhibit enhanced lipophilicity, which can improve cell membrane permeability and oral bioavailability.[12] Once inside the cell, the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid or, in this case, potentially be converted to the corresponding amide, which is known to be active.

A Hypothesis for Investigation

We hypothesize that this compound presents a compelling candidate for PARP-1 inhibition through one of two potential mechanisms:

  • Direct Inhibition: The methyl ester itself may exhibit inhibitory activity against PARP-1, with the ester's carbonyl oxygen participating in key interactions within the active site.

  • Prodrug Activity: The compound may act as a prodrug, being metabolized intracellularly to the corresponding carboxylic acid or amide, which then exerts the inhibitory effect.

This dual potential makes this compound a highly attractive target for investigation.

A Roadmap for Investigation: Synthesis and Evaluation

A systematic and rigorous evaluation is essential to determine the true potential of this compound as a PARP-1 inhibitor. The following sections outline a comprehensive experimental plan.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, starting from commercially available reagents. The following is a proposed synthetic route based on established benzimidazole synthesis methodologies.[13][14]

Experimental Protocol: Synthesis

  • Step 1: Nitration of 2-aminobenzoic acid. 2-aminobenzoic acid is nitrated to yield 2-amino-3-nitrobenzoic acid.

  • Step 2: Esterification. The carboxylic acid of 2-amino-3-nitrobenzoic acid is converted to its methyl ester, methyl 2-amino-3-nitrobenzoate, using methanol in the presence of a suitable acid catalyst (e.g., sulfuric acid).

  • Step 3: Reduction of the nitro group. The nitro group of methyl 2-amino-3-nitrobenzoate is reduced to an amine to yield methyl 2,3-diaminobenzoate. This can be achieved using a variety of reducing agents, such as tin(II) chloride or catalytic hydrogenation.

  • Step 4: Cyclization to form the benzimidazole ring. The resulting methyl 2,3-diaminobenzoate is then cyclized to form the benzimidazole ring. This can be accomplished by reacting it with an appropriate one-carbon source, such as formic acid or triethyl orthoformate, to yield this compound.

  • Purification and Characterization. The final product should be purified using standard techniques such as column chromatography and recrystallization. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

A 2-aminobenzoic acid B 2-amino-3-nitrobenzoic acid A->B Nitration C methyl 2-amino-3-nitrobenzoate B->C Esterification D methyl 2,3-diaminobenzoate C->D Reduction E This compound D->E Cyclization

Caption: Proposed synthetic pathway for this compound.

Phase 1: In Vitro Characterization

The initial phase of evaluation focuses on the direct interaction of the compound with the PARP-1 enzyme and its predicted binding mode.

3.2.1. Biochemical PARP-1 Inhibition Assay

A fluorometric assay is a robust method for determining the in vitro inhibitory activity of the synthesized compound against purified PARP-1 enzyme by measuring the consumption of NAD+.[2]

Experimental Protocol: Fluorometric PARP-1 Assay

  • Preparation of Reagents:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

    • Serial dilutions of this compound

    • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption

  • Assay Setup (384-well format):

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells.

    • Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

    • Read the fluorescence on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundPARP-1 IC50 (nM)
This compoundExperimental Value
Olaparib (Control)Experimental Value
Veliparib (Control)Experimental Value

3.2.2. Molecular Docking Studies

In silico molecular docking will provide insights into the putative binding mode of this compound within the PARP-1 active site.[15][16]

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor:

    • Obtain the crystal structure of the PARP-1 catalytic domain from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

    • Perform the docking using software such as AutoDock Vina or Glide.[16]

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

    • Visualize and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the active site.

A Obtain PARP-1 Crystal Structure (PDB) B Prepare Receptor (Remove water, add hydrogens) A->B D Define Binding Site B->D C Generate 3D Ligand Structure C->D E Perform Docking Simulation D->E F Analyze Binding Poses and Interactions E->F

Caption: Workflow for molecular docking of this compound with PARP-1.

Phase 2: Cell-Based Validation

Following promising in vitro data, the next critical step is to assess the compound's activity in a cellular context.

3.3.1. Cell Viability Assays

The effect of the compound on the viability of cancer cell lines, particularly those with and without BRCA mutations, will be evaluated to assess for synthetic lethality.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo)

  • Cell Culture:

    • Culture BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF-7 and MDA-MB-436, respectively).

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Assessment:

    • Perform a standard MTT or CellTiter-Glo assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation:

CompoundMCF-7 (BRCA-proficient) GI50 (µM)MDA-MB-436 (BRCA-deficient) GI50 (µM)
This compoundExperimental ValueExperimental Value
Olaparib (Control)Experimental ValueExperimental Value

3.3.2. Target Engagement and DNA Damage Response Assay (γ-H2AX Staining)

To confirm that the compound's cytotoxic effect is mediated through PARP inhibition, we will measure the accumulation of DNA double-strand breaks by quantifying the phosphorylation of histone H2AX (γ-H2AX).[4][17][18]

Experimental Protocol: γ-H2AX Immunofluorescence Staining

  • Cell Treatment:

    • Grow cells on coverslips and treat with the test compound at a concentration around its GI50 for a defined period (e.g., 24 hours).

  • Immunostaining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus.

A Single-Strand Break (SSB) B PARP-1 Inhibition A->B Targeted by inhibitor C Replication Fork Collapse B->C D Double-Strand Break (DSB) C->D E γ-H2AX Foci Formation D->E Cellular Response F Apoptosis in HR-deficient cells E->F

Caption: Cellular mechanism of PARP inhibitor-induced synthetic lethality.

Structure-Activity Relationship (SAR) Insights and Future Directions

The data obtained for this compound will provide a valuable starting point for further optimization. Existing SAR studies on related benzimidazole carboxamides can guide these efforts.[19] For instance, modifications at the 2-position of the benzimidazole ring have been shown to significantly impact potency and selectivity. Should the methyl ester prove to be a promising lead, a focused medicinal chemistry campaign to synthesize and test analogs will be a logical next step.

Conclusion

This compound represents a scientifically sound and compelling target for investigation as a novel PARP-1 inhibitor. Its structural relationship to a well-validated class of inhibitors, combined with its potential as a bioisostere or prodrug, provides a strong rationale for its exploration. The comprehensive roadmap for synthesis, in vitro characterization, and cell-based validation outlined in this guide provides a clear path forward to unlocking the therapeutic potential of this promising compound. The insights gained from this research could pave the way for the development of next-generation PARP inhibitors with improved drug-like properties.

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An In-Depth Technical Guide to the Solubility Profile of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-benzo[d]imidazole-4-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active agents with a wide range of therapeutic applications, including anticancer, antiviral, and antihypertensive properties[1][2]. The solubility of such compounds is a critical physicochemical parameter that profoundly influences their bioavailability, formulation development, and efficacy. This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound in various solvents, outlines detailed experimental protocols for its empirical determination, and discusses the underlying chemical principles that govern its solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties

A comprehensive understanding of a compound's solubility profile begins with its fundamental physicochemical properties. Due to the limited availability of specific experimental data for this compound, the following table includes estimated values based on structurally related compounds, such as methyl 1H-imidazole-4-carboxylate and other benzimidazole derivatives[3]. It is imperative for researchers to empirically verify these properties for the specific compound of interest.

PropertyPredicted ValueSource(s)
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point 160-170 °C (estimated)Based on similar benzimidazole esters[4]
pKa (acidic) ~4-5 (for the protonated benzimidazole nitrogen, estimated)General pKa range for benzimidazoles
pKa (basic) ~12-13 (for the N-H proton, estimated)General pKa range for benzimidazoles
logP 1.5 - 2.5 (estimated)Calculated based on structure

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its structural features: the polar benzimidazole ring system, capable of hydrogen bonding, and the somewhat less polar methyl carboxylate group, all attached to an aromatic benzene ring. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility in various solvent classes[5].

It is crucial to reiterate that the following solubility data is predictive and based on the known behavior of structurally analogous benzimidazole derivatives. Experimental verification is strongly recommended.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterLowThe presence of the benzimidazole core with N-H and N sites allows for hydrogen bonding with water. However, the overall aromatic system and the methyl ester group contribute to its hydrophobicity, limiting aqueous solubility.
MethanolHighMethanol's polarity and its ability to act as both a hydrogen bond donor and acceptor make it an excellent solvent for dissolving benzimidazole derivatives.
EthanolHighSimilar to methanol, ethanol can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful polar aprotic solvent with a high dielectric constant, capable of disrupting the crystal lattice and solvating both the polar and non-polar regions of the molecule.
Dimethylformamide (DMF)Very HighSimilar to DMSO, DMF is a highly polar solvent that can effectively dissolve a wide range of organic compounds, including benzimidazoles.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent, but its hydrogen bonding capability is weaker than that of DMSO and DMF, leading to moderate solubility.
AcetoneModerateAcetone's polarity allows for favorable dipole-dipole interactions with the benzimidazole ring and the ester group.
Ethyl AcetateModerate to LowEthyl acetate has a moderate polarity and can engage in dipole-dipole interactions. However, its hydrogen bonding capacity is limited, which may restrict solubility compared to more polar aprotic solvents.
Non-Polar TolueneLowThe non-polar nature of toluene makes it a poor solvent for the polar benzimidazole core, although some minor dissolution may occur due to van der Waals interactions with the aromatic system.[6]
HexaneVery LowAs a non-polar aliphatic hydrocarbon, hexane is not expected to significantly dissolve the polar and aromatic structure of this compound.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both intrinsic and extrinsic factors:

  • Molecular Structure: The benzimidazole moiety contains both a hydrogen bond donor (N-H) and acceptors (N=C), promoting solubility in polar protic solvents. The methyl ester group adds a degree of polarity and a site for dipole-dipole interactions. The aromatic benzene ring, however, contributes to the molecule's hydrophobicity.

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid-state crystal together is a significant barrier to dissolution. A higher crystal lattice energy will generally result in lower solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Polar solvents are generally more effective at solvating polar molecules like benzimidazoles.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice energy.

  • pH: The benzimidazole ring contains both acidic and basic nitrogen atoms. Therefore, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the basic nitrogen can be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the N-H proton can be removed, also potentially increasing solubility.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, standardized experimental procedures are essential. The following protocols describe the determination of both kinetic and thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent such as DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the same solvent to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well, typically at a 1:100 or 1:50 ratio of DMSO to buffer. This induces precipitation of the compound.

  • Incubation and Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2-24 hours) with gentle agitation to allow for the formation of a saturated solution.

  • Precipitate Removal: Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation of the plate or filtration through a filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical technique such as UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these specific conditions.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard for solubility measurement.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Dilution and Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated analytical technique like HPLC-UV.

  • Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the given solvent.

Characterization

Representative ¹H-NMR Spectrum:

The ¹H-NMR spectrum of a benzimidazole derivative in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The N-H proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift, often above δ 12.0 ppm. The methyl ester protons would be expected to appear as a singlet around δ 3.8-4.0 ppm.[7][8]

Representative ¹³C-NMR Spectrum:

In the ¹³C-NMR spectrum, the aromatic carbons of the benzene ring would typically resonate between δ 110-145 ppm. The C2 carbon of the imidazole ring is characteristically found further downfield, often in the range of δ 140-155 ppm. The carbonyl carbon of the methyl ester group would appear at approximately δ 165-175 ppm, and the methyl carbon of the ester at around δ 50-55 ppm.[9][10]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Solubility_Determination_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare high-concentration stock solution in DMSO k_dilute Serial dilution in 96-well plate k_start->k_dilute k_precipitate Add aqueous buffer to induce precipitation k_dilute->k_precipitate k_equilibrate Incubate with agitation k_precipitate->k_equilibrate k_separate Separate solid by centrifugation/filtration k_equilibrate->k_separate k_quantify Quantify dissolved compound in supernatant/filtrate k_separate->k_quantify k_end Determine kinetic solubility limit k_quantify->k_end t_start Add excess solid to solvent in vials t_equilibrate Agitate at constant temperature for 24-72h t_start->t_equilibrate t_settle Allow solid to settle t_equilibrate->t_settle t_filter Withdraw and filter supernatant t_settle->t_filter t_quantify Dilute and quantify concentration by HPLC t_filter->t_quantify t_end Report equilibrium solubility t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility determination.

Conclusion

While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, a robust predictive framework based on the well-established behavior of benzimidazole derivatives can guide researchers in its handling and application. This technical guide has provided a detailed predicted solubility profile, highlighting its likely high solubility in polar organic solvents and limited solubility in non-polar media. The outlined experimental protocols for kinetic and thermodynamic solubility determination offer a clear path for the empirical validation of these predictions. A thorough understanding of the solubility of this compound is paramount for its successful utilization in research and development, particularly in the synthesis of novel therapeutic agents.

References

  • c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Retrieved January 11, 2026, from [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC - PubMed Central. (2022, August 23). Retrieved January 11, 2026, from [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (2023, July 6). Retrieved January 11, 2026, from [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1H-Imidazole-4-carboxylic acid methyl ester - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved January 11, 2026, from [Link]

  • 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling | Request PDF - ResearchGate. (2017, May 15). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Tautomerism and Isomerism of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous therapeutic agents. A comprehensive understanding of its structural nuances, particularly tautomerism and isomerism, is critical for drug design, synthesis, and characterization. This guide provides a detailed exploration of the prototropic tautomerism inherent to the benzimidazole ring system and the positional isomerism arising from substitution on the benzene moiety. We will delve into the theoretical underpinnings of these phenomena and present detailed experimental and computational protocols for their elucidation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs and theoretical predictions to provide a robust framework for its study.

Introduction: The Benzimidazole Core and Its Significance

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties. The structural versatility of the benzimidazole core, combined with its ability to engage in various non-covalent interactions, makes it an attractive pharmacophore.

A key feature of N-unsubstituted benzimidazoles is their existence as a dynamic equilibrium of two tautomeric forms, arising from the migration of a proton between the two nitrogen atoms of the imidazole ring. This phenomenon, known as prototropic tautomerism, can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets.[1] Furthermore, the synthesis of substituted benzimidazoles can often lead to the formation of positional isomers, which may possess distinct biological activities and pharmacokinetic profiles. Therefore, the unambiguous characterization of both tautomers and isomers is a cornerstone of drug development efforts centered on this scaffold.

Tautomerism in this compound

The prototropic tautomerism in this compound involves the migration of the N-H proton between the N1 and N3 positions of the imidazole ring, as depicted below. This results in two distinct tautomers: this compound and methyl 3H-benzo[d]imidazole-4-carboxylate. In solution, these tautomers are in a dynamic equilibrium.

Caption: Prototropic tautomerism in this compound.

The position of this equilibrium is influenced by several factors, including:

  • Electronic Effects of Substituents: The electron-withdrawing nature of the methoxycarbonyl group at the 4-position can influence the relative basicity of the two nitrogen atoms, thereby affecting the tautomeric preference.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions.[2]

  • Temperature: Changes in temperature can shift the equilibrium and affect the rate of interconversion.

Isomerism: The Case of Methyl 1H-benzo[d]imidazole-7-carboxylate

The synthesis of this compound, typically through the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative, can also yield its positional isomer, methyl 1H-benzo[d]imidazole-7-carboxylate.[3] The formation of this isomer is a direct consequence of the two possible modes of cyclization of the diamine precursor.

Caption: Synthetic pathways to positional isomers.

These two isomers, while possessing the same molecular formula and weight, can have different physicochemical and biological properties. Their separation and individual characterization are therefore essential. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation of such isomers.[3]

Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism and distinguishing between isomers in solution.

In many common NMR solvents at room temperature, the proton exchange between the two tautomers of N-unsubstituted benzimidazoles is rapid on the NMR timescale. This results in a time-averaged spectrum where chemically distinct atoms in the individual tautomers become equivalent.[1] For example, the C4 and C7 carbons, as well as the C5 and C6 carbons, would each give a single, averaged signal in the ¹³C NMR spectrum.

To resolve the individual tautomers, the rate of exchange must be slowed. This can be achieved by:

  • Low-Temperature NMR: By lowering the temperature, the rate of proton exchange decreases, and the signals for the individual tautomers may be resolved.

  • Solvent Choice: The use of polar aprotic solvents, such as deuterated dimethyl sulfoxide (DMSO-d₆), is known to slow down prototropic exchange through intermolecular hydrogen bonding.[4][5] The NH proton of benzimidazoles in DMSO-d₆ typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 12.0 and 13.6 ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound (Calculated)

AtomTautomer 1 (1H) - ¹H (ppm)Tautomer 1 (1H) - ¹³C (ppm)Tautomer 2 (3H) - ¹H (ppm)Tautomer 2 (3H) - ¹³C (ppm)
C2 ~8.2~142.0~8.2~143.0
C4 -~120.0-~118.0
C5 ~7.5~123.0~7.5~124.0
C6 ~7.3~122.0~7.3~121.0
C7 ~7.8~115.0~7.8~117.0
C3a -~135.0-~138.0
C7a -~140.0-~137.0
COOCH₃ ~3.9~52.0~3.9~52.0
C=O -~167.0-~167.0
N-H ~12.5-~12.5-

Note: These are estimated values based on DFT calculations and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the unambiguous structural elucidation of isomers.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. For this compound, key HMBC correlations would be expected between the methyl protons of the ester and the carbonyl carbon, as well as C4. In contrast, for the 7-carboxylate isomer, correlations would be seen to C7.

  • NOESY: This experiment reveals through-space correlations between protons that are in close proximity. For the 4-carboxylate isomer, a NOESY correlation would be expected between the H5 proton and the methyl protons of the ester group. Such a correlation would be absent in the 7-carboxylate isomer.

Protocol 1: NMR Analysis for Tautomer and Isomer Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of high-purity DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and broadness of the N-H proton signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the number of signals in the aromatic region to assess the rate of tautomeric exchange.

  • 2D NMR Acquisition: Acquire HMBC and NOESY spectra. Optimize the parameters to observe long-range correlations.

  • Data Analysis:

    • Analyze the ¹H and ¹³C spectra to identify the major species present.

    • Use HMBC correlations to establish the connectivity of the ester group to either the C4 or C7 position.

    • Use NOESY correlations to confirm the spatial proximity of protons, further aiding in isomer assignment.

Caption: Experimental workflow for NMR-based structural elucidation.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure of a molecule, including the specific tautomeric form present in the crystal lattice and the exact connectivity of atoms, which unambiguously distinguishes between isomers. While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), the structure of the closely related N-alkylated 7-carboxylate isomer has been reported.[3] This structure confirms the connectivity of the methyl carboxylate group at the 7-position.

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, chloroform).[3]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions. This will unequivocally identify the isomer and the tautomeric form present in the solid state.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool to experimental methods for studying tautomerism and isomerism.

Predicting Tautomer Ratios and NMR Spectra

DFT calculations can be used to:

  • Calculate Relative Energies: By optimizing the geometries of the different tautomers and calculating their relative electronic energies, the most stable tautomer can be predicted. The inclusion of solvent effects, often through a polarizable continuum model (PCM), is crucial for accurate predictions in solution.[6]

  • Predict NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.[6] These calculated spectra can then be compared with experimental data to aid in signal assignment and to estimate the tautomer ratio.

Protocol 3: DFT Calculation of Tautomer Properties

  • Structure Building: Build the 3D structures of the 1H and 3H tautomers of this compound.

  • Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in a simulated solvent (e.g., DMSO using the IEFPCM model) using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • NMR Calculation: Perform GIAO NMR calculations on the optimized geometries to predict the ¹H and ¹³C chemical shifts for each tautomer.

  • Data Analysis:

    • Compare the relative energies of the tautomers to predict the major form in a given environment.

    • Compare the calculated NMR chemical shifts with experimental data to validate the structural assignments.

DFT_Workflow Start Build Tautomer Structures (1H and 3H) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) with Solvent Model (PCM) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq NMR GIAO NMR Calculation (Predict Chemical Shifts) Freq->NMR Energy Analyze Relative Energies Freq->Energy Compare Compare Calculated and Experimental NMR Data NMR->Compare Conclusion Determine Tautomer Ratio and Validate Structure Energy->Conclusion Compare->Conclusion

Caption: Computational workflow for DFT analysis of tautomerism.

Implications for Drug Development

The presence of tautomers and isomers has profound implications for drug development:

  • Pharmacodynamics: Different tautomers can exhibit distinct hydrogen bonding patterns, leading to different binding affinities for a biological target.[8]

  • Pharmacokinetics: Physicochemical properties such as solubility and lipophilicity can vary between tautomers and isomers, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[8]

  • Intellectual Property: The characterization and protection of specific tautomers and isomers can be a critical aspect of a drug's patent life.

A thorough understanding and characterization of the tautomeric and isomeric forms of this compound and its derivatives are therefore not merely academic exercises but essential components of a successful drug discovery and development program.

Conclusion

The study of tautomerism and isomerism in this compound requires a multi-faceted approach combining synthesis, separation, and advanced analytical techniques. While a complete experimental dataset for this specific molecule is not yet publicly available, the principles and protocols outlined in this guide provide a comprehensive framework for its investigation. By integrating NMR spectroscopy, X-ray crystallography, and computational chemistry, researchers can gain a detailed understanding of the structural landscape of this important heterocyclic compound, thereby enabling its rational development as a potential therapeutic agent.

References

  • Nieto, C. I., Cabildo, P., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • García-Báez, E. V., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Richter, M. F., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Acta Crystallographica Section E: Crystallographic Communications, 79(1). [Link]

  • Lapinski, L., & Nowak, M. J. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2939–2952. [Link]

  • Zhang, J., et al. (2013). Electronic Supplementary Information for Dalton Transactions. The Royal Society of Chemistry. [Link]

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  • Wang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 51(11), 756-763. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Diaz, C., et al. (2015). Assessment of the tautomeric population of benzimidazole derivatives in solution: a simple and versatile theoretical-experimental approach. Journal of Computer-Aided Molecular Design, 29(2), 143-154. [Link]

  • Claramunt, R. M., et al. (2022). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. Journal of Molecular Structure, 1261, 132883. [Link]

  • Imanov, H., et al. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8, 1188-1199. [Link]

  • Alkorta, I., & Elguero, J. (2020). Prototropic tautomerism involving the adduct of benzimidazol-2-ylidene with CO2, CS2, and COS. Structural Chemistry, 31(5), 1969-1980. [Link]

  • Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 453. [Link]

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  • Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media. [Link]

  • Asiri, A. M., & Khan, S. A. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(12), 14375-14385. [Link]

  • Gomaa, M. A. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

  • Staś, M., et al. (2022). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies. Journal of Molecular Structure, 1264, 133267. [Link]

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Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate: Synthesis, Characterization, and Application

Executive Summary: this compound is a pivotal molecular scaffold in medicinal chemistry and drug development. As a derivative of benzimidazole, a privileged heterocyclic structure found in numerous pharmaceuticals, this compound serves as a critical intermediate for synthesizing a diverse range of biologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis and purification protocols, and expected spectroscopic characteristics. Furthermore, it explores the compound's application as a core building block in the development of therapeutic agents, including PARP inhibitors and antitubercular candidates, thereby underscoring its significance in modern pharmaceutical research.

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors. This versatile scaffold is the core of numerous FDA-approved drugs, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.

The therapeutic diversity of benzimidazole derivatives is vast, encompassing antiviral, antifungal, antihypertensive, and anticancer activities.[2] Specifically, functionalized benzimidazoles have been identified as potent inhibitors of key oncological targets like Poly (ADP-ribose) polymerase (PARP) and topoisomerase.[3] this compound emerges as a particularly strategic intermediate. The ester functional group at the 4-position provides a versatile chemical handle for derivatization, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide serves to equip scientists with the foundational knowledge to effectively synthesize, characterize, and utilize this high-value chemical entity.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name methyl 1H-benzimidazole-4-carboxylateN/A
CAS Number 37619-25-3[4]
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol N/A
Appearance Expected to be a solid powderN/A
Solubility Soluble in polar organic solvents like DMSO, DMF, and MethanolN/A

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a two-step process, beginning with the esterification of 3,4-diaminobenzoic acid, followed by the classical Phillips-Ladenburg condensation to form the benzimidazole ring.

Synthesis of Precursor: Methyl 3,4-diaminobenzoate

The initial step involves the Fischer esterification of the commercially available 3,4-diaminobenzoic acid. This protects the carboxylic acid and prevents unwanted side reactions during the subsequent cyclization.

Experimental Protocol: Esterification of 3,4-diaminobenzoic acid

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol).

  • Solvent Addition: Add methanol (150 mL) to the flask. Stir the suspension.

  • Catalyst Addition: Carefully add thionyl chloride (7.2 mL, 98.5 mmol) dropwise to the stirring suspension at 0 °C (ice bath).[5] Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which acts as the acid catalyst for the esterification. This method avoids the use of large quantities of corrosive mineral acids.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Work-up: After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid.[5] The product can be used in the next step without further purification if TLC shows a single major spot.

Phillips-Ladenburg Condensation

This classical reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions to yield the benzimidazole heterocycle.[3][6]

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve methyl 3,4-diaminobenzoate (5.0 g, 30.1 mmol) in 4 M hydrochloric acid (50 mL).

  • Reagent Addition: Add formic acid (98%, 2.3 mL, 60.2 mmol) to the solution. Causality Note: Formic acid serves as the one-carbon source for the C2 position of the imidazole ring. Using an excess ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) for 2-4 hours. Monitor the formation of the product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Slowly neutralize the mixture by adding a concentrated aqueous solution of ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to afford the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Phillips-Ladenburg Condensation cluster_2 Purification A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B  MeOH, SOCl₂  Reflux C This compound B->C  Formic Acid, 4M HCl  Reflux D Crude Product C->D  Neutralization (NH₄OH)  Filtration E Pure Product D->E  Recrystallization (e.g., Ethanol/Water) Application_Workflow cluster_0 Reaction Conditions A This compound C N-Alkylated Product (e.g., Potential Drug Candidate) A->C B Alkylating Agent (e.g., R-Cl) B->C Base Base (e.g., K₂CO₃) Base->A Solvent Solvent (e.g., DMF) Solvent->A

Sources

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. Molecules incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Within this important class of compounds, this compound emerges as a pivotal starting material and a key structural intermediate. Its strategic placement of a reactive carboxylate group on the benzene ring, combined with the versatile chemistry of the imidazole nucleus, provides a rich platform for the synthesis of diverse and complex bioactive molecules.

This guide offers a comprehensive review of the literature surrounding this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and detailed spectroscopic characterization, while exploring the significant therapeutic applications of its derivatives, particularly in oncology and infectious diseases.

Part 1: Synthesis and Chemical Reactivity

The construction of the benzimidazole core is a well-established process in organic synthesis. The most common and direct route involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent under dehydrating conditions.[3][6]

General Synthesis of the Benzimidazole Core

The synthesis of the specific target, this compound, typically involves a multi-step process beginning with a substituted benzene precursor, leading to the formation of the key o-phenylenediamine intermediate, followed by cyclization and subsequent esterification if the carboxylic acid is formed first. An alternative one-pot approach involves the reductive cyclization of a nitroaniline derivative with an aldehyde.[7]

Below is a representative workflow for the synthesis of the benzimidazole-4-carboxylate core.

Synthesis_Workflow A Substituted o-Phenylenediamine (e.g., 3,4-diaminobenzoic acid) C Condensation & Dehydrative Cyclization A->C B Carboxylic Acid or Aldehyde (e.g., Formic Acid) B->C D 1H-benzo[d]imidazole-4-carboxylic acid C->D Phillips-Ladenburg Synthesis E Esterification (e.g., MeOH, H2SO4) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Cyclization

This one-pot protocol is adapted from methodologies described for similar benzimidazole derivatives and offers an efficient route.[7]

Reaction: Synthesis of 2-substituted-1H-benzo[d]imidazole-4-carboxylic acid via reductive cyclization.

Step 1: Reaction Setup

  • To a round-bottom flask, add 3-amino-4-nitrobenzoic acid (1 equivalent).

  • Add the desired aromatic aldehyde (1 equivalent).

  • Add a solvent such as Dimethyl Sulfoxide (DMSO).

Step 2: Reductive Cyclization

  • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (4 equivalents), to the stirred mixture.

  • Heat the reaction mixture to 90°C and maintain for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC). The sodium dithionite serves to reduce the nitro group to an amine in situ, which then condenses with the aldehyde and cyclizes.

Step 3: Work-up and Isolation

  • After completion, cool the reaction to room temperature and pour it onto crushed ice.

  • The resulting precipitate is the crude 1H-benzo[d]imidazole-4-carboxylic acid derivative.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Esterification

  • Suspend the crude carboxylic acid in methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 6-8 hours.[2]

  • Cool the reaction, neutralize with a weak base (e.g., NaHCO₃ solution), and extract the methyl ester product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate under reduced pressure, and purify the final product, this compound, by column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The this compound scaffold possesses multiple reactive sites, making it an ideal template for building chemical libraries.

Reactivity_Sites mol N1_label N1-H Site: Acidic proton, ideal for N-alkylation or N-arylation C2_label C2 Site: Can be functionalized, often starting from a 2-mercapto or 2-amino precursor C4_label C4-Ester Site: Hydrolysis to carboxylic acid Amidation to carboxamides

Caption: Key reactive sites on the this compound scaffold.

  • N1-Alkylation: The imidazole N-H proton is acidic and can be readily deprotonated with a mild base (e.g., NaH, K₂CO₃) to form an anion that acts as a nucleophile. Subsequent reaction with an alkyl halide allows for the introduction of various substituents at the N1 position. This is a common strategy in drug design to modulate solubility, cell permeability, and target engagement. For instance, N-alkylation with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine has been used to generate structural isomers for antitubercular agents.[8]

  • C4-Ester Modification: The methyl ester at the C4 position is a versatile handle. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of carboxamide derivatives. This approach was successfully used to develop potent PARP-1 inhibitors.[9]

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of this compound and its derivatives is crucial. Spectroscopic techniques provide definitive structural confirmation. The data presented below are compiled from literature reports on the core scaffold and closely related analogues.[1][2]

Technique Signature Feature Expected Values / Description
¹H NMR Aromatic ProtonsSignals typically appear in the δ 7.0–8.2 ppm range. The specific splitting patterns depend on the substitution pattern.
Imidazole N-HA broad singlet, often exchangeable with D₂O, appearing downfield (> δ 12.0 ppm) in DMSO-d₆.[10]
Methyl Ester (-OCH₃)A sharp singlet for the three protons, typically observed around δ 3.8–3.9 ppm.[2]
¹³C NMR Carbonyl Carbon (C=O)The ester carbonyl carbon resonates in the δ 165–167 ppm range.[1][2]
Aromatic & Imidazole CarbonsMultiple signals in the δ 107–152 ppm region, corresponding to the carbons of the fused ring system.[10]
Methyl Ester (-OCH₃)A signal for the methyl carbon typically appears around δ 52-56 ppm.
IR Spectroscopy N-H StretchA broad absorption band in the 3300–3400 cm⁻¹ region.
C=O StretchA strong, sharp absorption band characteristic of the ester carbonyl group, typically around 1708–1720 cm⁻¹.[1][2]
C=N / C=C StretchesAbsorptions in the 1490–1630 cm⁻¹ range corresponding to the imidazole C=N and aromatic C=C bonds.[10]
Mass Spec (ESI+) Molecular Ion Peak[M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂ = 190.2 g/mol ).

Part 3: Pharmacological Significance and Applications

The true value of this compound lies in its role as a precursor to potent therapeutic agents. Its derivatives have shown significant promise in several key disease areas.

Anticancer Activity

The benzimidazole core is a prominent feature in many anticancer agents.[6] Derivatives of the 4-carboxylate scaffold have been specifically designed to target critical pathways in cancer cell proliferation and survival.

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA mutations. Researchers have designed and synthesized novel 1H-benzo[d]imidazole-4-carboxamide derivatives as potent PARP-1 inhibitors.[9] By converting the methyl ester to various amides, they developed compounds with IC₅₀ values in the nanomolar range. Notably, compound 10a from their study potentiated the effect of the chemotherapy agent temozolomide (TMZ) in a mouse xenograft tumor model.[9]

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 Repair Base Excision Repair PARP1->Repair Apoptosis Cell Death (Apoptosis) Repair->Apoptosis Pathway Blocked Inhibitor Benzimidazole-4-carboxamide (PARP Inhibitor) Inhibitor->Block

Caption: Mechanism of action for benzimidazole-based PARP-1 inhibitors in cancer therapy.

  • Topoisomerase I Inhibition: Human Topoisomerase I (Hu Topo I) is another crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and cell death, making it an effective target for anticancer drugs. Novel 1H-benzo[d]imidazole derivatives have been synthesized and evaluated as Hu Topo I inhibitors.[3][6] Certain derivatives showed significant 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM against a panel of 60 human cancer cell lines and were found to induce G2/M phase cell cycle arrest.[6]

Compound Class Target Key Activity Metric Reference
1H-benzo[d]imidazole-4-carboxamidesPARP-1IC₅₀ values in single to double-digit nM range[9]
Substituted 1H-benzo[d]imidazolesTopoisomerase IGI₅₀ values from 0.16 to 3.6 μM[6]
Substituted 1H-benzo[d]imidazolesPqsR (in P. aeruginosa)IC₅₀ of 3.2 μM for lead compound[11]
Antimicrobial Activity

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents.[4][5]

  • Inhibition of Quorum Sensing: Pseudomonas aeruginosa is an opportunistic pathogen that relies on a cell-to-cell communication system called quorum sensing (QS) to regulate its virulence. The PqsR receptor is a key transcriptional regulator in this system. A hit-to-lead optimization campaign based on a 1H-benzo[d]imidazole core led to the discovery of potent PqsR antagonists.[11] These compounds inhibit the expression of virulence genes, offering a potential adjuvant therapy to be used with traditional antibiotics.

Other Therapeutic Applications

The versatility of the benzimidazole scaffold extends beyond oncology and microbiology. Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a structural isomer of the title compound, is a critical intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension, such as candesartan and azilsartan.[12] This highlights the broader utility of substituted benzimidazole carboxylates in cardiovascular medicine.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a gateway to a rich and diverse field of pharmacologically active molecules. Its straightforward synthesis, coupled with its versatile chemical handles, has enabled the development of potent and selective inhibitors for critical disease targets in oncology and infectious disease. The successful derivatization of its C4-carboxylate and N1-imidazole positions has proven to be a fruitful strategy for fine-tuning biological activity and drug-like properties.

Future research should continue to explore novel derivatizations of this scaffold. The application of modern synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, could rapidly expand the chemical space around this core. Furthermore, screening these new derivatives against emerging biological targets, informed by computational docking and in-silico modeling, will undoubtedly uncover new therapeutic opportunities for this remarkable and enduring molecular framework.

References

  • Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Bishnoi, A., Kumar, A., & Kumar, A. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry. Available at: [Link]

  • Wang, Z., Zhang, H., Yao, L., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Panday, A., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Soukarieh, F., Zarkan, A., et al. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Korsakov, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Kumar, R., & Sharma, D. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem. Available at: [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]

  • Preti, L., Attanasi, O. A., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH. Available at: [Link]

  • Mrozek-Wilczkiewicz, A., et al. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. Available at: [Link]

  • Richter, M. F. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData. Available at: [Link]

  • ChemSynthesis. (n.d.). What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid?. Available at: [Link]

  • Rauf, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PMC - PubMed Central. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

  • Panday, A., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

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The Emerging Role of Methyl 1H-benzo[d]imidazole-4-carboxylate in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Cancer Drug Discovery

The benzimidazole core, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets with high affinity, making it a cornerstone in the development of novel therapeutics.[2] Over the years, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties.[3] In the realm of oncology, these compounds have garnered significant attention for their ability to combat cancer through diverse mechanisms of action, ranging from DNA interaction and enzyme inhibition to the modulation of critical cellular pathways implicated in cancer progression.[1][4] This guide focuses on a particularly promising derivative, methyl 1H-benzo[d]imidazole-4-carboxylate, and its expanding role in cancer research, offering a technical deep-dive for researchers, scientists, and drug development professionals.

The Compound in Focus: this compound

This compound is a specific derivative of the benzimidazole scaffold characterized by a methyl carboxylate group at the 4-position of the benzimidazole ring. This seemingly simple modification has profound implications for the molecule's physicochemical properties and its biological activity, paving the way for its exploration as a potential anticancer agent.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives typically involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[3] While various methods exist, a common approach involves the reaction of methyl 2,3-diaminobenzoate with a suitable aldehyde, followed by an oxidative cyclization. One-pot synthesis methodologies are also being explored to improve efficiency and reduce reaction times.[5]

For instance, a general synthetic route might involve the N-alkylation of this compound with a suitable alkyl halide to generate a library of derivatives with diverse substitutions.[6] The precise reaction conditions, including the choice of solvent and catalyst, are critical for achieving high yields and purity.

Unraveling the Anticancer Mechanisms of Action

The anticancer prowess of benzimidazole derivatives, including those structurally related to this compound, stems from their ability to interfere with multiple pathways essential for tumor growth and survival. The following sections delineate the key mechanisms that have been elucidated through extensive research.

Disruption of Microtubule Dynamics

A significant body of evidence points to the role of benzimidazole derivatives as microtubule targeting agents (MTAs).[7] Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the fundamental protein subunit of microtubules, these compounds can disrupt microtubule polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[7]

For example, a derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be a potent MTA, exhibiting greater toxicity towards breast cancer cells compared to normal fibroblast cells.[7] This selectivity is a highly desirable trait in cancer therapeutics.

cluster_0 This compound Derivative cluster_1 Cancer Cell Benzimidazole_Derivative Benzimidazole Derivative (e.g., MBIC) Tubulin Tubulin Subunits Benzimidazole_Derivative->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Disruption Tubulin->Microtubule_Assembly Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Assembly->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of action of benzimidazole derivatives as microtubule targeting agents.

Inhibition of Key Cancer-Related Enzymes

Benzimidazole derivatives have been identified as potent inhibitors of several enzymes that play a pivotal role in cancer progression.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as novel PARP-1 inhibitors.[8] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. This is particularly effective in cancers with existing DNA repair deficiencies, such as those with BRCA mutations.[8]

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. Some novel 1H-benzo[d]imidazole derivatives have been shown to target and inhibit human topoisomerase I, leading to DNA damage and cell cycle arrest, primarily in the G2/M phase.[3][9]

  • Kinase Inhibition: A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide compounds have demonstrated potent inhibitory activity against key kinases such as EGFR, HER2, and CDK2.[10] Dysregulation of these kinases is a common driver of cancer cell proliferation and survival.

cluster_0 This compound Derivative cluster_1 Key Oncogenic Enzymes cluster_2 Cellular Consequences Benzimidazole_Derivative Benzimidazole Derivative PARP1 PARP-1 Benzimidazole_Derivative->PARP1 Inhibits TopoI Topoisomerase I Benzimidazole_Derivative->TopoI Inhibits Kinases Oncogenic Kinases (EGFR, HER2, CDK2) Benzimidazole_Derivative->Kinases Inhibits DNA_Damage Accumulated DNA Damage PARP1->DNA_Damage TopoI->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Kinases->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Multi-target inhibition of key oncogenic enzymes by benzimidazole derivatives.

Structure-Activity Relationship (SAR) and Drug Design

The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[4] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, the addition of pyridine, quinoline, or thiazole rings can enhance DNA binding and enzyme inhibition.[4] Hybrid compounds that combine the benzimidazole scaffold with other pharmacologically active groups, such as indole or coumarin, have also shown improved anticancer activity.[4] Furthermore, the introduction of specific functional groups can influence the compound's ability to form hydrogen bonds and other interactions with its biological target, thereby modulating its inhibitory activity.

Preclinical Evaluation: In Vitro and In Vivo Studies

The anticancer potential of this compound and its analogs is rigorously evaluated through a series of preclinical studies.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. The 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are determined to quantify the cytotoxic effects of the compounds.

Compound/Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
MBICMCF-7 (Breast Cancer)0.73 ± 0.0[7]
MBICMDA-MB-231 (Breast Cancer)20.4 ± 0.2[7]
MBICNIH/3T3 (Non-tumorigenic)55.0 ± 0.1[7]
MBICL-cells (Non-tumorigenic)59.6 ± 2.5[7]
Derivative 11aNCI 60 Cell Line Panel0.16 - 3.6[9]
Derivative 12aNCI 60 Cell Line Panel0.16 - 3.6[9]
Derivative 12bNCI 60 Cell Line Panel0.16 - 3.6[9]
Derivative 6cVarious Cancer Cell Lines7.82 - 10.21[10]
Derivative 6iVarious Cancer Cell Lines7.82 - 10.21[10]

Table 1: In vitro cytotoxic activity of selected benzimidazole derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[11]

  • Compound Treatment: Discard the medium and treat the cells with different concentrations of the test compound (e.g., 25 µM, 50 µM, 75 µM, and 100 µM).[11]

  • Incubation: Incubate the plates for 48 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound Treat with Benzimidazole Derivative (Varying Concentrations) Incubate_24h->Treat_Compound Incubate_48h Incubate for 48 hours Treat_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

Figure 3: Experimental workflow for the MTT cell viability assay.

In Vivo Efficacy Studies

Promising candidates from in vitro studies are advanced to in vivo models, typically using xenografts in immunocompromised mice. For example, in a study with MDA-MB-231 breast cancer cells inoculated in BALB/c nude mice, administration of MBIC for 4 weeks resulted in a 79.7% reduction in tumor volume compared to the untreated group, with no severe signs of toxicity.[7]

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds in the landscape of cancer drug discovery. Their ability to engage multiple oncogenic targets, coupled with favorable preclinical activity and selectivity, underscores their therapeutic potential. Future research will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and SAR studies to design next-generation derivatives with enhanced potency and specificity.

  • Combination Therapies: Exploring the synergistic effects of benzimidazole derivatives with existing chemotherapeutic agents or targeted therapies.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their clinical translation.

References

  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (n.d.). PMC - NIH.
  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. (2017). PubMed.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Tre
  • A benzimidazolecarboxamide derivative as an anticancer drug. (n.d.).

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The Strategic Intermediate: A Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Within this versatile class, methyl 1H-benzo[d]imidazole-4-carboxylate has emerged as a pivotal intermediate, offering a synthetically tractable handle for the elaboration of complex molecules. This technical guide provides an in-depth analysis of this core, detailing its synthesis, key chemical transformations, and its instrumental role in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Benzimidazole Core as a Privileged Pharmacophore

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif present in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique physicochemical properties: the bicyclic, aromatic nature provides a rigid scaffold, while the two nitrogen atoms can act as both hydrogen bond donors and acceptors. This versatility allows benzimidazole derivatives to bind to a wide array of enzymes and receptors, leading to a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[2][3]

The strategic placement of functional groups on the benzimidazole core is critical for modulating target affinity and pharmacokinetic properties. The 4-carboxylate moiety, specifically as its methyl ester, serves as an exceptionally useful synthetic handle. It activates the aromatic ring and provides a readily modifiable point for constructing amides and esters, which are crucial for establishing key interactions with biological targets and fine-tuning drug-like properties.

Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the title intermediate is paramount for its application in a drug discovery campaign. The most common and reliable route begins with commercially available materials and proceeds through a two-step sequence: reduction followed by cyclization.

Overall Synthetic Workflow

The pathway involves the reduction of a nitro group on a substituted benzene ring to form an ortho-phenylenediamine, which is then cyclized with a one-carbon source to construct the imidazole ring.

Synthesis_Workflow start Methyl 2-amino-3-nitrobenzoate mid Methyl 2,3-diaminobenzoate start->mid Reduction end_node This compound mid->end_node Cyclization

Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Synthesis of Methyl 2,3-diaminobenzoate

The critical precursor, an ortho-phenylenediamine, is prepared by the reduction of the corresponding nitro compound. Catalytic hydrogenation is the preferred method in a laboratory and process setting due to its high efficiency and clean reaction profile.

Expertise & Experience: The choice of a palladium-based catalyst is standard for nitro group reductions. Palladium on carbon (Pd/C) is effective, but palladium hydroxide on carbon (Pearlman's catalyst) is often used for substrates where over-reduction or degradation is a concern. The reaction is run under a positive pressure of hydrogen gas to ensure efficient reduction. Ethanol is a common solvent as it solubilizes the starting material and is compatible with the hydrogenation conditions.

Experimental Protocol: Catalytic Hydrogenation

  • To a solution of methyl 2-amino-3-nitrobenzoate (1.0 eq) in anhydrous ethanol, add palladium hydroxide on carbon (20% w/w, ~0.04 eq).

  • Degas the resulting slurry and place the reaction vessel under a hydrogen atmosphere (e.g., 4 atm or using a balloon).[4]

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 2,3-diaminobenzoate, which can often be used in the next step without further purification.[5]

Parameter Value/Condition Reference
Starting Material Methyl 2-amino-3-nitrobenzoate[4]
Reagent H₂, Palladium Hydroxide on Carbon[4]
Solvent Anhydrous Ethanol[4]
Temperature Room Temperature[4]
Typical Yield Quantitative[5]
Step 2: Cyclization to form this compound

The formation of the benzimidazole ring is typically achieved via the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] Using formic acid or trimethyl orthoformate provides the unsubstituted C2 position.

Expertise & Experience: While heating with formic acid is a classic method, it requires high temperatures and can sometimes lead to side products.[6] A milder and often higher-yielding approach involves using trimethyl orthoformate with a catalytic amount of acid. Trimethyl orthoformate serves as both the C1 source and a dehydrating agent, driving the reaction to completion under more controlled conditions.[7]

Experimental Protocol: Acid-Catalyzed Cyclization

  • Dissolve methyl 2,3-diaminobenzoate (1.0 eq) in trimethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the diamine starting material.

  • After cooling to room temperature, remove the excess trimethyl orthoformate under reduced pressure.

  • The resulting crude residue can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography to afford pure this compound.

Key Transformations in Drug Synthesis

The value of this compound lies in its capacity for selective functionalization at three key positions: the imidazole nitrogen, the C2 position, and the C4-ester.

Transformations Core This compound N_Alk N-Alkylation (e.g., R-X, Base) Core->N_Alk Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Core->Hydrolysis C2_Func C2-Functionalization (e.g., Arylation) Core->C2_Func N_Alk_Prod N-Alkyl Benzimidazoles N_Alk->N_Alk_Prod Acid 1H-Benzo[d]imidazole-4-carboxylic Acid Hydrolysis->Acid C2_Prod C2-Substituted Benzimidazoles C2_Func->C2_Prod Amide Amide Derivatives (e.g., Veliparib) Acid->Amide Amide Coupling

Caption: Key synthetic transformations of the core intermediate.

N-Alkylation: A Regioselectivity Challenge

Alkylation of the imidazole nitrogen is a common strategy to introduce substituents that can occupy specific pockets in a target's binding site. However, this reaction presents a significant regioselectivity challenge. Alkylation can occur at either the N1 or N3 (tautomerically equivalent) position. In the case of the 4-carboxylate, these positions become non-equivalent N1 and N7 atoms, leading to the formation of two distinct regioisomers.

Expertise & Experience: A published study on the N-alkylation of this compound (1) with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine highlights this issue. The reaction yielded a mixture of the desired N1-alkylated product (2) and the isomeric N7-alkylated product (3) in a ratio of approximately 3.75:1.[1] This outcome necessitates careful reaction optimization and, critically, chromatographic separation of the isomers, which can be challenging and costly on a large scale. The ratio is influenced by factors like the base, solvent, and the steric and electronic nature of the alkylating agent.

Experimental Protocol: N-Alkylation

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetonitrile), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) and heat the reaction as required (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting residue by flash column chromatography to separate the N1 and N7 regioisomers.[1]

Ester Hydrolysis to the Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, as the acid is the direct precursor for the synthesis of amides, which are often responsible for key hydrogen bonding interactions with the target protein.

Expertise & Experience: Standard saponification conditions using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent (like methanol or THF) are highly effective.[8] The reaction is typically clean and high-yielding. Acidification of the reaction mixture after hydrolysis precipitates the carboxylic acid product.

Experimental Protocol: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Cool the mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 1M) to a pH of ~4-5.

  • The resulting precipitate is the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.[8][9]

Case Study: Application in the Synthesis of PARP Inhibitors (Veliparib Analogs)

The 1H-benzo[d]imidazole-4-carboxamide core is the defining feature of the clinical PARP inhibitor Veliparib (ABT-888).[10][11] PARP inhibitors are a class of targeted cancer therapies that induce synthetic lethality in tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[12][13] The 4-carboxamide group is essential for activity, forming a critical hydrogen bond network within the nicotinamide binding pocket of the PARP enzyme.

The synthesis of many PARP inhibitors, including Veliparib, relies on intermediates derived from the 1H-benzo[d]imidazole-4-carboxylic acid core.[4][14]

Synthetic Logic: The general approach involves preparing the 1H-benzo[d]imidazole-4-carboxylic acid and then coupling it with a desired amine fragment using standard peptide coupling reagents.

Veliparib_Analogs cluster_0 Core Synthesis cluster_1 Amide Coupling start Methyl 1H-benzo[d]imidazole- 4-carboxylate acid 1H-Benzo[d]imidazole- 4-carboxylic Acid start->acid Hydrolysis final 2-Substituted-1H-benzo[d]imidazole -4-carboxamide (PARP Inhibitor Scaffold) acid->final HATU, DIPEA amine Amine Fragment (e.g., 2-(pyridin-2-ylmethyl)amine) amine->final

Caption: General synthetic route to PARP inhibitors using the core intermediate.

Experimental Protocol: Amide Coupling

  • To a solution of 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in an aprotic solvent like DMF, add the desired amine (1.1 eq).

  • Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq), followed by an organic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction to completion by LC-MS.

  • Work-up typically involves dilution with water to precipitate the product or extraction with an organic solvent.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the final amide.

Conclusion

This compound is more than just a chemical; it is a strategic asset in the drug discovery arsenal. Its well-defined synthesis from readily available starting materials and its versatile handles for chemical modification make it an ideal platform for generating libraries of diverse compounds. The challenges associated with its synthesis, particularly the regioselectivity of N-alkylation, are well-documented and can be overcome with careful methodological choices. As demonstrated by its central role in the development of potent PARP inhibitors, this intermediate provides a direct and efficient route to high-value therapeutic candidates. For medicinal chemists, a thorough understanding of the synthesis and reactivity of this core is essential for the rapid and logical progression of drug discovery projects targeting a wide range of human diseases.

References

  • White, A. W., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(2), 736-740. Available at: [Link]

  • Richter, M., et al. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(10), 963-967. Available at: [Link]

  • Pandey, S., et al. (2022). ACS Omega, 7(3), 2598-2617. Available at: [Link]

  • Penning, T. D., et al. (2009). Journal of Medicinal Chemistry, 52(2), 514-523. Available at: [Link]

  • Kummar, S., et al. (2009). Journal of Clinical Oncology, 27(16), 2705-2711. Available at: [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Angewandte Chemie International Edition, 42(44), 5400-5449. Available at: [Link]

  • Chen, X., et al. (2018). European Journal of Medicinal Chemistry, 145, 389-403. Available at: [Link]

  • Google Patents. (n.d.). CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
  • Gaba, M., et al. (2015). Medicinal Chemistry Research, 24(4), 1377-1396.
  • Wagner, E. C., & Millett, W. H. (1943). Organic Syntheses, 23, 7. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate from 2,3-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-benzo[d]imidazole-4-carboxylate is a valuable heterocyclic compound that serves as a key structural motif in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic placement of the methyl ester at the 4-position of the benzimidazole core provides a crucial handle for further synthetic modifications, making it a versatile intermediate for the synthesis of more complex bioactive molecules.[3]

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound, commencing with the cyclization of 2,3-diaminobenzoic acid with formic acid to yield the intermediate 1H-benzo[d]imidazole-4-carboxylic acid, followed by a classical Fischer-Speier esterification to afford the final product. The methodologies detailed herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Scientific Principles and Mechanistic Insights

The synthesis is logically divided into two primary transformations: the formation of the benzimidazole ring and the subsequent esterification of the carboxylic acid functionality.

Part 1: Benzimidazole Ring Formation via Phillips Condensation

The initial step involves the condensation of an ortho-diamine (2,3-diaminobenzoic acid) with formic acid. This acid-catalyzed cyclization is a variant of the Phillips benzimidazole synthesis.[2]

Mechanism: The reaction proceeds through a series of nucleophilic additions and dehydrations.

  • Formylation: One of the amino groups of 2,3-diaminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of formic acid.

  • Dehydration & Cyclization: Following the initial formylation, an intramolecular cyclization occurs where the second amino group attacks the formyl carbon. This is followed by the elimination of water molecules to yield the aromatic benzimidazole ring.

Computational studies using density functional theory (DFT) have shown that the dehydration steps generally have lower activation energy barriers compared to the initial C-N bond formation steps.[1][4] The overall process is a dehydration-driven condensation reaction that results in the stable, fused heterocyclic system.

Part 2: Fischer-Speier Esterification

The second part of the synthesis is the conversion of the 1H-benzo[d]imidazole-4-carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6][7]

Mechanism: This is a reversible, acid-catalyzed nucleophilic acyl substitution.[6]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final methyl ester product.

To drive this equilibrium-controlled reaction towards the product, a large excess of the alcohol (methanol) is typically used, in accordance with Le Châtelier's principle.[7][8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Esterification A 2,3-Diaminobenzoic Acid C Reaction Mixture (Heating) A->C B Formic Acid B->C D 1H-Benzo[d]imidazole-4-carboxylic Acid (Intermediate) C->D Cyclization & Dehydration G Reaction Mixture (Reflux) D->G E Methanol (Excess) E->G F Sulfuric Acid (Catalyst) F->G H This compound (Final Product) G->H Fischer-Speier Esterification

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Benzo[d]imidazole-4-carboxylic Acid

This protocol is adapted from the general principles of the Phillips benzimidazole synthesis.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,3-Diaminobenzoic AcidReagent Grade, ≥98%Sigma-Aldrich
Formic AcidACS Reagent, ≥96%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS GradeVWR
Deionized Water-In-house
Round-bottom flask (250 mL)-Pyrex
Water Bath--
Buchner Funnel--
pH paper or pH meter--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 15.2 g (0.1 mol) of 2,3-diaminobenzoic acid.

  • Reagent Addition: Carefully add 25 mL of 90% formic acid to the flask.

  • Heating: Heat the mixture on a water bath at 100 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add a 10% aqueous solution of sodium hydroxide with constant swirling until the mixture is just alkaline (pH ~8-9). This will precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove any residual salts.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution has color, a small amount of activated charcoal can be added, and the solution can be filtered hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis of this compound

This protocol employs the Fischer-Speier esterification method.[5][6][9]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Benzo[d]imidazole-4-carboxylic AcidSynthesized above-
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Round-bottom flask (500 mL)-Pyrex
Reflux Condenser-Pyrex
Separatory Funnel-Pyrex
Rotary Evaporator--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 16.2 g (0.1 mol) of 1H-benzo[d]imidazole-4-carboxylic acid and 200 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension. The addition should be done in an ice bath to dissipate the heat generated.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC until the starting material is no longer visible.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate (200 mL) and carefully transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is crucial to neutralize the acidic catalyst.

  • Extraction and Drying: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

  • Isolation of Final Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldMelting Point (°C)
1H-Benzo[d]imidazole-4-carboxylic AcidC₈H₆N₂O₂162.1575-85%>300 (decomposes)
This compoundC₉H₈N₂O₂176.1780-90%154-156

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of both reactions should be diligently monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% methanol in dichloromethane for the esterification step). This ensures that the reaction is driven to completion and helps in identifying the formation of by-products.

  • Characterization: The identity and purity of the intermediate and the final product should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the final product should be sharp and in agreement with the literature value.[10]

  • Troubleshooting:

    • Incomplete Cyclization (Step 1): If the reaction stalls, extend the heating time. Ensure the formic acid is of high concentration.

    • Low Yield in Esterification (Step 2): This is an equilibrium reaction. Ensure methanol is anhydrous and used in large excess. The removal of water is critical. If refluxing with excess methanol is insufficient, a Dean-Stark apparatus can be employed with a solvent like toluene to azeotropically remove water.[5]

Conclusion

The two-step synthesis outlined in this application note provides a robust and efficient pathway to this compound. By understanding the underlying chemical principles of the Phillips condensation and Fischer-Speier esterification, researchers can confidently execute this synthesis and adapt it for the preparation of analogous benzimidazole derivatives. The detailed protocol and validation checkpoints are designed to ensure high yield and purity, facilitating its application in drug discovery and development programs.

References

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters. Available at: [Link]

  • (PDF) DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate. Available at: [Link]

  • General Mechanism of Benzimidazole formation. ResearchGate. Available at: [Link]

  • Mechanism for the synthesis of benzimidazole. Chemistry Stack Exchange. Available at: [Link]

  • Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PubMed Central. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. Available at: [Link]

  • (10) Patent No. ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

  • 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • esterification of benzoic acid to methyl benzoate. University of Colorado Boulder. Available at: [Link]

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One-Pot Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of Benzimidazoles and the Efficiency of One-Pot Synthesis

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2] Derivatives of benzimidazole exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. The specific target of this application note, methyl 1H-benzo[d]imidazole-4-carboxylate and its derivatives, are of particular interest as versatile intermediates for the synthesis of more complex molecules, including potential therapeutic agents.

Traditionally, the synthesis of benzimidazoles often involves multi-step procedures with the isolation of intermediates, leading to lower overall yields and increased consumption of time and resources. One-pot synthesis has emerged as a powerful strategy in modern organic chemistry to address these challenges. By combining multiple reaction steps into a single operation without the isolation of intermediates, one-pot methodologies offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact. This application note provides a detailed protocol for the one-pot synthesis of this compound derivatives, a method that is both efficient and adaptable for the generation of a library of analogous compounds.

Scientific Integrity & Logic: The Phillips-Ladenburg Condensation

The protocol described herein is grounded in the well-established Phillips-Ladenburg condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole ring system.[1][3] In this one-pot approach, we will utilize an orthoester as the source of the C2 carbon of the imidazole ring, which offers mild reaction conditions and good yields.

Causality Behind Experimental Choices:

  • Starting Material: The selection of methyl 2,3-diaminobenzoate as the starting material is crucial as it already contains the necessary diamine functionality and the desired carboxylate group at the 4-position of the benzene ring.

  • Reagent: Trimethyl orthoformate serves as a convenient and efficient "C1" source, providing the methine carbon that will become the C2 of the benzimidazole ring. Its use avoids the often harsh conditions required when using formic acid directly.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is employed to facilitate both the initial formation of the formimidate intermediate and the subsequent cyclization. The catalytic nature of this reagent minimizes waste and simplifies purification.

  • Solvent: A high-boiling point solvent like ethanol or methanol is chosen to allow the reaction to proceed at a reasonable rate and to facilitate the removal of the volatile byproducts (methanol and water), which drives the reaction equilibrium towards product formation.

  • One-Pot Approach: By conducting the reaction in a single vessel, we circumvent the need to isolate the intermediate N-formyl or formimidate species, thereby streamlining the workflow and maximizing efficiency.

Self-Validating System:

The protocol's integrity is maintained through in-process monitoring and final product characterization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The final product's identity and purity are confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, ensuring the reliability and reproducibility of the synthesis.

Experimental Workflow Diagram

One_Pot_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Methyl 2,3-diaminobenzoate E Reflux (e.g., 80°C) A->E B Trimethyl Orthoformate B->E C p-TSA (catalyst) C->E D Ethanol (solvent) D->E F Solvent Evaporation E->F Reaction Completion G Purification (e.g., Recrystallization/Chromatography) F->G H This compound G->H Pure Product

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 2,3-diaminobenzoate

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,3-diaminobenzoate (1.66 g, 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir the mixture until the diamine is fully dissolved. To this solution, add trimethyl orthoformate (1.33 g, 1.2 mL, 12.5 mmol, 1.25 equiv.).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting diamine), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

EntryStarting MaterialReagent (equiv.)Catalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Methyl 2,3-diaminobenzoateTrimethyl orthoformate (1.25)p-TSA (0.1)Ethanol803~85-95
2Methyl 2,3-diaminobenzoateTriethyl orthoformate (1.25)p-TSA (0.1)Ethanol804~80-90
34-Chloro-1,2-phenylenediamineTrimethyl orthoformate (1.25)p-TSA (0.1)Methanol653~90
44-Methyl-1,2-phenylenediamineTrimethyl orthoformate (1.25)p-TSA (0.1)Ethanol802.5~92

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Step 1: Formation of Formimidate cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A Methyl 2,3-diaminobenzoate C Formimidate Intermediate A->C + Orthoformate - Methanol B Trimethyl Orthoformate B->C E Cyclized Intermediate C->E Intramolecular Nucleophilic Attack D Methanol (byproduct) F This compound E->F Elimination of Methanol G Methanol (byproduct)

Caption: Plausible mechanism for the one-pot synthesis of this compound.

Conclusion

This application note provides a robust and efficient one-pot protocol for the synthesis of this compound and its derivatives. The methodology leverages the classic Phillips-Ladenburg condensation, offering high yields, operational simplicity, and adherence to the principles of green chemistry. This procedure is highly valuable for researchers in medicinal chemistry and drug development, enabling the rapid generation of a diverse range of benzimidazole-based compounds for further investigation.

References

  • AdiChemistry. (n.d.). Phillips Condensation Reaction: Explanation. Retrieved from [Link]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(1), 1-28. [Link]

  • Kaur, H., & Singh, J. (2023). An expeditious one-pot solvent-free synthesis of benzimidazole derivatives. Journal of Chemical Sciences, 135(1), 1-13. [Link]

  • Bastug, G., Eviolitte, C., & Markó, I. E. (2012). A general and efficient synthesis of benzoxazoles, benzothiazoles, and benzimidazoles from orthoesters. Organic letters, 14(13), 3502-3505. [Link]

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Application Notes and Protocols for the N-alkylation of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and antiulcer properties.[1] The strategic functionalization of the benzimidazole scaffold, particularly at the nitrogen atoms, is a critical step in the development of new therapeutic agents. This document provides a detailed guide to the N-alkylation of a key benzimidazole derivative, methyl 1H-benzo[d]imidazole-4-carboxylate, outlining established protocols and the scientific rationale behind them.

The N-alkylation of benzimidazoles is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby modulating the compound's physicochemical properties and biological activity.[1] However, the regioselectivity of this reaction can be a significant challenge. The two nitrogen atoms of the imidazole ring are often electronically and sterically distinct, leading to the potential for the formation of a mixture of N1 and N3 alkylated isomers. In the case of asymmetrically substituted benzimidazoles like this compound, this can result in product mixtures that are difficult to separate, impacting yield and purity.[2][3]

This guide will explore various methodologies for the N-alkylation of this specific substrate, providing detailed, step-by-step protocols, a comparative analysis of different approaches, and troubleshooting advice to address common challenges.

Reaction Mechanisms and Regioselectivity

The N-alkylation of benzimidazoles typically proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the N-H bond of the imidazole ring by a base to form a benzimidazolide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide.

The regioselectivity of the alkylation is influenced by several factors:

  • Steric Hindrance: The substituent at the 4-position (the methyl carboxylate group) can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, potentially favoring alkylation at the more accessible N3 position.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group can influence the electron density at the two nitrogen atoms, affecting their relative nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can all play a crucial role in determining the ratio of N1 to N3 alkylated products.[4][5]

Visualizing the N-Alkylation Pathway

N_Alkylation_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_products Products Benzimidazole This compound Anion Benzimidazolide Anion Benzimidazole->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Anion N1_Product N1-alkylated Product Anion->N1_Product SN2 Attack N3_Product N3-alkylated Product Anion->N3_Product SN2 Attack AlkylHalide Alkylating Agent (R-X) AlkylHalide->N1_Product AlkylHalide->N3_Product

Caption: General mechanism of N-alkylation of benzimidazoles.

Experimental Protocols

Several methods have been developed for the N-alkylation of benzimidazoles, each with its own advantages and limitations.[1] The choice of method often depends on the desired regioselectivity, the reactivity of the alkylating agent, and the scale of the reaction.

Protocol 1: Classical N-Alkylation with a Strong Base

This traditional approach utilizes a strong base, such as sodium hydride (NaH), to ensure complete deprotonation of the benzimidazole, followed by the addition of an alkyl halide.[6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with extreme care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Classical N-Alkylation

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideNaHDMFrt12Variable
2Benzyl BromideNaHTHFrt16Variable
Protocol 2: N-Alkylation using a Mild Base and Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to strong bases, particularly for larger-scale reactions.[1][7] This method facilitates the reaction between the benzimidazole salt and the alkyl halide in a biphasic system.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate

  • Acetonitrile or Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add acetonitrile or DCM and water to create a biphasic system.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with the organic solvent used.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile method for the N-alkylation of benzimidazoles using an alcohol as the alkylating agent. This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, which is a key consideration for chiral alcohols.[8][9]

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct column chromatography on silica gel to remove triphenylphosphine oxide and the reduced hydrazine byproduct.

Data Presentation: Mitsunobu Reaction

EntryAlcohol (R-OH)PhosphineAzodicarboxylateSolventTemperature (°C)Time (h)Typical Yield (%)
1EthanolPPh₃DEADTHF0 to rt12Good
2Benzyl AlcoholPPh₃DIADTHF0 to rt16Good
Visualizing the Experimental Workflow

Experimental_Workflow Start Start: this compound Protocol1 Protocol 1: Strong Base (NaH) Start->Protocol1 Protocol2 Protocol 2: PTC (K2CO3/TBAB) Start->Protocol2 Protocol3 Protocol 3: Mitsunobu (PPh3/DEAD) Start->Protocol3 Workup Reaction Workup & Quenching Protocol1->Workup Protocol2->Workup Protocol3->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: Overview of experimental workflows for N-alkylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation.- Inactive alkylating agent.- Steric hindrance.- Use a stronger base or higher temperature.- Check the purity of the alkylating agent.- Consider a less sterically hindered alkylating agent or a different protocol (e.g., Mitsunobu).
Mixture of Isomers - Similar reactivity of N1 and N3 positions.- Optimize reaction conditions (solvent, temperature, base) to favor one isomer.- Employ a protecting group strategy to block one nitrogen.- Improve chromatographic separation.
Formation of Side Products - O-alkylation of the carboxylate group.- Over-alkylation to form a quaternary salt.- Use milder reaction conditions.- Carefully control the stoichiometry of the alkylating agent.
Difficult Purification - Similar polarity of starting material and products.- Byproducts from the reaction (e.g., triphenylphosphine oxide).- Optimize the mobile phase for column chromatography.- For Mitsunobu, consider using polymer-bound reagents for easier removal.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of the synthetic protocol depends on various factors, including the desired regioselectivity, the nature of the alkylating agent, and the scale of the reaction. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively synthesize the desired N-alkylated benzimidazole derivatives. This guide provides a solid foundation of protocols and troubleshooting strategies to facilitate successful synthesis in the laboratory.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]

  • Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
  • Dembinski, R. (2017).
  • Bie, F., et al. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
  • Richter, D., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220-12223.
  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
  • Semantic Scholar. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Retrieved from [Link]

  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • YouTube. (2024, October 12). Mitsunobu Reaction - reaction mechanism and experimental procedure. Retrieved from [Link]

  • ACS Omega. (2024, July 26). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
  • ResearchGate. (2025, August 5). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 21).
  • ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.

Sources

Synthesizing Potent PARP Inhibitors from Methyl 1H-benzo[d]imidazole-4-carboxylate: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the synthesis of benzimidazole-based Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing methyl 1H-benzo[d]imidazole-4-carboxylate as a key starting material. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery setting.

Introduction: The Therapeutic Promise of Benzimidazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway.[1] They act as sensors for DNA single-strand breaks (SSBs), initiating a signaling cascade to recruit repair machinery.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[3] Inhibition of PARP in such contexts leads to an accumulation of unrepaired DNA damage, culminating in cell death through a concept known as synthetic lethality.[3] This has established PARP inhibitors as a groundbreaking class of targeted therapies for various cancers, including ovarian, breast, and prostate cancers.[4]

The 1H-benzo[d]imidazole-4-carboxamide scaffold has emerged as a privileged structure in the design of potent PARP inhibitors.[5][6] These compounds often exhibit excellent inhibitory activity and favorable pharmacological properties.[7][8] this compound is a versatile and readily accessible starting material for the synthesis of a diverse library of these inhibitors through a straightforward and modular synthetic route.

This guide will detail the two critical synthetic transformations required to convert this compound into novel PARP inhibitor candidates: ester hydrolysis and subsequent amide bond formation.

Mechanistic Insight: The Role of PARP in DNA Repair and the Action of Inhibitors

PARP-1, upon detecting a DNA single-strand break, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2] PARP inhibitors function by competing with the native substrate, NAD+, at the catalytic domain of the PARP enzyme, thereby preventing the formation of PAR chains and stalling the repair process. This inhibition not only prevents the signaling for DNA repair but also "traps" the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes.

dot graph PARP_Signaling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

DNA_SSB [label="DNA Single-Strand Break", fillcolor="#FBBC05"]; PARP1 [label="PARP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+"]; PAR [label="Poly(ADP-ribose) Chains", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair_Proteins [label="DNA Repair Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", fillcolor="#F1F3F4"]; PARP_Inhibitor [label="PARP Inhibitor", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Synthetic Workflow: From Starting Material to Final Compound

The synthesis of benzimidazole-4-carboxamide PARP inhibitors from this compound is a two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second, and more crucial step for generating chemical diversity, is the amide coupling of the carboxylic acid with a variety of amine-containing fragments.

dot graph Synthetic_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound", fillcolor="#F1F3F4"]; Hydrolysis [label="Step 1: Ester Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1H-benzo[d]imidazole-4-carboxylic acid", fillcolor="#FBBC05"]; Amide_Coupling [label="Step 2: Amide Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Benzimidazole-4-carboxamide PARP Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Library [label="Amine Library (R-NH2)", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Experimental Protocols

PART 1: Ester Hydrolysis of this compound

This protocol describes the conversion of the starting methyl ester to the key carboxylic acid intermediate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable alcohol (e.g., methanol or ethanol).

  • Base Addition: Add an aqueous solution of NaOH or KOH (2-3 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1M HCl to a pH of approximately 2-3.[9] The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum to yield 1H-benzo[d]imidazole-4-carboxylic acid.

PART 2: Amide Coupling to Synthesize Benzimidazole-4-carboxamide Derivatives

This section provides protocols for amide bond formation using two common and effective coupling reagent systems: HATU and EDC/HOBt. The choice of coupling reagent will depend on the specific amine substrate and desired reaction conditions.

Protocol 2A: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often leading to high yields and short reaction times.[2][10]

Materials:

  • 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere (optional but recommended)

Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure benzimidazole-4-carboxamide derivative.[10]

Protocol 2B: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[11][12]

Materials:

  • 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or TEA (2-3 eq)

  • Anhydrous DMF or DCM

Protocol:

  • Reagent Preparation: To a round-bottom flask, add 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2A.

Data Presentation: Key Reaction Parameters

ParameterEster HydrolysisHATU CouplingEDC/HOBt Coupling
Key Reagents NaOH or KOHHATU, DIPEA/TEAEDC·HCl, HOBt, DIPEA/TEA
Solvent MeOH or EtOH/H₂OAnhydrous DMF or DCMAnhydrous DMF or DCM
Temperature Reflux0 °C to RT0 °C to RT
Reaction Time 2-4 hours2-12 hours8-24 hours
Work-up Acidification, FiltrationAqueous extractionAqueous extraction
Purification WashingColumn chromatography/RecrystallizationColumn chromatography/Recrystallization

Characterization and Validation

The identity and purity of the synthesized intermediates and final products should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the synthesis of novel benzimidazole-4-carboxamide PARP inhibitors from the readily available starting material, this compound. The modular nature of the amide coupling step allows for the rapid generation of diverse chemical libraries, which can be screened for their inhibitory potency against PARP enzymes and their anti-proliferative activity in relevant cancer cell lines. Further optimization of the synthesized leads, guided by structure-activity relationship (SAR) studies and molecular modeling, will be crucial in the development of next-generation PARP inhibitors with enhanced efficacy and improved safety profiles.[13][14]

References

  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • What are PARP inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022, July 23). National Center for Biotechnology Information. Retrieved from [Link]

  • What are PARP inhibitors? (2024, April 3). MD Anderson Cancer Center. Retrieved from [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. (n.d.). ACS Publications. Retrieved from [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PARP-1 and its associated nucleases in DNA damage response. (2019, July 8). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022, October 1). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (n.d.). PubMed. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave. Retrieved from [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (2025, May 27). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (2021, June 21). PubMed. Retrieved from [Link]

  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? (n.d.). Chemsrc. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical structure of benzimidazole carboxamide derivatives synthesized via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (n.d.). Google Patents.

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Synthesis of Methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate via N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Introduction

Benzimidazole and pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry, each exhibiting a broad spectrum of biological activities.[1][2][3][4] The strategic combination of these two pharmacophores into hybrid molecules often leads to synergistic or enhanced therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4][5] A key example is the anticancer drug Abemaciclib, a CDK4/6 inhibitor, which features a benzimidazole-pyrimidine core structure.[3][5]

This application note provides a detailed protocol for the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. This reaction is a crucial step in the synthesis of a variety of biologically active compounds.[6][7] The procedure focuses on producing methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate, a key intermediate for further elaboration in drug discovery programs.[6][7]

Mechanistic Insights

The core of this synthesis is the N-alkylation of the benzimidazole ring.[1][8][9][10] This reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the benzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyrimidine ring.

To facilitate this reaction, a base is typically employed to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity.[1][9] Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[9] The choice of base and solvent can significantly influence the reaction rate and the regioselectivity of the alkylation.

It is important to note that the N-alkylation of unsymmetrically substituted benzimidazoles, such as this compound, can lead to the formation of two regioisomers: the desired N1-alkylated product and the N3-alkylated isomer (in this case, methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate).[6][7][11] The ratio of these isomers is influenced by steric and electronic factors of the starting materials, as well as the reaction conditions. Separation of these isomers is often achieved by column chromatography.[7]

Experimental Protocol

This protocol outlines the synthesis of methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
This compoundC9H8N2O2176.1764939-25-3Sigma-Aldrich
4-(chloromethyl)-6-methoxy-5-methylpyrimidineC7H9ClN2O172.61152438-76-9Combi-Blocks
Potassium Carbonate (K2CO3)K2CO3138.21584-08-7Fisher Chemical
N,N-Dimethylformamide (DMF)C3H7NO73.0968-12-2VWR Chemicals
Ethyl Acetate (EtOAc)C4H8O288.11141-78-6J.T. Baker
HexaneC6H1486.18110-54-3EMD Millipore
Deionized Water (H2O)H2O18.027732-18-5-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.047757-82-6Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF, sufficient to make a stirrable slurry).

  • Addition of Alkylating Agent: While stirring at room temperature, add a solution of 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (1.1 eq) in DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from the regioisomeric byproduct and any unreacted starting materials.[7]

Visualization of Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Extraction cluster_3 Purification A 1. Add this compound, K2CO3, and DMF to a flask. B 2. Add 4-(chloromethyl)-6-methoxy- 5-methylpyrimidine solution. A->B C 3. Heat and stir for 4-6 hours. Monitor by TLC. B->C D 4. Cool and pour into water/EtOAc. C->D E 5. Extract with EtOAc. D->E F 6. Wash with brine. E->F G 7. Dry over Na2SO4. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by flash chromatography. H->I

Caption: Experimental workflow for the N-alkylation reaction.

Expected Results and Characterization

The reaction typically yields a mixture of the desired N1-substituted product, methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate, and its N3-substituted regioisomer. The ratio of the two isomers can vary, but a ratio of approximately 3.75:1 (N1:N3) has been reported under similar conditions.[7]

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzimidazole and pyrimidine rings, the methoxy and methyl groups on the pyrimidine, the methylene bridge, and the methyl ester. The absence of the N-H proton signal (typically found between 11-12 ppm) confirms the N-alkylation.[8]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.[8]

  • X-ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.[6][7]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive reagents, insufficient base, low reaction temperature, or short reaction time.Check the quality of the starting materials. Ensure the base is anhydrous and freshly opened. Increase the reaction temperature or prolong the reaction time. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF.[1]
Formation of multiple unidentified spots on TLC Decomposition of starting materials or product, or side reactions.Lower the reaction temperature. Use a milder base. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
Difficulty in separating regioisomers Similar polarity of the isomers.Optimize the mobile phase for flash chromatography. Consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • 4-(chloromethyl)-6-methoxy-5-methylpyrimidine is a potential alkylating agent and should be handled with caution.

  • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Visualization of the Chemical Reaction

G cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)- 1H-benzo[d]imidazole-4-carboxylate (Major) reactant1->product1 K2CO3, DMF product2 Methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)- 1H-benzo[d]imidazole-7-carboxylate (Minor) reactant1->product2 reactant2 4-(chloromethyl)-6-methoxy-5-methylpyrimidine

Caption: N-alkylation reaction scheme.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of methyl 1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-1H-benzo[d]imidazole-4-carboxylate. The detailed protocol, mechanistic insights, and troubleshooting tips are intended to assist researchers in successfully performing this important N-alkylation reaction. The resulting benzimidazole-pyrimidine hybrid serves as a valuable building block for the development of novel therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
  • PubMed. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives.
  • PubMed. (2025). Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties.
  • MDPI. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.
  • Semantic Scholar. (n.d.). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.
  • ResearchGate. (2025). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.
  • ResearchGate. (2025). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.
  • ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
  • ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • IUCr. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study.
  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole.
  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives.
  • (n.d.). Synthesis and Characterization of Substituted Benzimidazole derivatives.
  • Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
  • PubMed Central. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
  • ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3.
  • IUCr Journals. (2023). methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study.

Sources

Application Notes and Protocols: Methyl 1H-benzo[d]imidazole-4-carboxylate for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1][2][3][4] Its privileged structure is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an effective scaffold for binding to diverse biological macromolecules.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The ease of synthesis and the potential for substitution at multiple positions make the benzimidazole framework a prime candidate for the construction of combinatorial libraries in the pursuit of novel therapeutic leads.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries. By anchoring a starting material to a solid support, SPOS facilitates the use of excess reagents and simplifies purification, which can be achieved by simple filtration and washing. This approach is particularly advantageous for the synthesis of complex heterocyclic compounds like benzimidazoles.[5][6]

This document provides a detailed guide for the application of methyl 1H-benzo[d]imidazole-4-carboxylate in solid-phase organic synthesis. We will explore its potential as a versatile building block for creating diverse libraries of substituted benzimidazoles. The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and development.

Core Concepts in Solid-Phase Benzimidazole Synthesis

The solid-phase synthesis of benzimidazole derivatives typically involves the immobilization of one of the precursors onto a solid support, followed by cyclization and subsequent cleavage from the resin. A common strategy is to immobilize an o-phenylenediamine derivative and then react it with an aldehyde or carboxylic acid to form the imidazole ring.[6]

An alternative and highly flexible approach, which we will detail here, is the use of a pre-formed functionalized benzimidazole, such as this compound. This allows for diversification at other positions of the benzimidazole core. The choice of a suitable linker to attach the benzimidazole to the solid support is critical and dictates the final cleavage strategy. "Traceless" linkers, which leave no residual functionality on the final product, are often preferred in drug discovery to avoid unintended pharmacological activity.[7][8]

Strategic Approach: Immobilization and Diversification of this compound

Our proposed strategy involves the initial immobilization of this compound onto a solid support via the imidazole nitrogen. This leaves the ester functionality at the 4-position available for subsequent chemical modification, or it can be saponified to the carboxylic acid for further derivatization. Diversification can then be achieved by N-alkylation or N-arylation of the other imidazole nitrogen, followed by modification of the carboxylate group.

Workflow Overview

cluster_loading Resin Loading cluster_diversification On-Resin Diversification cluster_cleavage Cleavage and Purification A 1. Resin Activation B 2. Immobilization of this compound A->B Linker Attachment C 3. N-Alkylation/Arylation B->C Diversification Point 1 D 4. Ester Hydrolysis C->D Functional Group Modification E 5. Amide Coupling D->E Diversification Point 2 F 6. Cleavage from Resin E->F Release of Product G 7. Product Purification F->G Isolation

Caption: General workflow for the solid-phase synthesis using this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
This compoundVarious>95% Purity
2-Chlorotrityl chloride resin (100-200 mesh)Various1.0-1.6 mmol/g
Diisopropylethylamine (DIPEA)VariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
N,N-Dimethylformamide (DMF)VariousAnhydrous
Alkyl/Aryl HalidesVariousReagent Grade
Sodium Iodide (NaI)VariousReagent Grade
Lithium Hydroxide (LiOH)VariousReagent Grade
Tetrahydrofuran (THF)VariousAnhydrous
Methanol (MeOH)VariousACS Grade
HBTU, HATU, or other peptide coupling reagentsVariousReagent Grade
Various primary and secondary aminesVariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

Rationale: The 2-chlorotrityl chloride resin is chosen for its acid-labile nature, allowing for mild cleavage conditions that preserve a wide range of functional groups in the final product. The bulky trityl group also minimizes diketopiperazine formation, a common side reaction in solid-phase synthesis.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (456 mg, 2.4 mmol, 2 eq.) and DIPEA (0.84 mL, 4.8 mmol, 4 eq.) in anhydrous DMF (5 mL).

  • Loading Reaction: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add methanol (1 mL) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the product by UV-Vis spectroscopy.

Protocol 2: On-Resin N-Alkylation

Rationale: N-alkylation of the benzimidazole core introduces a key point of diversity. The use of NaI as a catalyst facilitates the reaction with less reactive alkyl chlorides or bromides via the Finkelstein reaction.

  • Resin Swelling: Swell the resin-bound benzimidazole (0.5 g) in anhydrous DMF (5 mL) for 30 minutes.

  • Alkylation Reaction: Add the desired alkyl halide (e.g., benzyl bromide, 5 eq.) and NaI (0.5 eq.) to the swollen resin. Agitate the mixture at 50 °C for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing it by LC-MS.

  • Washing: After completion, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), water (2 x 10 mL) to remove excess salts, DMF (2 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: On-Resin Saponification of the Methyl Ester

Rationale: Conversion of the methyl ester to a carboxylic acid opens up another avenue for diversification, primarily through amide bond formation. A mixture of THF, water, and methanol is used to ensure both the solubility of the reagents and adequate swelling of the resin.

  • Resin Swelling: Swell the N-alkylated resin (0.5 g) in a mixture of THF:MeOH:H₂O (3:1:1, 5 mL) for 30 minutes.

  • Hydrolysis: Add a solution of LiOH (5 eq.) in water to the resin suspension. Agitate the mixture at room temperature for 6-8 hours.

  • Monitoring: Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS to confirm the disappearance of the methyl ester and the appearance of the carboxylic acid.

  • Washing: Drain the reaction mixture and wash the resin with THF:H₂O (1:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 4: On-Resin Amide Bond Formation

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a vast array of chemical diversity. Standard peptide coupling reagents like HBTU or HATU provide efficient and clean conversion.

  • Resin Swelling: Swell the resin-bound carboxylic acid (0.2 g) in anhydrous DMF (3 mL) for 30 minutes.

  • Activation: In a separate vial, pre-activate the carboxylic acid on the resin by adding a solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF (2 mL) and agitating for 15 minutes.

  • Coupling: Add the desired amine (5 eq.) to the activated resin and agitate at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by cleaving a small sample and analyzing by LC-MS.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 5: Cleavage from the Resin

Rationale: A mild acidic cleavage using a low concentration of TFA in DCM is sufficient to cleave the product from the 2-chlorotrityl resin, preserving acid-sensitive functionalities.

  • Resin Swelling: Swell the final, dried resin (0.2 g) in DCM (3 mL) for 30 minutes.

  • Cleavage: Add a solution of 1-5% TFA in DCM (5 mL). Agitate the mixture at room temperature for 1-2 hours.

  • Collection: Drain the cleavage cocktail into a round-bottom flask. Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.

  • Evaporation: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Safety and Handling

  • This compound: Handle in a well-ventilated area.[9] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Reagents: Many of the reagents used, such as DIPEA, TFA, and alkyl halides, are corrosive, toxic, and/or lachrymatory. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a chemical fume hood.[10][11][12][13]

  • Resin Handling: The resin is a fine powder and can be an inhalation hazard. Handle with care to avoid generating dust.[12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading Efficiency Incomplete activation of resin; steric hindrance; insufficient reaction time.Ensure anhydrous conditions. Increase reaction time or temperature. Use a higher excess of the benzimidazole and base.
Incomplete N-Alkylation Low reactivity of the alkyl halide; steric hindrance.Increase reaction temperature and time. Use a more polar solvent like NMP. Add a catalyst like NaI or KI. Consider using a more reactive alkylating agent (e.g., triflate).
Incomplete Saponification Insufficient base; poor resin swelling.Increase the excess of LiOH and reaction time. Ensure the solvent system adequately swells the resin.
Low Cleavage Yield Incomplete reaction at any step; premature cleavage; strong adsorption to the resin.Confirm completion of each step before proceeding. Use a milder cleavage cocktail if the product is unstable. If the product is basic, add a small amount of a scavenger base like triethylsilane to the cleavage cocktail.
Presence of Side Products Incomplete reactions; side reactions (e.g., over-alkylation).Optimize reaction conditions (time, temperature, equivalents of reagents). Ensure thorough washing between steps to remove unreacted reagents.

Conclusion

This compound is a valuable and versatile building block for the solid-phase synthesis of diverse benzimidazole libraries. The protocols outlined in this application note provide a robust framework for its immobilization, diversification, and cleavage from a solid support. By leveraging the power of solid-phase synthesis, researchers can efficiently explore the chemical space around the benzimidazole scaffold, accelerating the discovery of new drug candidates with a wide range of therapeutic applications.

References

Sources

Application Notes and Protocols for the Quantification of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-benzo[d]imidazole-4-carboxylate is a key heterocyclic compound with significant importance in pharmaceutical research and development. Its benzimidazole core is a prevalent scaffold in numerous clinically relevant drugs, exhibiting a wide range of biological activities. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control, and ensuring the overall safety and efficacy of potential drug candidates.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into the principles and practical execution of three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies presented herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[6] The method's strength lies in its ability to separate the analyte from potential impurities and degradation products, ensuring specificity.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzimidazole ring, which will interact favorably with the stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte by modulating the polarity. The addition of an acid, such as formic or phosphoric acid, helps to protonate the imidazole nitrogen, leading to sharper peaks and improved chromatographic resolution. The detection wavelength is chosen based on the UV absorbance maximum of the benzimidazole chromophore.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification s1 Accurately weigh reference standard s2 Prepare stock solution in diluent s1->s2 s3 Create serial dilutions for calibration curve s2->s3 s6 Filter all solutions (0.45 µm) s3->s6 s4 Accurately weigh sample s5 Dissolve and dilute sample to fall within calibration range s4->s5 s5->s6 h1 Equilibrate HPLC system with mobile phase s6->h1 h2 Inject prepared standards and samples h1->h2 h3 Acquire chromatograms at designated wavelength h2->h3 d1 Integrate peak areas h3->d1 d2 Construct calibration curve (Peak Area vs. Concentration) d1->d2 d3 Quantify analyte in samples using the regression equation d2->d3 LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification s1 Prepare calibration standards in blank matrix s3 Sample pretreatment (e.g., protein precipitation, SPE) s1->s3 s2 Prepare quality control (QC) samples in blank matrix s2->s3 s4 Add internal standard s3->s4 l2 Equilibrate LC-MS/MS system s4->l2 l1 Optimize MS parameters (infusion of standard) l1->l2 l3 Inject prepared samples, standards, and QCs l2->l3 l4 Acquire data in SRM mode l3->l4 d1 Integrate peak areas of analyte and internal standard l4->d1 d2 Calculate peak area ratios d1->d2 d3 Construct calibration curve (Ratio vs. Concentration) d2->d3 d4 Quantify analyte in samples and QCs d3->d4 UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Quantification s1 Prepare standard stock solution in a suitable solvent s2 Create serial dilutions for calibration curve s1->s2 u2 Measure absorbance of standards and samples at λmax s2->u2 s3 Prepare sample solution to a concentration within the linear range s3->u2 u1 Scan standard solution to determine λmax u1->u2 d1 Construct calibration curve (Absorbance vs. Concentration) u2->d1 d2 Quantify analyte in samples using the regression equation d1->d2

Sources

HPLC and LC-MS methods for "methyl 1H-benzo[d]imidazole-4-carboxylate" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of Methyl 1H-benzo[d]imidazole-4-carboxylate by HPLC and LC-MS

Introduction: The Analytical Imperative for Benzimidazole Intermediates

Benzimidazoles represent a cornerstone of heterocyclic chemistry, with their fused benzene and imidazole ring structure serving as a privileged scaffold in medicinal chemistry and drug discovery.[1] These compounds exhibit a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] this compound is a key synthetic intermediate in the development of more complex pharmaceutical agents. Its purity, stability, and characterization are critical checkpoints in the drug development pipeline, demanding robust and reliable analytical methods.

This guide provides a comprehensive overview and detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and trace-level quantification. The methodologies presented are grounded in established chromatographic principles and are designed to be validated according to ICH guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.[3][4]

Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary objective of the HPLC method is to accurately quantify this compound, separating it from potential impurities, starting materials, or degradation products. Reversed-phase (RP-HPLC) is the technique of choice due to its versatility and suitability for moderately polar compounds like benzimidazole derivatives.[5][6]

Causality Behind Methodological Choices
  • Column Chemistry : A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic benzimidazole core. The interaction between the nonpolar C18 chains and the analyte allows for separation based on hydrophobicity.[7][8]

  • Mobile Phase Composition : A gradient elution using acetonitrile and water is employed. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. The aqueous component is acidified with 0.1% formic acid. This is a critical step; the acidic pH ensures that the nitrogen atoms in the imidazole ring are consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.[8][9]

  • UV Detection : The benzimidazole scaffold contains a chromophore that strongly absorbs UV light. A detection wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a common setting for purity analysis.[10][11]

Experimental Protocol: Sample Preparation
  • Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolution : Add approximately 70 mL of methanol and sonicate for 5 minutes or until fully dissolved.

  • Dilution : Dilute to the mark with methanol to achieve a stock solution concentration of 100 µg/mL.

  • Working Standard : Further dilute the stock solution with the mobile phase (initial conditions: 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 10 µg/mL.

  • Sample Preparation : Prepare unknown samples using the same dissolution and dilution procedure to fall within the linear range of the method.

  • Filtration : Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter, thereby protecting the HPLC column and system from blockages.[10]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Conc. dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject Sample filtrate->inject To HPLC separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Data Acquisition & Quantitation detect->quantify

Caption: Workflow for HPLC quantification of the target analyte.

Protocol: HPLC Instrumentation and Conditions
  • System Equilibration : Purge all mobile phase lines to remove air bubbles.

  • Column Installation : Install the C18 column and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup : Create a sequence including blank injections (mobile phase), standard solutions for calibration, and the unknown samples.

  • Injection : Inject 10 µL of each prepared solution.

  • Data Acquisition : Run the gradient method detailed in the table below.

  • Data Processing : Integrate the peak corresponding to this compound. Construct a calibration curve from the reference standards and determine the concentration in the unknown samples.

Data Presentation: Recommended HPLC Parameters
ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system with binary pump, autosampler, column oven, and UV/DAD detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Trustworthiness Through Method Validation

To ensure the reliability of this protocol, it must be validated according to regulatory standards such as those from the International Conference on Harmonization (ICH).[12] Key validation parameters include:

  • Specificity : Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a DAD.

  • Linearity : Assessed by preparing a series of standards (e.g., 1-50 µg/mL) and demonstrating a linear relationship (R² > 0.999) between concentration and peak area.

  • Accuracy & Precision : Determined by analyzing samples at multiple concentration levels (e.g., 80%, 100%, 120%) on the same day (repeatability) and on different days (intermediate precision).[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Established to define the sensitivity of the method.

Part 2: Identification and Sensitive Quantification by LC-MS

While HPLC-UV is excellent for routine quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity. It provides molecular weight information, which serves as definitive proof of identity, and can detect the analyte at much lower concentrations.[13][14]

Causality Behind Methodological Choices
  • LC Frontend : The HPLC method described previously is directly adaptable for LC-MS. The crucial requirement is the use of volatile mobile phase modifiers. Formic acid is an excellent choice as it is compatible with mass spectrometry and aids in the ionization process.[15]

  • Ionization Source : Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar molecules like this compound. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight confirmation.[16][17]

  • Mass Analyzer (Triple Quadrupole) : A triple quadrupole (QqQ) mass spectrometer is ideal for this application. It can be operated in two modes:

    • Full Scan Mode : Scans a wide mass range to detect all ions, used to identify the [M+H]⁺ ion of the target analyte.

    • Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) : This is the gold standard for quantification. The first quadrupole selects the parent ion ([M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects specific, characteristic fragment ions. This process is highly selective and virtually eliminates background noise, resulting in exceptional sensitivity.[18][19]

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry inject Inject Sample separate RP-HPLC Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize To MS select_parent Select Parent Ion [M+H]⁺ (Q1) ionize->select_parent fragment Fragment Ion (Collision Cell, Q2) select_parent->fragment select_product Select Product Ions (Q3) fragment->select_product detect Detect & Quantify select_product->detect

Caption: Workflow for LC-MS identification and quantification.

Protocol: LC-MS Instrumentation and Conditions
  • System Setup : Use the same LC conditions as in Part 1. Couple the LC outlet to the ESI source of the mass spectrometer.

  • MS Optimization (Tuning) : Prepare a ~1 µg/mL solution of the reference standard in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flows) and to determine the optimal collision energy for fragmentation to generate stable product ions for MRM.

  • Data Acquisition Method :

    • Create a timed acquisition method.

    • Include a Full Scan event (e.g., m/z 100-500) around the expected retention time of the analyte to confirm the parent mass.

    • Include an MRM event using the precursor and product ions identified during tuning.

  • Analysis : Inject the prepared samples and acquire data.

  • Data Processing :

    • Identification : Confirm the presence of the analyte by matching the retention time and detecting the accurate mass of the protonated molecule ([M+H]⁺ at m/z 177.06) in the full scan data.

    • Quantification : Use the peak area from the MRM chromatogram for the most sensitive and accurate quantification.

Data Presentation: Recommended LC-MS Parameters
ParameterRecommended Condition
LC System Same as HPLC method in Part 1
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Acquisition Modes Full Scan (m/z 100-500) and Selected Reaction Monitoring (SRM/MRM)
Precursor Ion (Q1) m/z 177.1
Product Ions (Q3) To be determined empirically; potential fragments include m/z 145.1 (loss of CH₃OH) and m/z 119.1 (loss of CO₂CH₃)
Capillary Voltage ~3.5 kV
Collision Gas Argon
Source Temperature ~120 °C
Desolvation Temp. ~350 °C

References

  • Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. ResearchGate.
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group.
  • Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. ResearchGate.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org.
  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate.
  • Chromatographic behaviour and lipophilicity of some benzimidazole derivatives. ResearchGate.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing).
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC - NIH.
  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Google Search.
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.
  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. SciSpace.
  • (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate.
  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. ResearchGate.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate.
  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed.
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • High Throughput LC-MS-MS Analysis of Carbendazim in Orange Juice. Shimadzu.
  • Methyl 1H-imidazole-1-carboxylate. Enamine.

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of Methyl 1H-Benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Continuous Flow in Heterocyclic Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities.[1] Methyl 1H-benzo[d]imidazole-4-carboxylate, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals. The traditional batch production of such heterocyclic compounds, however, often contends with challenges related to reaction control, safety, and scalability.[1] Flow chemistry, or continuous manufacturing, emerges as a powerful alternative, offering precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, especially when handling reactive intermediates or exothermic reactions.[2] This paradigm shift towards continuous processing aligns with the principles of green chemistry by minimizing waste and energy consumption.

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound in a continuous flow system. By leveraging the intrinsic advantages of flow chemistry, this protocol aims to offer researchers and drug development professionals a robust, scalable, and efficient method for the production of this valuable building block.

The Synthetic Pathway: A Two-Step Continuous Process

The synthesis of this compound is envisioned as a two-step process, beginning with the reduction of methyl 2-amino-3-nitrobenzoate to the key intermediate, methyl 2,3-diaminobenzoate, followed by a cyclization reaction with formic acid. While the first step can be performed in batch or as a separate continuous process, this guide will focus on the critical cyclization step, adapting a known batch methodology to a continuous flow setup.

Reaction Scheme:

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of all substances is paramount for the design of a safe and efficient flow process.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility & Notes
Methyl 2,3-diaminobenzoateC₈H₁₀N₂O₂166.1868-70322.6 at 760 mmHgSoluble in methanol.
Formic AcidCH₂O₂46.038.2-8.4100-101Miscible with water and many organic solvents. Corrosive.
This compoundC₉H₈N₂O₂176.17~150-160 (estimated)DecomposesLimited data available. Assumed to be soluble in polar organic solvents.

Continuous Flow Synthesis Protocol

This protocol details the continuous synthesis of this compound from methyl 2,3-diaminobenzoate and formic acid. The system is designed for laboratory-scale production with the potential for straightforward scaling.

Reagent Preparation
  • Reagent A: Prepare a 0.5 M solution of methyl 2,3-diaminobenzoate in methanol. Ensure the starting material is fully dissolved. Degas the solution by sparging with nitrogen for 15 minutes.

  • Reagent B: Use neat formic acid (98-100%). Degas by sparging with nitrogen for 15 minutes.

Experimental Workflow Diagram

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction & Quenching cluster_workup Work-up & Collection ReagentA Reagent A (0.5 M Methyl 2,3-diaminobenzoate in Methanol) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Neat Formic Acid) PumpB Pump B ReagentB->PumpB TMixer PumpA->TMixer 0.5 mL/min PumpB->TMixer 0.1 mL/min Reactor Heated Coil Reactor (PFA, 10 mL, 150 °C) TMixer->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR TMixer2 BPR->TMixer2 Quench Quenching Solution (Saturated NaHCO₃) PumpC Pump C Quench->PumpC PumpC->TMixer2 Collection Product Collection TMixer2->Collection caption Figure 1: Continuous flow setup for the synthesis of this compound.

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Methyl 1H-benzo[d]imidazole-4-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. This document provides a comprehensive guide to a robust and scalable two-step synthesis of this key intermediate. The described methodology emphasizes process safety, operational efficiency, and high purity of the final product, making it suitable for kilogram-scale production. The protocol details a reductive cyclization of methyl 2-amino-3-nitrobenzoate using sodium dithionite, followed by an acid-catalyzed cyclization with formic acid. This application note offers in-depth technical insights, safety protocols, and analytical validation methods to ensure reproducible and reliable results in a drug development setting.

Introduction: The Strategic Importance of this compound

The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antiviral, anticancer, and antihypertensive applications.[1][2][3] this compound, in particular, serves as a crucial precursor for more complex molecules, where the carboxylate moiety provides a versatile handle for further chemical elaboration.[4] The development of a scalable, cost-effective, and safe synthesis for this intermediate is therefore a critical step in enabling the rapid progression of drug candidates from discovery to clinical evaluation.

This guide moves beyond a simple recitation of steps, providing the underlying rationale for key process decisions, from reagent selection to purification strategies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt the protocol to their specific laboratory and scale-up environments.

Synthetic Strategy: A Two-Step Reductive Cyclization Approach

The chosen synthetic route involves a two-step process commencing with the commercially available methyl 2-amino-3-nitrobenzoate. This strategy is predicated on its efficiency and the use of readily available, cost-effective reagents.

dot ```dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Methyl 2-amino-3-nitrobenzoate"]; B [label="Methyl 2,3-diaminobenzoate"]; C [label="this compound"];

A -> B [label=" Step 1: Reductive Amination\n Sodium Dithionite (Na2S2O4)\n Methanol/Water "]; B -> C [label=" Step 2: Cyclization\n Formic Acid (HCOOH)\n Reflux "]; }

Caption: Workflow for the synthesis of Methyl 2,3-diaminobenzoate.

Protocol:

  • In a well-ventilated fume hood, charge a reaction vessel with methyl 2-amino-3-nitrobenzoate (1.0 eq).

  • Add a solvent mixture of methanol and water (4:1 v/v, 10 mL/g of starting material).

  • Stir the mixture until the solid is fully dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sodium dithionite (3.0 eq) portion-wise, maintaining the internal temperature below 10 °C. Caution: The addition is exothermic. [5]6. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate (15 mL/g of starting material) and water (10 mL/g of starting material).

  • Separate the organic layer, and wash it with brine (2 x 5 mL/g of starting material).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 2,3-diaminobenzoate as a solid. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

dot

Sources

Application Notes and Protocols: Derivatization of Methyl 1H-benzo[d]imidazole-4-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone pharmacophore in drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] The versatility of the benzimidazole scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

This guide focuses on the strategic derivatization of a key starting material, methyl 1H-benzo[d]imidazole-4-carboxylate , to generate libraries of novel compounds with enhanced therapeutic potential. We will provide a detailed exploration of synthetic strategies, step-by-step experimental protocols, and methodologies for biological evaluation, grounded in established scientific principles and supported by authoritative references.

Core Derivatization Strategies: A Multi-pronged Approach to Bioactivity Enhancement

The derivatization of this compound can be systematically approached through three primary modification sites: the C4-carboxylate group, the N1-position of the imidazole ring, and the C2-position. Each modification offers a unique opportunity to modulate the molecule's properties and its interaction with biological targets.

Workflow for Derivatization

Derivatization_Workflow A This compound B Hydrolysis (Saponification) A->B NaOH or LiOH F N-Alkylation / N-Arylation A->F Alkyl/Aryl Halides C 1H-Benzo[d]imidazole-4-carboxylic Acid B->C D Amide Coupling C->D Coupling Agents (EDC, HOBt) E Amide Derivatives D->E H Biological Screening E->H G N-Substituted Derivatives F->G G->H I SAR Studies H->I

Caption: General workflow for the derivatization of this compound.

Part 1: Modification of the C4-Carboxylate Group

The ester functionality at the C4-position is a prime target for initial derivatization. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical first step, unlocking the potential for a wide array of subsequent modifications, most notably the formation of amide derivatives.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the carboxylic acid, a key intermediate for amide synthesis.

Rationale: Basic hydrolysis, or saponification, is a robust and high-yielding method for converting esters to carboxylic acids. The choice of base (NaOH, KOH, or LiOH) can be tailored to the specific substrate and desired workup conditions.[2]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in deionized water.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1H-benzo[d]imidazole-4-carboxylic acid.

Protocol 2: Amide Coupling of 1H-Benzo[d]imidazole-4-carboxylic Acid

Objective: To synthesize a library of amide derivatives from the parent carboxylic acid.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt) facilitates the efficient formation of amides under mild conditions, minimizing side reactions.[4]

Materials:

  • 1H-Benzo[d]imidazole-4-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzo[d]imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in anhydrous DMF and add DIPEA (1.5 eq).

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Part 2: Modification at the N1-Position of the Imidazole Ring

N-alkylation or N-arylation of the benzimidazole core is a powerful strategy to introduce diverse substituents that can influence the molecule's solubility, cell permeability, and target engagement.

Protocol 3: N-Alkylation of this compound

Objective: To introduce alkyl or substituted alkyl groups at the N1-position of the benzimidazole ring.

Rationale: The N-H proton of the imidazole ring is acidic and can be deprotonated by a suitable base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent can influence the regioselectivity of the alkylation (N1 vs. N3).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.

Part 3: Biological Evaluation

The newly synthesized derivatives should be subjected to a battery of in vitro biological assays to determine their activity profile. The choice of assays will depend on the therapeutic target of interest.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic bacteria and fungi.

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from the screening of the derivative library will provide valuable insights into the structure-activity relationship.

Table 1: Hypothetical SAR Data for Anticancer Activity
Compound IDR¹ (at N1)R² (Amide Moiety)IC₅₀ (µM) vs. MCF-7
Parent H-OCH₃> 100
1a H-NH-benzyl25.4
1b H-NH-(4-chlorobenzyl)12.8
1c H-N(CH₃)₂85.2
2a -CH₂Ph-OCH₃55.6
2b -CH₂Ph-NH-benzyl8.1
2c -CH₂Ph-NH-(4-chlorobenzyl)2.5

Analysis: The hypothetical data in Table 1 suggests that:

  • Conversion of the methyl ester to an amide (e.g., 1a ) enhances anticancer activity.

  • The nature of the amide substituent is crucial; an electron-withdrawing group on the benzyl ring (1b ) improves potency.

  • N-alkylation at the N1 position with a benzyl group (2a ) also increases activity.

  • A combination of N1-benzylation and a substituted benzylamide (2c ) results in the most potent compound in this series.

Visualization of Key Pathways

Biological_Action cluster_0 Synthetic Derivatization cluster_1 Biological System cluster_2 Mechanism of Action A This compound B Amide & N-Substituted Derivatives A->B Synthesis Protocols C Cancer Cell B->C Cytotoxicity D Pathogenic Microbe B->D Antimicrobial Activity E Enzyme Inhibition (e.g., Kinases, Topoisomerases) C->E G DNA Intercalation/ Minor Groove Binding C->G F Disruption of Cell Wall Synthesis D->F

Caption: Conceptual overview of the derivatization strategy and potential biological mechanisms of action.

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for the synthesis and evaluation of new benzimidazole derivatives. A systematic approach to modifying the C4-carboxylate and N1-positions, coupled with rigorous biological screening, will undoubtedly lead to the identification of lead compounds with enhanced potency and selectivity, paving the way for future drug development endeavors.

References

  • Saponification-Typical procedures. (2024). OperaChem. [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? (n.d.). FAQ. Retrieved January 11, 2026, from [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2021). Heliyon, 7(5), e07038. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Molecules, 28(13), 5220. [Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (2000). Bioorganic & Medicinal Chemistry Letters, 10(1), 41-44. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • A review on benzimidazole and its biological activities. (2022). International Journal of Creative Research Thoughts, 10(1), a536-a549. [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. (2013).
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 2999-3015. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine, 6(8), 1-13. [Link]

  • Hydrolysis of chiral methyl ester. (2023). Reddit. [Link]

  • Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Saponification : The process of Making Soap. (2015). YouTube. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2018). Molbank, 2018(2), M992. [Link]

  • Saponification of methyl benzoate. (2021). YouTube. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (2020).
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2023). IUCrData, 8(2), x230025. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry, 15, 274-284. [Link]

  • Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. (2017). International Journal of Research Studies in Biosciences, 5(7), 18-24. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters, 63, 152719. [Link]

Sources

Experimental protocol for "methyl 1H-benzo[d]imidazole-4-carboxylate" condensation reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents.[1][2] This class of heterocyclic compounds, which consists of a benzene ring fused to an imidazole ring, is known for a wide range of biological activities, including anticancer, antiviral, antihypertensive, and antifungal properties.[2][3] The synthesis of the benzimidazole scaffold is a critical process in drug discovery and development. One of the most fundamental and reliable methods for this synthesis is the Phillips-Ladenburg condensation reaction, which typically involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[4][5]

This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable building block for more complex molecules.[6] The procedure begins with the esterification of 3,4-diaminobenzoic acid to form the key intermediate, methyl 3,4-diaminobenzoate. This is followed by a condensation and cyclization reaction with trimethyl orthoformate to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, a robust troubleshooting guide, and authoritative references to ensure scientific integrity.

Reaction Overview and Mechanism

The synthesis is accomplished in two primary stages:

  • Esterification: Protection of the carboxylic acid functionality of 3,4-diaminobenzoic acid as a methyl ester. This is crucial to prevent unwanted side reactions at the carboxylic acid group during the subsequent cyclization step.

  • Condensation and Cyclization: Formation of the imidazole ring by reacting the o-diamino functionality of methyl 3,4-diaminobenzoate with a one-carbon source, trimethyl orthoformate, under acidic catalysis.

The core of this synthesis lies in the Phillips condensation mechanism.[4] The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon of the orthoformate. Subsequent intramolecular cyclization, driven by the second amino group, and elimination of methanol molecules lead to the formation of the stable aromatic benzimidazole ring system.[7]

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Condensation & Cyclization cluster_2 Purification start 3,4-Diaminobenzoic Acid ester Methyl 3,4-diaminobenzoate start->ester Methanol (MeOH) Thionyl Chloride (SOCl₂) cyclo This compound ester->cyclo Trimethyl Orthoformate p-Toluenesulfonic Acid (p-TsOH) purify Work-up & Recrystallization cyclo->purify end Characterized Product purify->end Final Product

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier Example
3,4-Diaminobenzoic Acid619-05-6152.15≥98%Sigma-Aldrich
Methanol (Anhydrous)67-56-132.04≥99.8%Fisher Scientific
Thionyl Chloride7719-09-7118.97≥99%Acros Organics
Trimethyl Orthoformate149-73-5106.12≥99%Sigma-Aldrich
p-Toluenesulfonic Acid Monohydrate6192-52-5190.22≥98.5%Alfa Aesar
Ethyl Acetate141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Sodium Bicarbonate144-55-884.01ACS GradeVWR
Anhydrous Magnesium Sulfate7487-88-9120.37≥99.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Trimethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

  • p-Toluenesulfonic Acid: Corrosive. Causes skin and eye irritation.

  • Always perform reactions in a fume hood and wear appropriate PPE.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 3,4-diaminobenzoate

This procedure details the Fischer esterification of 3,4-diaminobenzoic acid. Thionyl chloride is used as a convenient reagent that reacts with methanol to generate HCl in situ, which acts as the acid catalyst, while also consuming the water produced during the reaction.[8]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminobenzoic acid (5.00 g, 32.86 mmol).

  • Solvent Addition: Add 75 mL of anhydrous methanol to the flask. Stir the suspension at room temperature.

  • Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly add thionyl chloride (3.6 mL, 49.3 mmol) dropwise over 15 minutes. The addition is exothermic, and gas evolution (HCl, SO₂) will be observed.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and methanol and to prevent excessive heating that could lead to side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Carefully add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid, which can be used in the next step without further purification.[8] Expected yield is typically >90%.

Part B: Synthesis of this compound

This step employs the Phillips-Ladenburg condensation. Trimethyl orthoformate serves as a dehydrating agent and the source of the C2 carbon of the benzimidazole ring, offering a mild alternative to heating with formic acid.[9][10] p-Toluenesulfonic acid is an effective and easily handled solid acid catalyst.[11]

Caption: Step-by-step experimental workflow for the condensation and cyclization reaction.

  • Reaction Setup: In a 50 mL round-bottom flask, combine methyl 3,4-diaminobenzoate (from Part A, ~32.86 mmol), trimethyl orthoformate (4.3 mL, 39.4 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 312 mg, 1.64 mmol, 5 mol%).

  • Solvent and Reflux: Add 25 mL of methanol and attach a reflux condenser. Heat the mixture to reflux (approx. 65 °C) with stirring for 4-6 hours.

    • Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization/dehydration steps.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the disappearance of the diamine starting material.

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly add a saturated aqueous solution of NaHCO₃ until the pH is neutral (~7-8) to quench the acid catalyst.

  • Precipitation: Pour the neutralized reaction mixture into 100 mL of cold deionized water with stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • For higher purity, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum.

Characterization Data

PropertyExpected Value
Appearance Off-white to light brown solid
Melting Point ~175-180 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆) δ ~12.8 (br s, 1H, NH), 8.4 (s, 1H, H-2), 7.8-7.9 (m, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ ~166.5, 144.0, 143.5, 135.0, 125.0, 123.0, 120.0, 110.0, 52.5
Mass Spec (ESI+) m/z calculated for C₉H₈N₂O₂ [M+H]⁺: 177.06; found: 177.1

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Part A (Esterification) Incomplete reaction; moisture in reagents/glassware.Extend reaction time. Ensure use of anhydrous methanol and dry glassware. Thionyl chloride decomposes in the presence of water.
Reaction stalls in Part B (Cyclization) Insufficient acid catalyst; low reaction temperature.Add a small additional amount of p-TsOH. Ensure the reaction is maintained at a steady reflux.
Product is oily or does not precipitate Impurities present; insufficient product concentration.Attempt to extract the product with ethyl acetate from the aqueous mixture. Purify the resulting residue by column chromatography (silica gel, Hexanes:EtOAc gradient).
Product is highly colored Air oxidation of the diamine starting material.While difficult to avoid completely, ensure the reaction is not unnecessarily prolonged. The color can often be removed during recrystallization with the addition of a small amount of activated charcoal (followed by hot filtration).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By breaking the process into a preliminary esterification followed by a catalyzed condensation-cyclization, the method ensures high yields and purity. The explanations of the chemical principles and the inclusion of a troubleshooting guide aim to empower researchers to successfully implement and adapt this protocol for the synthesis of advanced benzimidazole-based compounds for applications in pharmaceutical and materials science.

References

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

  • G. Campiani, et al. (2002). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Available at: [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • National Institutes of Health (NIH). (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

  • ACS Publications. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]

  • Tetrahedron Letters. (2017). Synthesis of [13C6]3,4-Diaminobenzoic Acid As a Precursor for Stable Isotope Labeled Benzimidazoles. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

  • National Institutes of Health (NIH). (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]

  • Organic Syntheses. Procedure for using trimethyl orthoformate. Available at: [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]

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Application Notes and Protocols for Methyl 1H-benzo[d]imidazole-4-carboxylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzimidazole Scaffolds in Coordination Chemistry

The benzimidazole moiety is a cornerstone in the design of ligands for coordination chemistry, owing to its rich coordination possibilities and the diverse applications of its metal complexes.[1][2] These applications span from catalysis and materials science to medicinal chemistry, where benzimidazole-based metal complexes have shown promise as anticancer and antimicrobial agents.[3][4][5] The ligand at the heart of this guide, methyl 1H-benzo[d]imidazole-4-carboxylate, is a particularly intriguing building block. It combines the coordinating ability of the benzimidazole ring with a carboxylate group, offering multiple potential binding sites for metal ions. This dual functionality allows for the formation of a wide array of coordination architectures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs).[6]

This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its coordination complexes, and the essential characterization techniques required to validate these structures. The information presented herein is intended for researchers and professionals in the fields of coordination chemistry, materials science, and drug development.

PART 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,3-diaminobenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the cyclization of the resulting diamine with a suitable one-carbon source to form the imidazole ring.

Step 1: Esterification of 2,3-Diaminobenzoic Acid to Methyl 2,3-Diaminobenzoate

The esterification of 2,3-diaminobenzoic acid is typically carried out under acidic conditions in methanol.

Protocol 1: Synthesis of Methyl 2,3-Diaminobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-diaminobenzoic acid (1 equivalent) in anhydrous methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-diaminobenzoate. The product can be further purified by column chromatography on silica gel.

Step 2: Cyclization to form this compound

The cyclization of methyl 2,3-diaminobenzoate to form the benzimidazole ring is commonly achieved by reacting it with an orthoformate, which serves as a source of the C2 carbon of the imidazole ring.[7]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2,3-diaminobenzoate (1 equivalent) in trimethyl orthoformate.[7]

  • Catalyst: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: The product often precipitates out of the solution upon cooling. The precipitate can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

PART 2: Synthesis of a Representative Coordination Complex: A Copper(II) Complex

The coordinating ability of this compound is demonstrated here through the synthesis of a copper(II) complex. The ligand can coordinate to the metal center through the nitrogen atoms of the imidazole ring and/or the oxygen atoms of the carboxylate group.

Protocol 3: Synthesis of Dichloro-bis(this compound)copper(II)
  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol with gentle heating.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is typically observed.

  • Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; A["this compound (Ligand)"] -- "Dissolve in Methanol" --> C; B["Copper(II) Chloride Dihydrate (Metal Salt)"] -- "Dissolve in Methanol" --> C; C["Mix and Reflux"] --> D["Precipitation/Crystallization"]; D --> E["Filtration and Washing"]; E --> F["Drying"]; F --> G["Characterization"]; subgraph "Synthesis" A; B; end subgraph "Complexation" C; D; end subgraph "Isolation & Purification" E; F; end subgraph "Analysis" G; end } caption: "Workflow for the Synthesis of a Copper(II) Complex"

PART 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization
TechniqueLigand (Expected Data)Copper(II) Complex (Expected Changes)
FT-IR (cm⁻¹) ν(N-H) ~3400, ν(C=O) ~1700, ν(C=N) ~1620Broadening or shift of ν(N-H), Shift in ν(C=O) and ν(C=N) indicating coordination. Appearance of new bands for ν(M-N) and ν(M-O) in the far-IR region.
¹H NMR (ppm) Aromatic protons, N-H proton, and methyl protons will show characteristic chemical shifts.Signal broadening is expected due to the paramagnetic nature of Cu(II).
UV-Vis (nm) Absorption bands corresponding to π-π* transitions in the benzimidazole ring.Ligand-centered bands may shift. New, weaker bands in the visible region corresponding to d-d transitions of the Cu(II) center may appear.
Structural and Thermal Analysis

Single-Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. For copper(II) complexes, common geometries include distorted octahedral or square planar.[4]

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. The decomposition profile can provide information about the stoichiometry of the complex.

PART 4: Potential Applications in Drug Development

Metal complexes of benzimidazole derivatives are of significant interest in the field of medicinal chemistry due to their potential as therapeutic agents. The coordination of a metal ion to a biologically active ligand can enhance its efficacy.

dot graph { layout=neato; node [shape=ellipse, style=filled, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [color="#5F6368"]; "Benzimidazole Core" -- "Anticancer Activity"; "Benzimidazole Core" -- "Antimicrobial Activity"; "Metal Complexation" [color="#EA4335", fillcolor="#EA4335"]; "Anticancer Activity" -- "Metal Complexation"; "Antimicrobial Activity" -- "Metal Complexation"; "Metal Complexation" -- "Enhanced Bioavailability"; "Metal Complexation" -- "Modified Redox Properties"; "Enhanced Bioavailability" -- "Drug Development"; "Modified Redox Properties" -- "Drug Development"; "Drug Development" [shape=box, style=rounded, color="#FBBC05", fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "Role of Metal Complexation in Drug Development"

The introduction of a copper(II) center to the this compound ligand could lead to novel compounds with potential applications as:

  • Anticancer Agents: Many copper complexes exhibit anticancer activity through mechanisms such as DNA binding and cleavage, or the generation of reactive oxygen species.[5]

  • Antimicrobial Agents: The biological activity of benzimidazole derivatives against various microbes can be enhanced upon complexation with metal ions.

Further biological evaluation of these complexes is warranted to explore their therapeutic potential.

References

  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643.
  • MDPI. (2021). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. [Link]

  • MDPI. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. [Link]

  • NIH. (2023). Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. [Link]

  • MDPI. (2020). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Link]

  • Wikipedia. (2023). Trimethyl orthoformate. [Link]

Sources

The Benzimidazole Scaffold: Application Notes on the Utility of Methyl 1H-benzo[d]imidazole-4-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzimidazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the benzimidazole core stands out as a "privileged scaffold".[1] Its rigid bicyclic structure provides a versatile template for the design of potent and selective inhibitors that can target the ATP-binding site of various kinases.[2]

The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of inhibitor potency and selectivity. The methyl 1H-benzo[d]imidazole-4-carboxylate moiety, in particular, serves as a key starting material and intermediate in the synthesis of a diverse range of kinase inhibitors. The carboxylate group at the 4-position offers a convenient handle for chemical modification, enabling the introduction of various pharmacophoric features to optimize interactions with the target kinase. This application note provides a comprehensive guide to the synthesis, application, and evaluation of kinase inhibitors derived from this versatile scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[3] The following protocol outlines a representative synthesis of this compound from the commercially available methyl 2,3-diaminobenzoate.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Phillips condensation method for benzimidazole synthesis.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Formic acid (≥98%)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl 2,3-diaminobenzoate (1 equivalent) in an excess of formic acid.

  • Condensation: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Removal of Excess Reagent: After completion, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Cyclization and Esterification: To the crude residue, add anhydrous methanol and a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 4-6 hours to facilitate both cyclization and esterification.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation and Purification: The product may precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the resulting this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

From Scaffold to Inhibitor: Structure-Activity Relationship (SAR) and Target Kinases

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of kinase inhibitors. The carboxylate group can be readily converted to an amide, providing a key interaction point within the kinase ATP-binding site, often forming hydrogen bonds with the hinge region. The 2-position of the benzimidazole ring is another critical point for diversification, where the introduction of various aryl or heterocyclic moieties can significantly influence inhibitor potency and selectivity.

Key Kinase Targets and SAR Insights:

  • Poly(ADP-ribose) Polymerase (PARP): Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been developed as potent PARP-1 inhibitors. The amide functionality is crucial for interaction with the nicotinamide binding pocket of PARP-1.[4]

  • Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2): Hybrid molecules incorporating the 1H-benzo[d]imidazole scaffold have demonstrated inhibitory activity against multiple kinases including EGFR, HER2, and CDK2.[5]

  • Janus Kinase (JAK): The benzimidazole core is a feature in some JAK inhibitors, where substitutions at various positions are tuned to achieve selectivity for specific JAK family members.[6]

  • Polo-like Kinase 1 (PLK1): As a key regulator of mitosis, PLK1 is an attractive target in oncology. The benzimidazole scaffold has been explored for the development of PLK1 inhibitors.

The following table summarizes the inhibitory activities of representative benzimidazole-based kinase inhibitors.

Compound ClassTarget KinaseIC50 (µM)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazideEGFR, HER2, CDK27.82 - 21.48
1H-benzo[d]imidazole-4-carboxamide derivativesPARP-1Single to double-digit nM

Table 1: Inhibitory activities of various 1H-benzo[d]imidazole derivatives against several protein kinases.[4][5]

Experimental Protocols for Inhibitor Evaluation

The evaluation of novel kinase inhibitors requires a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (benzimidazole derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_stock Prepare Stock Solution (in DMSO) prep_serial Serial Dilutions prep_stock->prep_serial add_cmpd Add Compound/DMSO to Plate prep_serial->add_cmpd add_kinase Add Kinase add_cmpd->add_kinase incubate_bind Incubate (Binding) add_kinase->incubate_bind add_sub_atp Add Substrate/ATP incubate_bind->add_sub_atp incubate_react Incubate (Reaction) add_sub_atp->incubate_react add_adpglo Add ADP-Glo™ Reagent incubate_react->add_adpglo incubate_stop Incubate (Stop Reaction) add_adpglo->incubate_stop add_detect Add Detection Reagent incubate_stop->add_detect incubate_signal Incubate (Signal Generation) add_detect->incubate_signal read_lum Measure Luminescence incubate_signal->read_lum plot_data Plot Data read_lum->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a kinase inhibitor on cancer cell lines, providing an indication of its anti-proliferative activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (benzimidazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism: Signaling Pathways

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of key signaling pathways often targeted by benzimidazole-based inhibitors.

EGFR_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Aurora_Kinase_Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Cdc25 Cdc25 PLK1->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis

Caption: Simplified Aurora A kinase signaling pathway. [7]

Conclusion and Future Perspectives

The this compound scaffold is a valuable building block in the development of novel kinase inhibitors. Its synthetic tractability and the ability to introduce diverse chemical functionalities at key positions allow for the generation of potent and selective inhibitors against a range of kinase targets. The protocols and data presented in this application note provide a framework for the synthesis, evaluation, and characterization of such compounds. As our understanding of the kinome and its role in disease continues to expand, the strategic use of privileged scaffolds like the benzimidazole core will undoubtedly remain a cornerstone of targeted drug discovery.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3021. [Link]

  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Functional interaction map of.... Retrieved from [Link]

  • NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. N.... Retrieved from [Link]

  • NCBI. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of medicinal chemistry, 57(1), 144–158. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3068–3085. [Link]

  • Xu, B., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European journal of medicinal chemistry, 132, 26–41. [Link]

  • NCBI. (n.d.). Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance. Retrieved from [Link]

  • Wikipedia. (n.d.). Polo-like kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NCBI. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

  • Wikipedia. (n.d.). PLK1. Retrieved from [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3068-3085. [Link]

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • ResearchGate. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-((1H-BENZO[D]IMIDAZOL-2YL)METHYL)PHENOL DERIVATIVES. Retrieved from [Link]

  • NCBI. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Retrieved from [Link]

  • NCBI. (n.d.). The target landscape of clinical kinase drugs. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1H-benzo[d]imidazole-4-carboxylate. As a pivotal intermediate in the development of various pharmaceuticals, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

I. Introduction to the Synthesis of this compound

The synthesis of this compound typically proceeds via the cyclocondensation of methyl 2,3-diaminobenzoate with a one-carbon electrophile, most commonly formic acid or an equivalent such as trimethyl orthoformate. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, is a robust method for forming the imidazole ring. However, achieving high yields and purity can be challenging due to potential side reactions, purification difficulties, and the need for optimized reaction conditions.

This guide will explore the critical parameters of this synthesis, providing a framework for logical troubleshooting and process optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields are a frequent issue in benzimidazole synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is essential.

  • Incomplete Reaction:

    • Suboptimal Temperature: The cyclization step often requires significant thermal energy to overcome the activation barrier. If the reaction is conducted at too low a temperature, it may proceed slowly or not at all. Consider increasing the reaction temperature, potentially to the reflux temperature of the solvent.

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend the duration.

    • Ineffective Catalyst: While the reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA) or mineral acids can significantly accelerate the reaction rate. If you are not using a catalyst, consider adding one. If you are, ensure it is of good quality and used in the appropriate amount.

  • Side Reactions:

    • Oxidation of Starting Material: The diamino ester is susceptible to oxidation, which can be exacerbated by prolonged heating in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Formation of Isomeric Byproducts: The cyclization can potentially yield the undesired methyl 1H-benzo[d]imidazole-7-carboxylate isomer. While thermodynamically less favored, its formation can be influenced by the reaction conditions. We will discuss this in more detail in the purification section.

    • Polymerization/Degradation: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong acids) can lead to the degradation of both starting materials and the product, resulting in the formation of intractable tars.

  • Work-up and Isolation Losses:

    • Precipitation Issues: If the product is isolated by precipitation, ensure the pH is adjusted correctly to minimize its solubility in the aqueous phase.

    • Extraction Inefficiencies: If using liquid-liquid extraction, ensure the appropriate solvent is used and a sufficient number of extractions are performed to recover the product from the aqueous layer.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completeness Check Reaction Completeness (TLC) start->check_completeness incomplete Incomplete Reaction check_completeness->incomplete Starting Material Remains complete Reaction Complete check_completeness->complete No Starting Material troubleshoot_conditions Optimize Reaction Conditions incomplete->troubleshoot_conditions check_side_products Analyze for Side Products (TLC, NMR) complete->check_side_products increase_temp Increase Temperature troubleshoot_conditions->increase_temp increase_time Increase Reaction Time troubleshoot_conditions->increase_time add_catalyst Add/Change Catalyst troubleshoot_conditions->add_catalyst final_yield Improved Yield increase_temp->final_yield increase_time->final_yield add_catalyst->final_yield side_products_present Side Products Detected check_side_products->side_products_present Yes workup_loss Investigate Work-up/Isolation check_side_products->workup_loss No troubleshoot_side_reactions Mitigate Side Reactions side_products_present->troubleshoot_side_reactions inert_atmosphere Use Inert Atmosphere troubleshoot_side_reactions->inert_atmosphere optimize_conditions Optimize Conditions (Temp, Time) troubleshoot_side_reactions->optimize_conditions inert_atmosphere->final_yield optimize_conditions->final_yield optimize_workup Optimize Work-up Procedure workup_loss->optimize_workup adjust_ph Adjust pH for Precipitation optimize_workup->adjust_ph optimize_extraction Optimize Extraction optimize_workup->optimize_extraction adjust_ph->final_yield optimize_extraction->final_yield

Caption: Troubleshooting workflow for low yield.

Question 2: I am having difficulty purifying the product. What are the common impurities and the best purification strategies?

Answer:

Purification of this compound can be challenging due to the presence of starting materials, side products, and a constitutional isomer.

  • Common Impurities:

    • Unreacted Methyl 2,3-diaminobenzoate: This can be removed by an acidic wash during work-up, as the diamine will be protonated and become water-soluble.

    • Formic Acid/Orthoformate: These are typically volatile and can be removed under reduced pressure.

    • Methyl 1H-benzo[d]imidazole-7-carboxylate: This is the most challenging impurity to remove as it has very similar physical properties to the desired product. Its formation arises from the non-selective cyclization at either of the two amino groups of the starting material.

    • Polymeric byproducts: These are often insoluble and can sometimes be removed by filtration.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying the crude product. A suitable solvent system needs to be identified empirically. Ethanol or ethanol/water mixtures are often good starting points. The goal is to find a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography is a powerful alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The separation of the 4- and 7-carboxylate isomers can be particularly challenging and may require careful optimization of the eluent system and a long column.

Question 3: How can I confirm the identity and purity of my final product?

Answer:

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for confirming the structure of your product. The aromatic region of the spectrum will show characteristic signals for the protons on the benzimidazole ring system. The methyl ester will exhibit a singlet around 3.9 ppm. The C2-H of the imidazole ring will appear as a singlet at a downfield chemical shift, typically above 8.0 ppm.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment.

  • High-Performance Liquid Chromatography (HPLC):

    • An HPLC method can be developed to assess the purity of the final product and quantify any impurities. A reverse-phase C18 column is a good starting point. A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to resolve all components. The separation of the 4- and 7-carboxylate isomers will likely require careful method development.

III. Optimized Experimental Protocols

The following protocols are based on established methods for benzimidazole synthesis and have been adapted for the preparation of this compound.

Protocol 1: Cyclization with Formic Acid

This is a straightforward and widely used method.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-diaminobenzoate (1.0 eq) in formic acid (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Cyclization with Trimethyl Orthoformate and a Catalytic Amount of Acid

This method can be milder than using concentrated formic acid.

  • Reaction Setup: In a round-bottom flask, combine methyl 2,3-diaminobenzoate (1.0 eq), trimethyl orthoformate (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) in a suitable solvent such as ethanol or toluene.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

synthesis_workflow start Start: Methyl 2,3-diaminobenzoate reagents Add Formic Acid or Trimethyl Orthoformate + Catalyst start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Work-up: Cool, Neutralize, Precipitate reaction->workup isolation Isolation: Filtration workup->isolation purification Purification: Recrystallization or Column Chromatography isolation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis.

IV. Data Presentation

Table 1: Comparison of Reaction Conditions for Benzimidazole Synthesis

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-phenylenediamineFormic AcidNone1002~90General method
o-phenylenediamineAldehyde/NH₄ClEthanol80-902Moderate to Good[2]
o-phenylenediamineAldehyde/p-TsOHTolueneReflux2-3Not specified[2]
o-phenylenediamineAldehyde/Na₂S₂O₅N,N-dimethylacetamide1006.5-12Not specified[2]

Note: Yields are highly substrate-dependent and the above table provides a general comparison of conditions reported for similar benzimidazole syntheses.

V. Frequently Asked Questions (FAQs)

  • Q1: Can I use other one-carbon sources for the cyclization?

    • A1: Yes, besides formic acid and trimethyl orthoformate, other reagents like formamide or diethoxymethyl acetate can also be used. However, formic acid and trimethyl orthoformate are the most common and generally provide good results.

  • Q2: What is the best way to monitor the reaction progress?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 1:1 hexane:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting diamine and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

  • Q3: My product is an oil and will not crystallize. What should I do?

    • A3: If the product oils out during recrystallization, try adding a co-solvent in which the product is less soluble, or try a different solvent system altogether. If all attempts at crystallization fail, purification by column chromatography is the best alternative.

  • Q4: How can I differentiate between the 4-carboxylate and the 7-carboxylate isomers by ¹H NMR?

    • A4: The substitution pattern on the benzene ring will result in different splitting patterns and chemical shifts for the aromatic protons. A detailed 2D NMR analysis (such as COSY and NOESY) might be necessary for unambiguous assignment if both isomers are present.

VI. References

  • The Royal Society of Chemistry. (2017). c7dt02584j1.pdf. [Link]

Sources

"methyl 1H-benzo[d]imidazole-4-carboxylate" purification techniques from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound from a crude reaction mixture. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a question-and-answer format, explaining the underlying causes and offering actionable solutions.

Question 1: My crude this compound is a dark, oily residue. What is the most effective initial purification step?

Answer: A dark, oily crude product often indicates the presence of polymeric materials, unreacted starting materials, and other colored impurities. The most effective initial purification step is an acid-base extraction. This technique leverages the basicity of the benzimidazole ring to separate it from neutral and acidic impurities.[1]

  • The "Why": The nitrogen atom in the imidazole ring can be protonated by an acid (e.g., 1M HCl) to form a water-soluble salt. This salt will partition into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer (e.g., with NaOH or NaHCO₃) will neutralize the salt, causing the purified benzimidazole to precipitate out.[1]

  • Troubleshooting:

    • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

    • Product Precipitation at the Interface: If the product precipitates at the interface of the two layers, you may need to add more organic solvent to redissolve it before proceeding with the separation.

Question 2: After recrystallization, my this compound is still showing significant impurities on my TLC plate. What should I do?

Answer: If recrystallization fails to provide a product of sufficient purity, it is likely that the impurities have similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step.[1]

  • The "Why": Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By carefully selecting the solvent system, you can achieve separation of closely related impurities.

  • Troubleshooting Poor Separation in Column Chromatography:

    • Peak Tailing: Basic compounds like benzimidazoles can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent.

    • Co-elution of Impurities: If impurities are co-eluting with your product, you may need to adjust the polarity of your mobile phase. A shallower solvent gradient or an isocratic elution with a fine-tuned solvent ratio can improve resolution. Common solvent systems for benzimidazoles include ethyl acetate/hexane and dichloromethane/methanol mixtures.[1][3]

Question 3: My final product has a persistent yellow or brown color, even after chromatography. How can I decolorize it?

Answer: Persistent color in benzimidazole derivatives often arises from oxidation of starting materials like o-phenylenediamine or from minor, highly conjugated byproducts.[4][5]

  • The "Why": These colored impurities may have similar chromatographic behavior to your product.

  • Decolorization Techniques:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[5][6] Be cautious not to add too much, as it can also adsorb your product, reducing the yield.

    • Potassium Permanganate Treatment: For stubborn discoloration, a treatment with potassium permanganate in a hot aqueous solution, followed by clarification with sodium bisulfite, can be effective.[5] This method should be used judiciously as it is an oxidative treatment and could potentially degrade the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 3,4-diaminobenzoic acid methyl ester and the corresponding aldehyde or carboxylic acid used in the condensation reaction. Side products from over-oxidation or incomplete cyclization can also be present.[7][8]

Q2: What is a good starting point for a solvent system for column chromatography?

A2: A good starting point for the elution of this compound on a silica gel column is a gradient of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. For more polar impurities, a mixture of methanol in dichloromethane may be necessary.[3]

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be a suitable method for the final purification of this compound, especially for achieving high purity on a smaller scale. A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid modifier like formic acid for better peak shape.[9]

Data Summary Table

Purification TechniqueKey ParametersExpected Outcome & Troubleshooting
Acid-Base Extraction Organic Solvent: Ethyl acetate or DichloromethaneAqueous Acid: 1M HClAqueous Base: 1M NaOH or saturated NaHCO₃Outcome: Removes neutral and acidic impurities with >90% efficiency for the extraction step.[1]Troubleshooting: Emulsion formation can be resolved with brine.
Recrystallization Suitable Solvents: Ethanol/water, Ethyl acetate/hexane, Toluene, Acetone[1]Outcome: Yields crystalline solid of moderate to high purity.Troubleshooting: Low recovery may indicate high solubility in the cold solvent; try a different solvent system. Oiling out can be prevented by slower cooling.
Column Chromatography Stationary Phase: Silica gelMobile Phase: Ethyl acetate/Hexane gradient or Dichloromethane/Methanol gradientModifier: 0.1-1% Triethylamine (optional)Outcome: High purity product (>98%).Troubleshooting: Peak tailing can be addressed with a basic modifier.[2] Poor separation may require optimization of the solvent system.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH or a saturated NaHCO₃ solution with stirring until the solution is basic (confirm with pH paper). The neutral product will precipitate out.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or ethyl acetate/hexane).[1]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude, extracted product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Oily Residue) AcidBase Acid-Base Extraction Crude->AcidBase TLC_Analysis1 TLC Analysis AcidBase->TLC_Analysis1 Recrystallization Recrystallization TLC_Analysis2 TLC Analysis Recrystallization->TLC_Analysis2 ColumnChromatography Column Chromatography ColumnChromatography->TLC_Analysis2 PureProduct Pure this compound TLC_Analysis1->Recrystallization Sufficiently Pure TLC_Analysis1->ColumnChromatography Impure TLC_Analysis2->ColumnChromatography Still Impure TLC_Analysis2->PureProduct Pure Troubleshooting Start Purification Issue OilyCrude Oily Crude Product Start->OilyCrude ImpureAfterRecryst Impure after Recrystallization Start->ImpureAfterRecryst ColoredProduct Colored Final Product Start->ColoredProduct PeakTailing Peak Tailing in Chromatography Start->PeakTailing Sol_AcidBase Perform Acid-Base Extraction OilyCrude->Sol_AcidBase Sol_Column Use Column Chromatography ImpureAfterRecryst->Sol_Column Sol_Charcoal Treat with Activated Carbon ColoredProduct->Sol_Charcoal Sol_Modifier Add Basic Modifier to Eluent PeakTailing->Sol_Modifier

Caption: A troubleshooting guide for common purification issues.

References

  • Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
  • Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem.
  • Benzimidazole - Organic Syntheses Procedure.
  • Separation of Methyl 2,3-dihydro-2-oxo-1H-imidazole-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central.
  • Benzimidazole synthesis - Organic Chemistry Portal.
  • To synthesize Benzimidazole from o-phenylenediamine. - CUTM Courseware.
  • Technical Support Center: Column Chromatography of Basic Imidazole Compounds - Benchchem.

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Technical Support Center: Overcoming Solubility Challenges with Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl 1H-benzo[d]imidazole-4-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's poor solubility in aqueous assay environments. Our goal is to equip you with the knowledge to design robust experiments and generate reliable, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues encountered with this compound and similar benzimidazole derivatives.

Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[1][4] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is introduced to a highly polar aqueous environment, the DMSO concentration plummets.[4] The surrounding water molecules cannot effectively solvate the hydrophobic benzimidazole compound, causing it to crash out of solution.[4][5]

Q2: What is the best organic solvent to start with for my stock solution?

A: For initial stock solutions, high-purity, anhydrous DMSO is the most common and effective choice for poorly soluble compounds.[][7] Other potential co-solvents include N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[][8] The choice depends on the specific requirements and tolerance of your assay system.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[4] It is critical to perform a vehicle (DMSO) tolerance control experiment to determine the maximum acceptable concentration for your specific system.[1]

Q4: Can adjusting the pH of my assay buffer help improve solubility?

A: Yes, for ionizable compounds, pH adjustment can be a powerful tool.[] Benzimidazoles have a basic imidazole ring, which can be protonated at acidic pH.[9][10] This protonated, charged form is often significantly more water-soluble.[2][11] You must first determine the pH-solubility profile of your compound to find the optimal pH range. However, be aware that altering buffer pH can also impact your biological target (e.g., enzyme activity, cell viability).[1]

Q5: I've tried everything and my compound still precipitates at the desired concentration. What other options do I have?

A: Advanced formulation strategies can be employed. These include the use of surfactants (e.g., Tween 80, Cremophor) which form micelles to encapsulate hydrophobic compounds, or complexation agents like cyclodextrins (e.g., HPβCD), which have a hydrophobic interior and a hydrophilic exterior to shuttle the compound into solution.[1][][7] These methods can increase apparent solubility by hundreds or even thousands of fold.[1]

Part 2: In-Depth Troubleshooting Workflows

This section provides logical, step-by-step decision-making frameworks for systematically addressing solubility issues.

Workflow 1: Systematic Solvent & Stock Preparation

This workflow guides the user from initial powder to a usable, non-precipitating working solution. The key is to minimize the "solvent shock" and ensure the final concentration of any organic solvent is compatible with the assay.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Dilution Strategy cluster_2 Step 3: Observation & Refinement A Weigh Compound B Dissolve in 100% Anhydrous DMSO to create high-conc. stock (e.g., 10-50 mM) A->B C Use gentle heat (30-37°C) or sonication if needed B->C Insoluble? D Select Dilution Method C->D E Method A: Serial Dilution in Assay Buffer D->E Simple Approach F Method B: Intermediate Dilution with Co-solvent D->F Robust Approach I Add small aliquots of stock to assay buffer with constant, vigorous vortexing E->I G Dilute DMSO stock into intermediate solvent (e.g., Ethanol, PEG 400) F->G H Add intermediate dilution to final assay buffer G->H J Observe for Precipitation (Visual, Light Scatter) H->J I->J K Solution Clear: Proceed with Assay J->K No L Precipitation Occurs: Troubleshoot J->L Yes M Lower final concentration OR Proceed to Workflow 2 L->M

Caption: Workflow for preparing and diluting stock solutions.

Workflow 2: Advanced Solubility Enhancement

If the initial workflow fails, this decision tree helps explore more advanced formulation techniques. It is crucial to run appropriate vehicle controls for each new excipient introduced into the assay.

G Start Start: Compound precipitates in final assay conditions pH_Check Is your biological system tolerant to pH changes? Start->pH_Check pH_Yes Determine pH-Solubility Profile. Adjust assay buffer pH to maximize solubility. pH_Check->pH_Yes Yes pH_No Proceed to next option pH_Check->pH_No No End_Success Solution Clear: Proceed with Assay (with new vehicle control) pH_Yes->End_Success Surfactant_Check Can your assay tolerate a non-ionic surfactant? pH_No->Surfactant_Check Surfactant_Yes Incorporate low concentration (e.g., 0.01-0.1%) of Tween 80 or other surfactant into buffer. Surfactant_Check->Surfactant_Yes Yes Surfactant_No Proceed to next option Surfactant_Check->Surfactant_No No Surfactant_Yes->End_Success Cyclodextrin_Check Can your assay tolerate a complexing agent? Surfactant_No->Cyclodextrin_Check Cyclodextrin_Yes Use cyclodextrins (e.g., HPβCD) in the assay buffer to form inclusion complexes. Cyclodextrin_Check->Cyclodextrin_Yes Yes End_Fail Still precipitates: Consider resynthesis (salt form) or particle size reduction (micronization) Cyclodextrin_Check->End_Fail No Cyclodextrin_Yes->End_Success

Caption: Decision tree for advanced solubility enhancement.

Part 3: Protocols & Best Practices

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Use a high-quality, anhydrous grade of DMSO. Warm the vial to room temperature if stored refrigerated to avoid moisture condensation. DMSO freezes at ~19°C.[12]

  • Calculation: Determine the mass of this compound required. (Molecular Weight: 190.19 g/mol ). For 1 mL of a 10 mM stock, you will need 1.902 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes.[12]

  • Inspection: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[13] Store at -20°C or -80°C, protected from light.

Protocol 3.2: pH-Dependent Solubility Assessment

This protocol provides a framework to understand how pH affects your compound's solubility.

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Compound Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.[14]

  • Separation: After equilibration, separate the undissolved solid from the supernatant. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[1]

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (concentration) on the y-axis against the final measured pH of each buffer on the x-axis to generate a pH-solubility profile.[1]

Part 4: Technical Data & Solvent Properties Summary

The following tables summarize key data and properties to aid in experimental design.

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventTypeProperties & ConsiderationsTypical Final Assay Conc.
DMSO Polar AproticExcellent solubilizing power for many compounds. Hygroscopic. Can be cytotoxic at >0.5%.[4][]< 0.5%[4]
DMF Polar AproticSimilar to DMSO but can be more toxic.< 0.1%
Ethanol Polar ProticLess toxic than DMSO/DMF but may have lower solubilizing power for very hydrophobic compounds.[]< 1%
PEG 400 Polar ProticA viscous co-solvent often used in formulations to improve solubility and stability.[]< 1-5%

Table 2: Solubility Enhancement Strategies & Mechanisms

StrategyMechanism of ActionKey Considerations
pH Adjustment Increases the fraction of the ionized (charged), more soluble form of the compound.[]Can affect the biological target; requires the compound to have an ionizable group.[1]
Co-solvents Reduces the polarity of the bulk aqueous solution, making it more favorable for the hydrophobic compound.[8]The co-solvent itself may be toxic or interfere with the assay.[1]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]Can denature proteins or disrupt cell membranes at higher concentrations.
Cyclodextrins Form host-guest inclusion complexes, shielding the hydrophobic compound from water.[1]Can sometimes interfere with compound-target binding if the complex is too stable.
Particle Reduction Increases the surface area-to-volume ratio, which enhances the dissolution rate.[7][15]Does not increase equilibrium solubility but can be effective for kinetic measurements.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Evelson, P., et al. (n.d.). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubChem. (n.d.). Benzimidazole.
  • Pharmaffiliates. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today.
  • Rahman, M., et al. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
  • Boxer, M. B., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Ghafourian, T., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC.
  • Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications.
  • Benchchem. (n.d.). Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • Shinde, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.

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"methyl 1H-benzo[d]imidazole-4-carboxylate" side reaction products and identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis and purification. Our aim is to provide you with the expertise and practical insights necessary to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward synthesis of this compound involves the cyclization of methyl 2,3-diaminobenzoate with formic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, is typically performed by heating the reactants, often in the presence of an acid catalyst or under dehydrating conditions to drive the reaction to completion.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. This can be due to insufficient heating, a short reaction time, or the deactivation of the starting material.

  • Side Reactions: The formation of unwanted byproducts can consume the starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction's efficiency.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products is a common issue. The most likely side products in the synthesis of this compound are:

  • Methyl 1H-benzo[d]imidazole-7-carboxylate: This is a common regioisomer that forms concurrently during the cyclization reaction.[1]

  • N-formyl Intermediates: Incomplete cyclization can lead to the formation of mono- or di-formylated diamine intermediates.

  • Unreacted Starting Material: Residual methyl 2,3-diaminobenzoate may be present.

  • Degradation Products: Prolonged heating or harsh acidic conditions can lead to the decomposition of the starting materials or the product.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter and offers detailed solutions.

Issue 1: Presence of an Isomeric Impurity

Observation: You observe two distinct but closely eluting spots on your TLC or peaks in your HPLC chromatogram with the same mass in MS analysis.

Probable Cause: The most likely scenario is the co-formation of the regioisomeric methyl 1H-benzo[d]imidazole-7-carboxylate.[1] The cyclization of methyl 2,3-diaminobenzoate can proceed through the attack of either amino group on the formyl intermediate, leading to both the 4- and 7-substituted benzimidazoles.

Identification and Differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers.

    • ¹H NMR: The aromatic protons of the 4-carboxylate and 7-carboxylate isomers will exhibit different chemical shifts and coupling patterns due to the anisotropic effect of the carbonyl group. For the 4-carboxylate isomer, the proton at position 7 (H-7) is typically shifted downfield compared to the corresponding proton in the 7-carboxylate isomer.

    • ¹³C NMR: The chemical shifts of the quaternary carbons (C-3a, C-7a) and the carbonyl carbon will also differ between the two isomers.

CompoundKey ¹H NMR Signals (DMSO-d₆, approximate δ ppm)Key ¹³C NMR Signals (DMSO-d₆, approximate δ ppm)
This compound H-5, H-6, H-7 will show distinct splitting patterns. H-2 will be a singlet.Unique shifts for C-4, C-5, C-6, C-7, C-3a, and C-7a.
Methyl 1H-benzo[d]imidazole-7-carboxylate H-4, H-5, H-6 will show distinct splitting patterns. H-2 will be a singlet.Unique shifts for C-4, C-5, C-6, C-7, C-3a, and C-7a.
  • High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method can often separate the two isomers, allowing for their individual collection and characterization.

Mitigation Strategies:

  • Reaction Conditions: While difficult to completely eliminate the formation of the 7-carboxylate isomer, careful control of reaction temperature and time may influence the isomeric ratio.

  • Purification: Fractional crystallization or preparative chromatography (HPLC or column chromatography) is typically required to separate the two isomers. A study on a similar N-alkylation reaction reported a ratio of approximately 3.75:1 for the desired 4-substituted product over the 7-substituted isomer, which were separable by flash chromatography.[1]

Issue 2: Incomplete Cyclization

Observation: You detect species with molecular weights corresponding to the addition of one or two formyl groups to the starting diamine.

Probable Cause: The reaction has not proceeded to full cyclization, resulting in the formation of methyl 2-amino-3-(formamido)benzoate or methyl 2,3-bis(formamido)benzoate.

Identification:

  • Mass Spectrometry (MS): Look for peaks corresponding to [M+28] and [M+56] relative to the starting diamine (M), where 28 is the mass of a formyl group minus the two hydrogens lost upon amide formation.

  • NMR Spectroscopy:

    • ¹H NMR: The presence of formyl proton signals (around 8.0-8.5 ppm) and distinct aromatic and amine proton signals that do not correspond to the benzimidazole product would be indicative of these intermediates.

    • ¹³C NMR: The appearance of formyl carbonyl signals (around 160-165 ppm) would also be a key indicator.

Mitigation Strategies:

  • Increase Reaction Temperature and/or Time: Providing more energy and allowing more time for the reaction can drive the cyclization to completion.

  • Use of a Dehydrating Agent: The addition of a dehydrating agent can help to remove the water formed during the cyclization, shifting the equilibrium towards the product.

  • Acid Catalysis: Employing a stronger acid catalyst can facilitate the intramolecular nucleophilic attack and subsequent dehydration steps.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis of the target compound. Optimization may be required based on your specific laboratory conditions.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Formic acid (88-98%)

  • Hydrochloric acid (optional, as a catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 2,3-diaminobenzoate in an excess of formic acid.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Analytical Characterization Workflow

This workflow outlines the steps for identifying the product and potential impurities.

Analytical Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis cluster_purification Purification start Crude Reaction Mixture tlc TLC/HPLC Screening start->tlc Initial Assessment ms LC-MS Analysis tlc->ms Mass Identification purify Column Chromatography / Recrystallization tlc->purify If Impure nmr NMR Spectroscopy ms->nmr Structural Elucidation iso Isomer Identification nmr->iso Isomer Confirmation iso->purify Guide Separation final Pure Product purify->final Isolation

Caption: Analytical workflow for product and impurity identification.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway and the formation of the major isomeric side product.

Reaction Pathway start Methyl 2,3-diaminobenzoate + Formic Acid intermediate N-formyl intermediate start->intermediate Formylation product4 This compound (Desired Product) intermediate->product4 Cyclization (Path A) product7 Methyl 1H-benzo[d]imidazole-7-carboxylate (Isomeric Side Product) intermediate->product7 Cyclization (Path B)

Caption: Reaction pathway for the formation of isomeric products.

References

  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • BenchChem. (2025). Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide.
  • Richter, M. F., et al. (2022). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Royal Society of Chemistry. (2017).
  • Chemistry LibreTexts. (2023).
  • El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 323-327.
  • Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629.
  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969.
  • BenchChem. (2025). A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.
  • ResearchGate. (2011).

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Technical Support Center: Regioselective N-Alkylation of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of N-alkylation reactions involving methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity, leading to the formation of undesired N-alkylation isomers. Within this resource, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide direct and actionable solutions to common experimental hurdles.

Troubleshooting Guide: Controlling N1 vs. N3 Isomer Formation

The N-alkylation of unsymmetrically substituted benzimidazoles, such as this compound, frequently yields a mixture of two regioisomers: the N1-alkylated and the N3-alkylated products. The ratio of these isomers is highly dependent on a variety of reaction parameters. This guide will walk you through a systematic approach to favor the formation of your desired isomer.

Question: My N-alkylation of this compound is producing a mixture of N1 and N3 isomers. How can I control the regioselectivity of this reaction?

Answer: Achieving regioselectivity in the N-alkylation of benzimidazoles is a common challenge that can be addressed by carefully tuning the reaction conditions. The formation of the N1 versus the N3 isomer is influenced by a combination of steric and electronic factors, which can be modulated by the choice of base, solvent, alkylating agent, and temperature.[1][2]

Here is a decision-making workflow to help you optimize your reaction for the desired isomer:

G cluster_0 Troubleshooting N-Alkylation Regioselectivity start Start: Undesired Isomer Ratio base Step 1: Evaluate the Base start->base solvent Step 2: Assess the Solvent System base->solvent Strong vs. Weak Base alkylating_agent Step 3: Consider the Alkylating Agent solvent->alkylating_agent Polar Aprotic vs. Nonpolar temperature Step 4: Adjust the Temperature alkylating_agent->temperature Bulky vs. Less Hindered outcome Outcome: Desired Isomer is Major Product temperature->outcome Low vs. High Temp.

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Step-by-Step Methodologies for Reaction Optimization:

Step 1: Evaluate the Base

The choice of base is critical as it influences the concentration and nature of the benzimidazolide anion.[3]

  • For the N1 Isomer (Thermodynamic Product): Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often preferred.[3][4] These conditions allow for an equilibrium to be established, which can favor the formation of the more thermodynamically stable N1 isomer.

  • For the N3 Isomer (Kinetic Product): Stronger bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous aprotic solvent can be used.[1][3][5] These bases rapidly and irreversibly deprotonate the benzimidazole, and the subsequent alkylation is more likely to occur at the more sterically accessible N3 position, which is generally the kinetic product.

Step 2: Assess the Solvent System

The solvent plays a crucial role in solvating the benzimidazolide anion and the counter-ion, which in turn affects the nucleophilicity of the nitrogen atoms.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are commonly used and can effectively dissolve the reactants.[4] In combination with weaker bases, they can facilitate the formation of the N1 isomer.

  • Nonpolar Solvents (e.g., THF, Toluene): When used with strong bases like NaH, nonpolar solvents can promote the formation of tight ion pairs, which may favor alkylation at the less sterically hindered N3 position.[1][5]

Step 3: Consider the Alkylating Agent

The structure of the alkylating agent can have a significant impact on the regioselectivity due to steric hindrance.

  • Bulky Alkylating Agents: The use of sterically demanding alkylating agents will generally favor substitution at the less hindered N3 position.

  • Less Hindered Alkylating Agents: Smaller, less sterically hindered alkylating agents may show less preference and their selectivity will be more influenced by other reaction conditions.

Step 4: Adjust the Temperature

Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the formation of the kinetic product (often the N3 isomer).

  • Higher Temperatures: Increasing the reaction temperature may allow the reaction to reach thermodynamic equilibrium, potentially increasing the proportion of the more stable N1 isomer.

Frequently Asked Questions (FAQs)

Q1: What is the underlying scientific reason for the formation of N1 and N3 isomers?

The formation of two regioisomers is due to the tautomerism of the 1H-benzimidazole ring system. The proton on the nitrogen can reside on either nitrogen atom, leading to two chemically distinct but rapidly interconverting tautomers. Deprotonation results in a resonance-stabilized benzimidazolide anion where the negative charge is delocalized over both nitrogen atoms. The subsequent alkylation can then occur at either the N1 or N3 position. The regioselectivity is a delicate balance between the electronic and steric properties of the benzimidazole substrate and the reaction conditions.[6][7]

Q2: How can I confirm the structure of the N1 and N3 isomers?

The unambiguous identification of the N1 and N3 isomers is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts of the protons and carbons in the benzimidazole ring will be different for the two isomers. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful in establishing the connectivity and spatial relationships to definitively assign the position of the alkyl group.[8]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure.[9]

Q3: Are there any general trends for regioselectivity in benzimidazole alkylation?

While the outcome is highly substrate and condition-dependent, some general trends have been observed. For many benzimidazoles, alkylation under conditions that favor thermodynamic control (e.g., weaker base, higher temperature) tends to yield the N1 isomer as the major product, as it is often the more thermodynamically stable isomer. Conversely, conditions that favor kinetic control (e.g., strong base, low temperature) often lead to the N3 isomer, which is formed from the more sterically accessible nitrogen.

Q4: Can the ester group at the 4-position of my starting material interfere with the reaction?

The methyl ester group at the 4-position is an electron-withdrawing group, which will influence the electron density and acidity of the N-H protons of the imidazole ring. This electronic effect can impact the regioselectivity of the deprotonation and subsequent alkylation. It is also important to consider the stability of the ester group under the chosen reaction conditions. Strong bases and high temperatures could potentially lead to side reactions such as hydrolysis or transesterification of the methyl ester. Careful monitoring of the reaction is advised.

Summary of Reaction Parameter Effects on Isomer Formation
ParameterCondition Favoring N1 Isomer (Thermodynamic)Condition Favoring N3 Isomer (Kinetic)
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Stronger bases (e.g., NaH, NaHMDS)
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar aprotic (e.g., THF, Toluene)
Alkylating Agent Less sterically hinderedMore sterically hindered
Temperature Higher temperaturesLower temperatures
References
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. (2022-11-26). Available from: [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. (2024-07-26). Available from: [Link]

  • imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. Available from: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. PubMed Central. Available from: [Link]

  • Structure and Electronic Properties of Benzimidazole and Cycloheptaimidazole Gold N-heterocyclic Carbenes. ResearchGate. Available from: [Link]

  • Failure on N-alkylation of benzimidazole. ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • The Chemistry of the Benzimidazoles. ACS Publications. Available from: [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. NIH. Available from: [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available from: [Link]

  • N‐Alkylation of benzimidazole. ResearchGate. Available from: [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. (2023-07-28). Available from: [Link]

  • Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Publishing. Available from: [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02). Available from: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. Available from: [Link]

  • US20240109848A1 - Process for the preparation of imidazobenzodiazepines. Google Patents.
  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. Google Patents.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. PubMed Central. Available from: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. (2025-12-22). Available from: [Link]

  • One‐step Synthesis of novel N1‐ substituted benzimidazole derivatives: Experimental and theoretical investigations. ResearchGate. Available from: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. PubMed. (2022-11-14). Available from: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed. Available from: [Link]

  • Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... ResearchGate. Available from: [Link]

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"methyl 1H-benzo[d]imidazole-4-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1H-benzo[d]imidazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. Benzimidazole derivatives can be sensitive to light and moisture, which may lead to degradation.[1] For extended storage periods, maintaining a temperature of 4°C or -20°C is recommended.[1] The solid form of benzimidazoles is generally more stable than when in solution.[2]

Q2: What are the primary degradation pathways I should be aware of when working with this compound?

A2: While specific data for this compound is not extensively detailed in publicly available literature, analogous benzimidazole compounds are known to degrade primarily through hydrolysis, oxidation, and photolysis.[1][3]

  • Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 1H-benzo[d]imidazole-4-carboxylic acid and methanol.

  • Oxidation: The benzimidazole ring system can undergo oxidation.[1] Studies on similar structures suggest that oxidation can lead to the formation of various oxygenated derivatives, potentially involving the imidazole or the benzene ring.[3][4][5] For instance, oxidative pyrolysis of benzimidazole model compounds can yield products like carbon oxides and cyanogen.[4]

  • Photodegradation: Benzimidazole derivatives are often photosensitive and can degrade upon exposure to light, leading to the formation of various photoproducts.[1][2][3]

  • Thermal Degradation: While generally thermally stable, high temperatures can induce degradation.[2][6] For example, some benzimidazole derivatives undergo thermal decomposition at temperatures above 363 K (90°C).[7]

Q3: Which analytical techniques are best suited for monitoring the stability of this compound and its potential degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for these purposes.[1][2] For higher resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) can be employed.[1] To identify and structurally elucidate unknown degradation products, coupling HPLC or UPLC with Mass Spectrometry (LC-MS) is invaluable.[1]

Q4: Why is a forced degradation study necessary for this compound?

A4: A forced degradation or stress testing study is a critical component of drug development and stability assessment.[1][8][9][10] It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation.[1][9] This is important for several reasons:

  • To identify potential degradation products that could form under normal storage conditions over a longer period.[1][8]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[1][8][10]

  • To develop and validate a "stability-indicating" analytical method that can separate the intact compound from its degradation products.[1][8]

II. Troubleshooting Guide

Issue 1: I'm observing unknown peaks in my HPLC chromatogram after storing my sample solution for a short period.

Possible Cause & Solution:

This is a common indication of compound degradation. The appearance of new peaks suggests that your compound is not stable under the current storage or experimental conditions.

Troubleshooting Steps:

  • Characterize the Unknown Peaks:

    • LC-MS Analysis: The most direct way to identify these new peaks is to analyze your sample using LC-MS to obtain the mass-to-charge ratio (m/z) of each impurity. This information is crucial for proposing potential structures.

    • Forced Degradation Study: Conduct a controlled forced degradation study (see protocol below) to systematically generate degradation products under specific stress conditions (acid, base, oxidative, thermal, photolytic).[1] By comparing the retention times of the peaks from the forced degradation samples with the unknown peaks in your experimental sample, you can tentatively identify the nature of the degradation.

  • Optimize Storage Conditions:

    • Solvent: Evaluate the stability of the compound in different solvents. Consider preparing a fresh sample in a more inert solvent.

    • Temperature & Light: Store stock solutions and samples at a lower temperature (e.g., 4°C or -20°C) and protect them from light by using amber vials or covering them with aluminum foil.

Issue 2: The concentration of my compound is decreasing over time, but I don't see any corresponding increase in degradation peaks.

Possible Cause & Solution:

This "mass balance" issue can be perplexing but has several potential explanations.[8]

Troubleshooting Steps:

  • Check for Non-UV Active Degradants:

    • The degradation products may lack a chromophore and therefore are not detected by a standard UV detector at the wavelength being used.[1]

    • Solution: Try analyzing your samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. Alternatively, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if available.[1]

  • Investigate Precipitation:

    • The compound might be precipitating out of the solution, especially if the solvent is not optimal, the concentration is high, or the temperature has fluctuated.

    • Solution: Visually inspect your sample for any precipitate. Try using a different solvent or a lower concentration.

  • Consider Formation of Volatile or Involatile Products:

    • Degradation may lead to volatile products that are lost from the sample or involatile products that do not elute from the HPLC column or are not detected by MS.[1]

    • Solution: This is more challenging to diagnose. A careful review of potential degradation pathways can provide clues.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[1]
    • Keep the mixture at 60°C for 8 hours.[1]
    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[1]
  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Keep the mixture at 60°C for 8 hours.
    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]
    • Keep the mixture at room temperature for 24 hours.[1]
    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.[1]
  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound at 80°C for 48 hours.[1]
    • Analyze the samples at different time points.[1]
  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
    • Analyze the sample at different time points.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

  • If unknown degradants are observed, proceed with LC-MS analysis for identification.

Data Summary Table: Expected Degradation under Forced Conditions
Stress ConditionExpected Primary Degradation ProductPotential Secondary Products
Acid/Base Hydrolysis 1H-benzo[d]imidazole-4-carboxylic acidFurther ring opening products under harsh conditions
Oxidation (H₂O₂) Oxidized benzimidazole species (e.g., N-oxides, hydroxylated derivatives)Ring-opened products
Thermal Decarboxylation products, products from wing-tip loss (if N-substituted)[7]Char, various gaseous products[4]
Photolytic Various photoproducts, potentially including dimers or ring-cleaved productsIsomeric compounds

IV. Visualized Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

A This compound B 1H-benzo[d]imidazole-4-carboxylic acid A->B  Hydrolysis (Acid/Base) C Oxidized Benzimidazole Derivatives (e.g., N-oxides, hydroxylated species) A->C  Oxidation (e.g., H₂O₂) E Photodegradation Products A->E  Photolysis (UV/Vis light) D Ring-Opened Products C->D  Further Oxidation start Unexpected Peak(s) Observed in HPLC lcms Analyze by LC-MS to Determine m/z start->lcms forced_degradation Conduct Forced Degradation Study start->forced_degradation compare Compare Retention Times & Mass Spectra lcms->compare forced_degradation->compare identify Tentatively Identify Degradation Pathway compare->identify optimize Optimize Storage/ Experimental Conditions identify->optimize end Stability Issue Resolved optimize->end

Caption: Workflow for troubleshooting and identifying unknown peaks in HPLC analysis.

V. References

  • Mechanism of Thermal Oxidation of the Benzimidazole System - DTIC. (1974). [Link]

  • Mechanism of Thermal Oxidation of the Benzimidazole System - DTIC. (1974). [Link]

  • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Il Farmaco, 56(5-7), 473-478. (2001). [Link]

  • Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications. Dalton Transactions, 51(25), 9411-9418. (2022). [Link]

  • Oxidative formation of benzimidazole paired with the reduction of CO2. Helvetica Chimica Acta. (2025). [Link]

  • Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 13(1), 133-137. (2015). [Link]

  • Forced Degradation – A Review. Journal of Pharmaceutical Sciences and Research, 14(11), 3024-3030. (2022). [Link]

  • Preparation and characterization of new soluble benzimidazole–imide copolymers. Polymer International, 52(6), 949-956. (2003). [Link]

  • Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). (2016). [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Proceedings of The National Conference On Undergraduate Research (NCUR) 2019. [Link]

  • Process for the synthesis of 4H-imidazo[1,5-a]b[2][4]enzodiazepines, in particular midazolam and salts thereof. U.S. Patent No. 8,557,981 B2. (2013). [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1056-1070. (2023). [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(10), x221233. (2022). [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-12. (2022). [Link]

  • Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science, 22(1), 1-5. (2020). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. (2012). [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3043-3060. (2022). [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847. (2011). [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3093-3105. (2019). [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 20(1), 1381-1393. (2015). [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-443. (2007). [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 54932–54943. (2023). [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 100(7), 2739-2750. (2011). [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 351(1), 1700243. (2018). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and immediate applicability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in benzimidazole synthesis can often be traced back to several key parameters. The traditional Phillips-Ladenburg and Weidenhagen reactions, which involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, can require harsh conditions, leading to degradation.[1]

Troubleshooting Steps:

  • Reaction Temperature: High temperatures (often exceeding 150 °C) can lead to side reactions and decomposition of starting materials or the product.[1] Consider a systematic temperature screen to find the optimal balance between reaction rate and product stability.

  • Solvent Selection: The choice of solvent is critical. While high-boiling point polar aprotic solvents like DMSO or DMF are common, they can complicate product isolation. A solvent that allows for azeotropic removal of water can be beneficial. In some cases, switching to a different solvent, such as chloroform, has been shown to improve yields.[1]

  • Catalyst Choice: The absence of a suitable catalyst can result in sluggish reactions and low conversion.[1] While strong acids like HCl or p-toluenesulfonic acid (p-TSA) are traditionally used, they can also promote side reactions.[2] Consider milder catalysts or Lewis acids.

  • Purity of Starting Materials: Impurities in the methyl 2,3-diaminobenzoate or the formic acid equivalent can significantly hinder the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purification if necessary.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Side product formation is a common issue, particularly under harsh reaction conditions.

Common Side Reactions:

  • Incomplete Cyclization: The intermediate N-formyl-2,3-diaminobenzoate may not fully cyclize, especially if the dehydration step is inefficient.

  • Decarboxylation: At elevated temperatures, the carboxylate group on the benzimidazole ring may be susceptible to decarboxylation, leading to the formation of benzimidazole.

  • Oxidation: The diamine starting material is prone to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Formation of Benzodiazepine-2-ones: In related reactions, the formation of seven-membered rings can be a competing pathway.[1]

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: As a primary step, reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to quench it once the starting material is consumed, avoiding prolonged heating that can promote side reactions.

  • Use a Dehydrating Agent: To favor the final cyclization-dehydration step, consider the addition of a mild dehydrating agent.

  • Inert Atmosphere: As mentioned, blanketing the reaction with an inert gas can prevent oxidative side products.

Q3: The final product is highly colored, even after initial workup. How can I effectively decolorize it?

Colored impurities are often a result of oxidation of the diamine starting material or other side reactions.

Purification Protocol:

A common and effective method for decolorizing crude benzimidazole is through treatment with activated carbon (decolorizing carbon).[3]

  • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Add a small amount of decolorizing carbon (typically 1-2% w/w) to the hot solution.

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

In more persistent cases, a treatment with a mild reducing agent like sodium bisulfite during the workup can help to remove some colored impurities.[4]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Reaction Scheme:

ReactionScheme cluster_reaction Condensation & Cyclization start_mol Methyl 2,3-diaminobenzoate reagent + Formic Acid product_mol This compound reagent->product_mol conditions Heat (e.g., 100-120 °C) - H2O

Figure 1: General synthesis of this compound.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Ethanol

  • Decolorizing carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 2,3-diaminobenzoate (1.0 eq) and formic acid (2.0-3.0 eq).

  • Heat the reaction mixture at 100-110 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Slowly add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is alkaline (pH ~8-9), which will precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water. If the product is colored, perform the decolorization procedure with activated carbon as described in Q3.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Data Summary for Optimization

The following table provides a starting point for optimizing key reaction parameters.

ParameterInitial ConditionOptimization RangeRationale
Temperature 100 °C80 - 140 °CBalance reaction rate with potential for side reactions and degradation.[1]
Reaction Time 3 hours1 - 6 hoursMonitor by TLC/LC-MS to avoid prolonged heating.
Formic Acid 2.5 eq1.5 - 5.0 eqAn excess ensures complete reaction but can complicate workup.[4]
Solvent NeatConsider using a high-boiling solvent like DMSO or azeotropic removal of water with toluene.Solvent choice can impact reaction rate and ease of product isolation.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature (80-120 °C) check_yield->optimize_temp Yes decolorize Decolorize with Activated Carbon check_purity->decolorize Yes (Colored) end Successful Synthesis check_purity->end No optimize_catalyst Screen Catalysts (e.g., p-TSA, Lewis Acids) optimize_temp->optimize_catalyst check_reagents Verify Reagent Purity optimize_catalyst->check_reagents check_reagents->start Re-run recrystallize Recrystallize from Optimal Solvent decolorize->recrystallize inert_atmosphere Use Inert Atmosphere (N2 or Ar) recrystallize->inert_atmosphere If oxidation suspected recrystallize->end If successful inert_atmosphere->start Re-run

Figure 2: A systematic workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
  • Organic Syntheses. (n.d.). Benzimidazole.
  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

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Technical Support Center: Troubleshooting NMR Peak Assignments for Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of NMR spectroscopy for this specific heterocyclic compound. Here, we address common challenges in peak assignment and provide troubleshooting strategies rooted in scientific principles to ensure the integrity of your structural elucidation.

Frequently Asked Questions (FAQs)

Q1: I'm not sure about the assignment of the aromatic protons. How can I definitively identify them?

A1: The three aromatic protons on the benzene ring of this compound will exhibit distinct chemical shifts and coupling patterns. H-7 is typically the most downfield proton due to the deshielding effect of the adjacent carboxylic acid group. H-5 and H-6 will be further upfield, with their exact positions influenced by the electronic environment. To definitively assign these, a 2D NMR experiment such as COSY (Correlation Spectroscopy) is invaluable. COSY will show correlations between adjacent protons, allowing you to "walk" around the aromatic ring and confirm the connectivity. For instance, H-6 should show a correlation to both H-5 and H-7.

Q2: The N-H proton signal is very broad and sometimes difficult to locate. Is this normal?

A2: Yes, a broad and variable N-H proton signal is a hallmark of many N-H containing heterocyclic compounds, including benzimidazoles.[1] This broadening is primarily due to two factors: quadrupolar broadening from the adjacent nitrogen-14 nucleus and chemical exchange with residual water or other exchangeable protons in the solvent.[1] In aprotic solvents like DMSO-d6, the N-H proton is often observed as a broad singlet in the downfield region, typically between 12.0 and 13.6 ppm.[1] Its exact chemical shift is highly dependent on solvent, concentration, and temperature.

Q3: I suspect my compound exists as tautomers. How does this affect the NMR spectrum?

A3: Annular tautomerism is a common phenomenon in benzimidazoles, where the N-H proton can reside on either nitrogen of the imidazole ring.[2] In many cases, this exchange is rapid on the NMR timescale, resulting in a time-averaged spectrum where the C4/C7 and C5/C6 pairs become chemically equivalent. This leads to a simplified aromatic region in the 1H NMR and fewer than expected signals in the 13C NMR spectrum. If the exchange is slow, you may observe separate signals for both tautomers, leading to a more complex spectrum. The rate of exchange is influenced by the solvent, temperature, and pH.

Q4: Can the choice of NMR solvent significantly alter the spectrum?

A4: Absolutely. The choice of deuterated solvent can have a profound impact on the chemical shifts, particularly for the N-H proton.[2] Solvents capable of hydrogen bonding, such as DMSO-d6 or methanol-d4, will lead to a downfield shift of the N-H proton compared to non-polar solvents like chloroform-d.[1] Solvent can also influence the tautomeric equilibrium, potentially simplifying or complicating the spectrum.[2] It is crucial to be consistent with the solvent used for analysis and to report it with your data.

Predicted NMR Data for this compound

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d6. These values are based on established principles of NMR spectroscopy and data from structurally similar compounds. They serve as a baseline for troubleshooting your experimental data.

Table 1: Predicted ¹H NMR Data (in DMSO-d6)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.3s-
H-5~7.4tJ = 7.8
H-6~7.8dJ = 7.8
H-7~7.9dJ = 7.8
N-H12.0 - 13.5br s-
-OCH₃~3.9s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d6)

CarbonPredicted Chemical Shift (ppm)
C-2~145
C-4~120
C-5~125
C-6~128
C-7~115
C-7a~140
C-3a~135
C=O~168
-OCH₃~52

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
N-H proton signal is absent. 1. The compound is in a protic solvent (e.g., D₂O, CD₃OD) leading to rapid exchange with deuterium. 2. The sample is wet, and the N-H proton is exchanging with water.1. Re-run the spectrum in an aprotic solvent like DMSO-d6 or CDCl₃. 2. Dry the sample and solvent thoroughly. A D₂O shake experiment can confirm the presence of an exchangeable proton; the N-H peak will disappear.
Aromatic signals are broad and poorly resolved. 1. The sample concentration is too high, leading to aggregation. 2. The presence of paramagnetic impurities. 3. Slow tautomeric exchange on the NMR timescale.1. Dilute the sample. 2. Filter the sample through a small plug of celite or silica gel. 3. Acquire the spectrum at a higher temperature to increase the rate of exchange and sharpen the signals.
More than the expected number of aromatic signals. 1. The presence of impurities. 2. Slow tautomeric exchange, leading to signals for both tautomers.1. Check the purity of the sample using another analytical technique (e.g., LC-MS). 2. Run the spectrum at an elevated temperature to see if the signals coalesce.
Chemical shifts deviate significantly from predicted values. 1. The solvent is different from the one used for prediction. 2. Incorrect referencing of the spectrum. 3. The pH of the sample is affecting the electronic structure.1. Confirm the solvent and compare with data acquired in the same solvent. 2. Recalibrate the spectrum to the residual solvent peak. 3. Ensure the sample is neutral. The addition of a small amount of acid or base can significantly alter the spectrum.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d6), high purity

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d6 to the NMR tube.

    • Cap the tube and vortex gently until the sample is completely dissolved.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to the ¹H spectrum (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d6 carbon signals at 39.52 ppm.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (LC-MS, TLC) start->check_purity pure Sample is Pure check_purity->pure impure Re-purify Sample check_purity->impure Impure solvent_effects Consider Solvent Effects pure->solvent_effects Pure temp_effects Consider Temperature Effects pure->temp_effects two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) pure->two_d_nmr reacquire Re-acquire Spectrum impure->reacquire reacquire->start change_solvent Acquire in Different Solvent (e.g., CDCl3) solvent_effects->change_solvent final_assignment Final Peak Assignment change_solvent->final_assignment variable_temp Variable Temperature NMR temp_effects->variable_temp variable_temp->final_assignment two_d_nmr->final_assignment

Caption: A logical workflow for troubleshooting NMR peak assignments.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 11, 2026, from [Link]

  • Al-Mokyna, F. H., Al-Masoudi, N. A., & Al-Sultani, K. H. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5368. Retrieved January 11, 2026, from [Link]

  • Szymański, P., Hładysz, P., Bocheńska, K., Turska, A., Ulenberg, S., & Wzgarda-Raj, K. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 896–910. Retrieved January 11, 2026, from [Link]

  • Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 11), 1058–1062. Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 11, 2026, from [Link]

  • El Kihel, A., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527. Retrieved January 11, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. Retrieved January 11, 2026, from [Link]

  • Chegg. (2015, November 11). Solved Below is the predicted 1H NMR spectrum of methyl | Chegg.com. Retrieved January 11, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 11, 2026, from [Link]

  • Szymański, P., Hładysz, P., Bocheńska, K., Turska, A., Ulenberg, S., & Wzgarda-Raj, K. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 896–910. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a higher success rate and purity in your experimental work.

Troubleshooting Guide: Overcoming Common Hurdles

The synthesis of this compound, a key building block in medicinal chemistry, can present several challenges. This guide provides a systematic approach to identifying and resolving common issues encountered during its synthesis.

Problem 1: Low Yield of 1H-Benzo[d]imidazole-4-carboxylic Acid (Precursor)

The primary route to the target molecule involves the cyclization of a suitable precursor to form 1H-benzo[d]imidazole-4-carboxylic acid. Low yields at this stage are a frequent roadblock.

Possible Causes and Solutions:

  • Incomplete Reaction: The condensation of o-phenylenediamines with carboxylic acids or their derivatives often requires harsh dehydrating conditions to drive the reaction to completion.[1][2][3]

    • Solution: Ensure your reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.

  • Suboptimal Catalyst: The choice of catalyst is critical for efficient cyclization.

    • Solution: A variety of acid catalysts can be employed, including p-toluenesulfonic acid (p-TsOH), hydrochloric acid, and polyphosphoric acid.[1][2][3][4] If you are experiencing low yields, consider screening different acid catalysts. For instance, p-TsOH is an effective, inexpensive, and readily available option.[4]

  • Reaction Temperature: Inadequate or excessive heat can negatively impact the yield.

    • Solution: The optimal temperature is dependent on the specific starting materials and catalyst. For many benzimidazole syntheses from carboxylic acids, refluxing in a suitable solvent is necessary.[5] Experiment with a temperature gradient to find the sweet spot for your reaction.

  • Poor Quality of Starting Materials: Impurities in 3,4-diaminobenzoic acid can interfere with the cyclization.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the 3,4-diaminobenzoic acid if necessary.

Problem 2: Formation of Side Products During Cyclization

The formation of unwanted byproducts can complicate purification and reduce the overall yield.

Possible Causes and Solutions:

  • Decarboxylation: The carboxylic acid group on the benzimidazole ring can be labile under harsh acidic and high-temperature conditions, leading to the formation of unsubstituted benzimidazole.

    • Solution: Employ milder reaction conditions where possible. The use of catalysts like ZnO nanoparticles has been shown to promote benzimidazole synthesis under more environmentally benign conditions, which may reduce decarboxylation.[6]

  • Polymerization: o-Phenylenediamines can be prone to oxidative polymerization, resulting in tar-like substances.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 3: Inefficient Esterification of 1H-Benzo[d]imidazole-4-carboxylic Acid

The final step of converting the carboxylic acid to its methyl ester can also be a source of low yield.

Possible Causes and Solutions:

  • Equilibrium Limitations in Fischer Esterification: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[7]

    • Solution: Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Incomplete Protonation of the Carbonyl: A strong acid catalyst is required to protonate the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[7]

    • Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is used.[6]

  • Steric Hindrance: Although less of a concern for a methyl ester, steric bulk near the carboxylic acid can hinder the approach of the alcohol.

    • Solution: If steric hindrance is suspected, consider using a more reactive methylating agent, though this may introduce other challenges.

Problem 4: Difficulty in Product Purification

Isolating the pure this compound can be challenging due to the presence of unreacted starting materials, the carboxylic acid precursor, or side products.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: The product and the starting carboxylic acid may have similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate). The acidic carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.

      • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process:

  • Cyclization: Condensation of 3,4-diaminobenzoic acid with formic acid or a derivative under acidic conditions to form 1H-benzo[d]imidazole-4-carboxylic acid.

  • Esterification: Subsequent esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst.

Q2: Which catalysts are recommended for the cyclization of 3,4-diaminobenzoic acid?

A2: A range of Brønsted acids are effective. Here is a comparison of commonly used catalysts:

CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TsOH) Reflux in a suitable solventInexpensive, easy to handle solidMay require higher temperatures
Hydrochloric Acid (HCl) Reflux in aqueous or alcoholic solutionReadily available, strong acidCorrosive, can be harsh
Sulfuric Acid (H₂SO₄) Often used in esterification, can also be used for cyclizationStrong acid, effective dehydrating agentHighly corrosive, can cause charring
Polyphosphoric Acid (PPA) High temperature, neat or in a high-boiling solventExcellent dehydrating agentViscous, difficult to work with

Q3: Can I perform a one-pot synthesis of this compound from 3,4-diaminobenzoic acid?

A3: While a one-pot synthesis is theoretically possible by conducting the cyclization and esterification in the same reaction vessel, it can be challenging to optimize. The conditions required for efficient cyclization (often with some water present) and esterification (which requires anhydrous conditions for best results) are contradictory. A stepwise approach with isolation of the intermediate carboxylic acid is generally more reliable and leads to a purer final product.

Q4: How can I monitor the progress of the esterification reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting carboxylic acid and the product ester. The carboxylic acid will typically have a lower Rf value (be less mobile) than the ester due to its higher polarity. You can visualize the spots using a UV lamp.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Corrosive Acids: Handle strong acids like sulfuric and hydrochloric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: Use appropriate heating mantles and ensure that the glassware is free of cracks.

  • Inert Atmosphere: When handling o-phenylenediamines, which can be air-sensitive, working under an inert atmosphere can prevent oxidative side reactions.

Experimental Workflow & Diagrams

Synthetic Pathway Overview

The general synthetic approach is a two-step process, as illustrated below.

Synthesis_Pathway Start 3,4-Diaminobenzoic Acid Intermediate 1H-Benzo[d]imidazole-4-carboxylic Acid Start->Intermediate Cyclization (e.g., HCOOH, p-TsOH) Product This compound Intermediate->Product Esterification (CH3OH, H2SO4)

Caption: General two-step synthesis of the target molecule.

Catalyst Selection Logic for Cyclization

Choosing the right catalyst is a critical decision point in the synthesis of the carboxylic acid intermediate. The following diagram outlines a decision-making process.

Catalyst_Selection Start Start: Need for Cyclization Catalyst Mild_Conditions Are mild conditions required? Start->Mild_Conditions Cost_Constraint Is cost a major constraint? Mild_Conditions->Cost_Constraint No ZnO_NP Explore ZnO Nanoparticles Mild_Conditions->ZnO_NP Yes pTsOH Use p-TsOH or HCl Cost_Constraint->pTsOH Yes PPA Consider Polyphosphoric Acid (PPA) Cost_Constraint->PPA No Heterogeneous Is catalyst recovery important? Heterogeneous->pTsOH No Heterogeneous->ZnO_NP Yes pTsOH->Heterogeneous Considered PPA->Heterogeneous Considered

Caption: Decision tree for catalyst selection in benzimidazole synthesis.

References

Sources

"methyl 1H-benzo[d]imidazole-4-carboxylate" workup and extraction procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the workup and extraction procedures of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the workup and extraction of this compound, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield After Workup

Scenario: You have completed the synthesis of this compound, but after the workup and extraction process, the yield of your final product is significantly lower than expected or non-existent.

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
Incomplete Reaction Before initiating the workup, it is crucial to confirm the reaction has gone to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials.[1][2] If the reaction is incomplete, consider extending the reaction time or optimizing conditions such as temperature or catalyst loading.[3]
Product Loss During Aqueous Washes Benzimidazole derivatives can exhibit some solubility in aqueous solutions, leading to product loss during washing steps.[2] To mitigate this, perform back-extraction of all aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[2]
Incorrect pH During Extraction The benzimidazole core is basic.[1] During an acid-base extraction, ensure the aqueous layer is made sufficiently basic (pH > 8) to deprotonate the benzimidazole nitrogen, rendering the molecule neutral and less water-soluble, thus favoring its partitioning into the organic layer. Conversely, if you are performing an acid wash to remove basic impurities, your product will move into the acidic aqueous layer.
Product Precipitation and Loss If the product is a solid, it may precipitate at the interface of the organic and aqueous layers, making separation difficult.[4] If this occurs, you may need to add more organic solvent to fully dissolve the product or filter the entire biphasic mixture to collect the precipitate.
Product Volatility While less common for this specific molecule, some products can be volatile and may be lost during solvent removal under reduced pressure (rotary evaporation).[4] Check the solvent collected in the rotovap's cold trap for any signs of your product.
Problem 2: Presence of Persistent Colored Impurities

Scenario: Your isolated this compound is discolored (e.g., yellow, brown, or pink), and standard purification methods are failing to yield a pure, white product.

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
Oxidation of Starting Materials The starting material, often an o-phenylenediamine derivative, is susceptible to oxidation, which can generate highly colored impurities that are carried through the reaction.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[1]
Activated Carbon Treatment To remove colored impurities from your crude product, dissolve it in a suitable solvent and treat the solution with activated carbon.[1] Gently heat the mixture, then filter the solution (while hot, if solubility is an issue) to remove the carbon and the adsorbed impurities. Subsequent recrystallization should yield a purer, less colored product.
Acid-Base Extraction for Purification The basic nature of the benzimidazole ring can be exploited for purification.[1] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution (e.g., 1M HCl). This will protonate your product, moving it into the aqueous layer while non-basic impurities remain in the organic layer. Separate the layers, then carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.[1][5][6]
Oxidative Workup for Discoloration In some cases for benzimidazoles, a mild oxidative treatment during workup can decolorize the product. This involves dissolving the product in boiling water and adding a potassium permanganate solution until a brown precipitate of manganese oxide is observed, followed by clarification with sodium bisulfite.[7] This should be followed by treatment with decolorizing carbon.[7]
Problem 3: Difficulty with Phase Separation (Emulsions)

Scenario: During the liquid-liquid extraction, the organic and aqueous layers fail to separate cleanly, forming a stable emulsion.

Potential Causes & Solutions:

Potential CauseRecommended Action & Explanation
Fine Particulate Matter Insoluble byproducts or residual starting materials can stabilize emulsions. Try filtering the entire mixture through a pad of Celite or glass wool to remove these particulates.
High Concentration of Product If the product is surface-active, high concentrations can lead to emulsion formation. Dilute the mixture with more of both the organic and aqueous solvents.
Vigorous Shaking Shaking the separatory funnel too vigorously can create stable emulsions. Instead, gently invert the funnel multiple times to allow for mixing of the phases.
"Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds in it and helping to break the emulsion.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the acid-base extraction of this compound?

A1: The workup and purification of this compound often relies on acid-base extraction.[6] This technique leverages the basicity of the benzimidazole ring. By manipulating the pH of the aqueous phase, we can control the solubility of the target compound.

  • In an acidic solution (e.g., washing with 1M HCl): The basic nitrogen atom on the imidazole ring gets protonated, forming a salt. This charged species is soluble in the aqueous layer. This is useful for separating it from non-basic impurities, which will remain in the organic layer.

  • In a basic solution (e.g., washing with saturated NaHCO₃ or dilute NaOH): The benzimidazole remains in its neutral, uncharged form. This form is significantly less soluble in water and will preferentially dissolve in the organic solvent.[9]

The diagram below illustrates this principle.

G cluster_0 Acidic Aqueous Wash (e.g., 1M HCl) cluster_1 Basic Aqueous Wash (e.g., NaHCO3) Protonated_Benzimidazole Protonated Benzimidazole (Water-Soluble Salt) Aqueous_Layer_1 Aqueous Layer Protonated_Benzimidazole->Aqueous_Layer_1 Moves to Non_Basic_Impurities Non-Basic Impurities (Organic Soluble) Organic_Layer_1 Organic Layer Non_Basic_Impurities->Organic_Layer_1 Remains in Neutral_Benzimidazole Neutral Benzimidazole (Organic Soluble) Organic_Layer_2 Organic Layer Neutral_Benzimidazole->Organic_Layer_2 Remains in Acidic_Impurities Acidic Impurities (as Water-Soluble Salts) Aqueous_Layer_2 Aqueous Layer Acidic_Impurities->Aqueous_Layer_2 Moves to Crude_Product Crude Product in Organic Solvent Crude_Product->Protonated_Benzimidazole Crude_Product->Non_Basic_Impurities Crude_Product->Neutral_Benzimidazole Crude_Product->Acidic_Impurities G start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute acid_wash Acid Wash (1M HCl) to remove basic impurities dilute->acid_wash base_wash Base Wash (sat. NaHCO3) to remove acidic impurities acid_wash->base_wash Organic Layer discard_aq1 Discard Aqueous acid_wash->discard_aq1 Aqueous Layer (Basic Impurities) brine_wash Brine Wash base_wash->brine_wash Organic Layer discard_aq2 Discard Aqueous base_wash->discard_aq2 Aqueous Layer (Acidic Impurities) dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Isolated Product filter_concentrate->product

Sources

Technical Support Center: Crystallization and Recrystallization of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization and recrystallization of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

Introduction: The Importance of Crystalline Purity

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. Crystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system.[1][2] For this compound, a molecule with multiple functional groups capable of hydrogen bonding, selecting the right crystallization conditions is key to obtaining a highly pure, crystalline solid with a desirable morphology. This guide provides practical, experience-driven advice to help you navigate the intricacies of its crystallization.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue, particularly with compounds that have moderate polarity and functional groups capable of strong intermolecular interactions, like the imidazole and ester moieties in your compound. It occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supersaturated liquid phase before it has time to organize into a crystal lattice.

Root Causes and Solutions:

  • High Solute Concentration and Rapid Cooling: The solution is likely too concentrated, and cooling is happening too quickly.

    • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[3] Allow the solution to cool much more slowly. You can do this by placing the flask in a Dewar filled with hot water or by wrapping it in glass wool to insulate it. An ideal crystallization should show the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more.[3]

  • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound is too soluble even at lower temperatures.

    • Solution: Consider a two-solvent (or mixed-solvent) system.[4][5] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethanol). Then, while the solution is hot, add a "poor" solvent (one in which it is less soluble, e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[4][5] Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[4]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting oiling out.

    • Solution: If the crude material is significantly impure, consider a preliminary purification step. This could be an acid-base extraction to remove acidic or basic impurities, or a quick filtration through a plug of silica gel to remove highly polar or non-polar contaminants.[4]

Issue 2: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

A: This is a classic case of a solution that is not sufficiently supersaturated. The compound is too soluble in the chosen solvent at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound from a previous batch, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

    • Reduced Temperature: If not already done, place the flask in a colder bath (e.g., dry ice/acetone) for a short period. Be cautious, as very rapid cooling can lead to the formation of small, less pure crystals.

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off a portion of the solvent.[3] Be careful not to evaporate too much, as this can lead to rapid crashing out of the solid. After reducing the volume, allow the solution to cool slowly again.

    • Vapor Diffusion: This is an excellent method for small quantities.[6] Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container (like a beaker covered with parafilm) that contains a "poor," more volatile solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, high-quality crystal growth.[6]

Issue 3: Very Low Yield of Recovered Crystals

Q: I successfully obtained crystals, but after filtration and drying, my yield is very low. Where did my compound go?

A: Low recovery is often a result of using too much solvent or premature crystallization during transfers.

Potential Causes and Preventive Measures:

  • Excessive Solvent Usage: The most common cause of low yield is using too much solvent to dissolve the crude product.[3] Even at low temperatures, some of your compound will remain dissolved in the "mother liquor."

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[4] It is better to add the solvent in small portions, heating to a boil after each addition, until everything just dissolves.

  • Loss During Hot Filtration: If your crude material had insoluble impurities that required a hot filtration step, your compound may have crystallized prematurely on the filter paper or in the funnel stem.

    • Solution: To prevent this, use a pre-heated funnel (you can heat it in an oven or by passing hot solvent through it). Also, keep the solution at or near its boiling point during the filtration. After filtration, rinse the filter paper with a small amount of hot solvent to recover any crystallized product.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are too soluble will dissolve your product.

    • Solution: Always wash your collected crystals with a small amount of ice-cold recrystallization solvent.[4] This will wash away adhering impurities without dissolving a significant amount of your product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: For a compound like this compound, which contains both hydrogen-bond donating (N-H) and accepting (N, C=O, O-Me) groups, a range of polar protic and aprotic solvents should be considered. Based on general principles for imidazole derivatives, here is a suggested screening panel:[5]

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood starting points. The benzimidazole core has good solubility in hot alcohols. Ethanol is often a good choice for recrystallizing imidazole derivatives.[7]
Esters Ethyl AcetateThe ester group in the solvent can interact favorably with the ester in your molecule. Often used in mixed systems with hexanes.
Ketones AcetoneA polar aprotic solvent that can be effective. Its volatility can be a drawback if slow cooling is needed.
Ethers Tetrahydrofuran (THF)A good solvent for many organics, often used in combination with a poor solvent like hexane.
Aromatic TolueneCan be a good choice for compounds that are prone to oiling out in more polar solvents.
Halogenated Dichloromethane (DCM)Benzimidazoles can have low solubility in chloroalkanes, which might be advantageous for crystallization.[8] However, DCM is very volatile.
Mixed Solvents Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane, THF/HexaneHighly effective for fine-tuning solubility.[4][5]

Experimental Protocol: Solvent Screening

  • Place a small amount (10-20 mg) of your crude solid into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. If the solid dissolves immediately, that solvent is likely too good for single-solvent recrystallization.[4]

  • If the solid does not dissolve at room temperature, heat the test tube gently in a sand bath or water bath.[2]

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which produces a good crop of crystals on cooling.[4]

Q2: How can I remove colored impurities from my crude product?

A2: Colored impurities are often large, conjugated organic molecules. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Protocol: Decolorization with Activated Charcoal

  • Dissolve your crude compound in the chosen hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.[3]

  • Swirl the hot mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal. The filtrate should be colorless or significantly lighter in color.

Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.

Q3: My crystals are very fine, like a powder. How can I grow larger crystals?

A3: The formation of very small crystals or a powder indicates that the crystallization process occurred too rapidly.[3] The molecules did not have sufficient time to align properly into a well-ordered crystal lattice.

To promote the growth of larger crystals:

  • Slow Down the Cooling Process: This is the most critical factor. As described in the troubleshooting section, insulate the flask to ensure very slow cooling.

  • Use a More Dilute Solution: Add a slight excess of the hot solvent (1-2 mL for every 100 mg of solid) to ensure the compound stays in solution longer as it cools.[3]

  • Reduce the Number of Nucleation Sites: Ensure your crystallization flask is clean. Excessive dust or scratches can provide too many sites for crystals to start growing, resulting in many small crystals instead of a few large ones.

  • Use a Solvent System that Promotes Slower Crystallization: Sometimes, a mixed solvent system allows for more controlled precipitation and thus larger crystal growth.

Part 3: Visualization of Key Workflows

Diagram 1: Troubleshooting Crystallization Failures

This flowchart provides a logical sequence of steps to follow when crystallization does not proceed as expected.

Troubleshooting_Crystallization start Solution Cooled, No Crystals Formed scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal scratch->seed re_cool Cool in ice bath seed->re_cool check_crystals Crystals Formed? re_cool->check_crystals concentrate Solution is too dilute check_crystals->concentrate No success Success: Collect Crystals check_crystals->success Yes evaporate Gently evaporate some solvent and re-cool concentrate->evaporate wrong_solvent Solvent choice may be poor concentrate->wrong_solvent evaporate->re_cool rescreen Re-screen for a more suitable solvent or solvent pair wrong_solvent->rescreen

Caption: A flowchart for troubleshooting when crystallization fails to occur.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available from: [Link]

  • Richter, C., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(1). Available from: [Link]

  • Crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[9][10]imidazo[2,1-c][4][9]oxazepine-4-carboxylate and methyl 1-methyl-3-phenyl-4,5-dihydro-1H,3H-benzo[...]. (2014). National Institutes of Health. Available from: [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. (2023). International Union of Crystallography. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • Crystal Growing Tips. (2015). University of Florida, The Center for Xray Crystallography. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). National Institutes of Health. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. (2015). Google Patents.
  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. The Royal Society of Chemistry. Available from: [Link]

  • Crystal structure of 2-methyl-1-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)- methyl)phenyl)methyl). ResearchGate. Available from: [Link]

  • Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. (2023). PubMed. Available from: [Link]

  • Patent No. - ResearchGate. Available from: [Link]

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI. Available from: [Link]

  • Process for the preparation of benzimidazole derivatives and its salts. (2015). Google Patents.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available from: [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2013). National Institutes of Health. Available from: [Link]

  • 1H-Imidazole-2-carboxaldehyde, 4-methyl-. ChemBK. Available from: [Link]

  • 1H-Imidazole-4-carboxylic acid methyl ester. ChemBK. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a robust, efficient, and safe scale-up process.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles and practical experience.

Issue 1: Low Yield and Incomplete Conversion

Q: We are observing low yields and incomplete consumption of our starting material, methyl 2,3-diaminobenzoate, during the cyclization reaction with formic acid. What are the potential causes and how can we optimize the reaction?

A: Low yields and incomplete conversion in the synthesis of this compound are common challenges during scale-up. The primary cause often lies in suboptimal reaction conditions that do not favor the condensation and subsequent cyclization.

Causality and Optimization Strategies:

  • Inadequate Heat Transfer: On a larger scale, ensuring uniform heating of the reaction mixture is critical. Hot spots can lead to degradation of starting materials and product, while cold spots will slow down the reaction rate, resulting in incomplete conversion.

    • Solution: Employ a jacketed reactor with an efficient overhead stirring mechanism to ensure homogenous mixing and temperature distribution. For very large scales, consider a reactor with baffles to improve mixing.

  • Insufficient Water Removal: The condensation reaction to form the benzimidazole ring is a dehydration process. The presence of water can shift the equilibrium back towards the starting materials.

    • Solution: If the reaction is run in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it is formed. If neat formic acid is used, ensure the formic acid is of high purity and low water content.

  • Reaction Concentration: The concentration of the reactants can significantly impact the reaction rate.

    • Solution: While higher concentrations can increase the reaction rate, they can also lead to issues with solubility and mixing. A systematic study to determine the optimal concentration for your specific equipment is recommended.

  • Purity of Starting Materials: Impurities in the methyl 2,3-diaminobenzoate can interfere with the reaction.

    • Solution: Ensure the starting diamine is of high purity. Recrystallization of the starting material may be necessary if significant impurities are present.

Issue 2: Formation of Impurities and Side Products

Q: During our scale-up synthesis, we are observing several impurities in the crude product, making purification difficult. What are the likely side reactions, and how can we minimize them?

A: The formation of impurities is a significant hurdle in the scale-up of many chemical processes. For this compound, the primary side reactions to consider are hydrolysis of the methyl ester and the formation of regioisomers in subsequent reactions.

Common Side Reactions and Mitigation:

  • Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially under the acidic conditions of the reaction and during aqueous workup.

    • Mitigation:

      • Minimize the reaction time to what is necessary for complete conversion of the starting material.

      • During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strongly acidic or basic conditions.

      • Use a non-aqueous workup if possible.

  • Decarboxylation: At elevated temperatures, there is a risk of decarboxylation of the product or the hydrolyzed carboxylic acid impurity, leading to the formation of benzimidazole.

    • Mitigation: Maintain strict temperature control and avoid excessive heating. The risk of decarboxylation increases at higher temperatures.

  • Formation of Regioisomers: In subsequent N-alkylation or N-acylation reactions, the benzimidazole ring can be functionalized at either the N-1 or N-3 position, leading to a mixture of regioisomers that can be difficult to separate.

    • Mitigation: The regioselectivity of N-functionalization can be influenced by the choice of base, solvent, and reaction temperature. A thorough investigation of these parameters is necessary to favor the desired isomer. For instance, in the N-alkylation of a similar compound, the ratio of isomers was found to be approximately 3.75:1, necessitating separation by flash chromatography.[1]

Issue 3: Purification and Isolation Challenges

Q: We are struggling with the purification of this compound on a large scale. Column chromatography is not economically viable. What are some alternative purification strategies?

A: Relying on column chromatography for large-scale purification is often impractical due to high solvent consumption and cost. Developing a robust crystallization method is key for an efficient and scalable process.

Purification Strategies for Scale-Up:

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale.

    • Solvent Screening: A systematic solvent screening is crucial to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to promote the formation of well-defined crystals.

      • Cooling in an ice bath can further increase the yield.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Acid-Base Extraction: The amphoteric nature of the benzimidazole ring can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Wash with a dilute aqueous acid to protonate the benzimidazole and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

      • Neutralize the aqueous layer with a base to precipitate the purified product.

      • Alternatively, if acidic impurities are present, an initial wash with a dilute aqueous base can be performed.

  • Trituration: If the impurities are significantly more soluble in a particular solvent than the desired product, a simple trituration can be effective.

    • Procedure: Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble. Stir for a period, then filter to collect the purified solid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most direct and commonly employed route for the synthesis of this compound is the condensation of methyl 2,3-diaminobenzoate with formic acid. This one-step reaction is generally high-yielding and avoids the use of expensive or highly toxic reagents.[2]

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Caption: Synthetic workflow for this compound.

Q2: What are the critical safety precautions to consider when working with formic acid on a large scale?

A2: Formic acid is a corrosive and flammable liquid that requires careful handling, especially in large quantities.[3][4]

Hazard Precautionary Measures
Corrosivity Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3] Ensure easy access to safety showers and eyewash stations.
Flammability Keep away from heat, sparks, and open flames.[4] Use explosion-proof electrical equipment and ensure proper grounding of containers and equipment to prevent static discharge.
Toxicity Use in a well-ventilated area or with a local exhaust ventilation system to avoid inhalation of vapors.[3]
Spills Have appropriate spill control materials readily available. For large spills, evacuate the area and follow emergency procedures.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring both the reaction progress and the final product purity.[5]

  • Reaction Monitoring: A stability-indicating HPLC method can be used to track the consumption of the starting material (methyl 2,3-diaminobenzoate) and the formation of the product and any major impurities.

  • Purity Analysis: The same HPLC method can be used to determine the purity of the final isolated product. A typical method would involve a C18 reverse-phase column with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

dot

HPLC_Analysis_Workflow Sample Reaction Aliquot or Final Product HPLC_System HPLC System (C18 Column, UV Detector) Sample->HPLC_System Injection Data_Analysis Chromatogram Analysis HPLC_System->Data_Analysis Data Acquisition Results Purity (%) & Impurity Profile Data_Analysis->Results Quantification

Caption: Workflow for HPLC analysis of the reaction and product.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[5] Exposure to light and moisture should be minimized. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential degradation.

Part 3: Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • Methyl 2,3-diaminobenzoate (1 equivalent)

  • Formic acid (≥98%) (5-10 volumes)

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • Heating/cooling circulator

  • Vacuum pump

Procedure:

  • Charge the jacketed reactor with methyl 2,3-diaminobenzoate.

  • Under stirring, add formic acid to the reactor.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred vessel containing cold water or an ice-water mixture to precipitate the product.

  • Adjust the pH to 7-8 with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide), ensuring the temperature is kept low.

  • Filter the precipitated solid and wash with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum at 50-60 °C.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the reactor with the crude product and the selected recrystallization solvent.

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Slowly cool the solution to room temperature to induce crystallization.

  • Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize crystal formation.

  • Filter the crystals and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

References

  • Richter, C., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499–503. [Link]

  • Manjunatha, U., et al. (2019). Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. ACS Omega, 7(3), 3049-3062. [Link]

  • Ouchi, R., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Oxo-Bridged Cluster. Chemistry – An Asian Journal, 17(22), e202200877. [Link]

  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(5), 3846–3864. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3049-3062. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: formic acid. [Link]

Sources

"methyl 1H-benzo[d]imidazole-4-carboxylate" moisture sensitivity and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1H-benzo[d]imidazole-4-carboxylate. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments with this compound, with a particular focus on its potential moisture sensitivity.

I. Compound Overview and Key Properties

This compound is a bifunctional molecule featuring a benzimidazole core and a methyl ester group. The benzimidazole moiety is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities.[1] The presence of the N-H proton on the imidazole ring and the electrophilic carbonyl of the ester group are key to its reactivity and potential sensitivity.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance White to light brown powder (typical)Inferred from similar compounds
Moisture Sensitivity Suspected to be moisture-sensitiveInferred from functional groups
Storage Store in a cool, dry place under inert atmosphere[3][4]

II. Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

Q2: What are the primary degradation pathways caused by moisture?

A2: There are two main potential degradation pathways initiated by moisture:

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1H-benzo[d]imidazole-4-carboxylic acid) and methanol. This process can be accelerated by trace acidic or basic impurities.

  • N-H Reactivity Changes: While the benzimidazole ring itself is generally stable, adsorbed water can affect the nucleophilicity of the imidazole nitrogen, potentially leading to side reactions or affecting reaction kinetics in subsequent synthetic steps.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it in a desiccator at low temperatures (-20°C) is recommended.[4] Avoid storing in areas with high humidity.

Q4: Can I handle this compound on an open bench?

A4: For brief periods, such as weighing, handling on an open bench may be acceptable if the humidity is low. However, for extended manipulations or for reactions that are sensitive to water, it is highly recommended to use a glove box or a Schlenk line with dry solvents.

III. Troubleshooting Guide

Scenario 1: Inconsistent yields in N-alkylation/acylation reactions.

  • Question: I am using this compound in an N-alkylation reaction with an alkyl halide and a base like potassium carbonate, but my yields are inconsistent and sometimes I isolate a significant amount of a more polar byproduct. What could be the cause?

  • Answer: This issue is likely due to moisture contamination.

    • Causality: If your starting material has absorbed water, or if your solvent is not anhydrous, the base can promote the hydrolysis of the methyl ester to the more polar carboxylic acid. This carboxylic acid can then be deprotonated by the base, forming a carboxylate salt which is generally unreactive towards alkylation under these conditions and will be isolated as a polar byproduct.

    • Troubleshooting Steps:

      • Dry the Starting Material: Before use, dry the this compound under high vacuum for several hours.

      • Use Anhydrous Solvents: Ensure that your reaction solvent (e.g., DMF, acetonitrile) is anhydrous. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods.

      • Inert Atmosphere: Set up your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Scenario 2: Broad or unexpected peaks in NMR analysis of the starting material.

  • Question: My ¹H NMR spectrum of this compound shows broad peaks, especially for the N-H proton, and the integration values are slightly off. Why is this happening?

  • Answer: This is often a sign of water in your NMR solvent or sample.

    • Causality: The N-H proton of the imidazole is exchangeable. In the presence of even trace amounts of water (or D₂O in deuterated solvents), this proton can exchange with water protons, leading to peak broadening. If significant hydrolysis of the ester has occurred, you may also see new peaks corresponding to the carboxylic acid derivative.

    • Troubleshooting Steps:

      • Use Anhydrous NMR Solvents: Use freshly opened ampules of deuterated solvents.

      • Dry the NMR Tube: Flame-dry the NMR tube under vacuum or oven-dry it before use.

      • Prepare Sample Under Inert Atmosphere: If possible, prepare the NMR sample in a glove box.

Scenario 3: Poor solubility of the compound in non-polar solvents.

  • Question: I am having trouble dissolving this compound in a non-polar solvent like dichloromethane, even though related compounds are soluble. Could this be related to moisture?

  • Answer: Yes, this could be an indirect consequence of moisture exposure.

    • Causality: If the compound has hydrolyzed to the carboxylic acid, the resulting product will have significantly lower solubility in non-polar solvents due to the formation of strong intermolecular hydrogen bonds.

    • Troubleshooting Steps:

      • Verify Purity: Check the purity of your starting material using TLC or LC-MS to look for a more polar impurity.

      • Drying Procedure: Dry your material under vacuum as described above to remove adsorbed water, which can also affect solubility.

IV. Experimental Protocol: N-Alkylation of this compound

This protocol provides a step-by-step method for a typical N-alkylation reaction, with an emphasis on moisture control.

  • Preparation of Glassware and Reagents:

    • Oven-dry all glassware (a round-bottom flask, condenser, and magnetic stir bar) at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the glassware hot and flush with dry nitrogen or argon.

    • Use anhydrous dimethylformamide (DMF) as the solvent.

    • Ensure the alkylating agent (e.g., benzyl bromide) is pure and dry.

    • Use freshly ground, anhydrous potassium carbonate as the base.

  • Reaction Setup:

    • Under a positive pressure of nitrogen, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to the reaction flask.

    • Add anhydrous DMF via syringe.

    • Stir the suspension for 10 minutes at room temperature.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (1.1 eq) to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature (e.g., 60°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

V. Visual Workflow for Handling Moisture-Sensitive Compounds

MoistureSensitiveWorkflow cluster_storage Storage cluster_handling Handling & Preparation cluster_reaction Reaction cluster_analysis Analysis Storage Receive Compound (Tightly Sealed) Desiccator Store in Desiccator under Inert Gas at -20°C Storage->Desiccator Long-term Drying Dry Under Vacuum (if needed) Desiccator->Drying Weighing Weigh Quickly on Open Bench (Low Humidity) ReactionSetup Reaction Setup (Inert Atmosphere, Anhydrous Solvents) Weighing->ReactionSetup GloveBox Weigh & Prepare in Glove Box GloveBox->ReactionSetup Drying->Weighing Option 1 Drying->GloveBox Option 2 (Recommended) Analysis Sample Prep for Analysis (Anhydrous Solvents) ReactionSetup->Analysis

Caption: Workflow for handling moisture-sensitive compounds.

VI. References

  • Vertex AI Search. Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.

  • BenchChem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.

  • RSC Publishing. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles.

  • BenchChem. The Trityl Protecting Group for Imidazole: A Technical Guide.

  • ACS Publications. 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry.

  • BenchChem. Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile.

  • PubMed. Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols.

  • PubMed. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards].

  • PubMed. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.

  • ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le.

  • ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.

  • Request PDF. Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols.

  • ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

  • INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY. BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.

  • Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media.

  • Enamine. Methyl 1H-imidazole-1-carboxylate.

  • PubChem. Methyl 1-methyl-1H-imidazole-4-carboxylate | C6H8N2O2 | CID 2773510.

  • 1-(1H-Benzo[d]-imidazole-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.

  • CookeChem. This compound , 98% , 37619-25-3.

  • ResearchGate. General procedure for benzimidazole derivatives synthesis. Reagents and....

  • PubMed. Antimycotic imidazoles. 2. Synthesis and antifungal properties of esters of 1-[2-hydroxy(mercapto)-2-phenylethyl].

  • PubMed. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group.

  • PMC - NIH. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.

  • ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.

  • PubChem. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661.

  • ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.

  • Chem-Impex. Methyl 1H-imidazole-1-carboxylate.

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Technical Support Center: Purification of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of methyl 1H-benzo[d]imidazole-4-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Purity

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the condensation of methyl 3,4-diaminobenzoate with formic acid.[1][2][3] While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials and side products. The structural and chemical similarities between the desired product and these impurities can present significant purification challenges. This guide provides a systematic approach to diagnosing and resolving these purity issues, enabling you to obtain a final product that meets the stringent requirements for downstream applications.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Residual Methyl 3,4-diaminobenzoate Detected in the Crude Product

Question: My post-reaction analysis (TLC, LC-MS, or ¹H NMR) indicates the presence of unreacted methyl 3,4-diaminobenzoate. What is the most effective method to remove it?

Answer: The presence of residual methyl 3,4-diaminobenzoate is a common issue. Due to the basic nature of both the starting material and the benzimidazole product, a carefully executed acid-base extraction is the most effective primary purification step.[4] This method leverages the difference in basicity between the two amino groups of the starting material and the imidazole nitrogen of the product.

Causality Behind the Experimental Choice: Both methyl 3,4-diaminobenzoate and this compound are basic compounds capable of being protonated by an acid. However, the o-phenylenediamine derivative is generally more basic than the corresponding benzimidazole. This subtle difference in pKa, while not always documented for specific substituted analogs, can be exploited. By carefully controlling the pH during the acidic wash, it is possible to selectively protonate and dissolve the more basic starting material into the aqueous phase, leaving the less basic product in the organic layer. A subsequent extraction with a slightly stronger acid will then protonate and extract your desired benzimidazole.

Diagram 1: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to fully dissolve the material.

  • Initial Weak Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous hydrochloric acid (e.g., 0.1 M HCl, pH adjusted to ~4-5).

  • Extraction 1: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The lower aqueous layer, containing the protonated methyl 3,4-diaminobenzoate, should be drained and discarded.

  • Stronger Acid Wash: To the remaining organic layer in the separatory funnel, add an equal volume of a stronger aqueous hydrochloric acid solution (e.g., 1 M HCl, pH ~1-2).

  • Extraction 2: Shake the funnel vigorously, venting frequently. Allow the layers to separate. This time, the aqueous layer contains your protonated product. Drain and collect this aqueous layer. The organic layer, now containing neutral impurities, can be discarded.

  • Basification and Precipitation: Cool the collected aqueous layer in an ice bath and slowly add a 10% aqueous sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 8, check with pH paper).[1] Your purified product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Issue 2: Residual Formic Acid Detected

Question: My product has an acidic residue, which I suspect is formic acid. How can I remove it?

Answer: Residual formic acid is readily removed during the workup. A simple wash with a mild base will neutralize the formic acid, converting it to a water-soluble formate salt that will partition into the aqueous layer.

  • Dissolution: Dissolve the crude product in ethyl acetate or dichloromethane.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the funnel frequently, as the neutralization of the acid will produce carbon dioxide gas.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of formic acid.

Issue 3: Product Fails to Crystallize or Oiling Out During Recrystallization

Question: After the initial workup, my product is an oil, or it "oils out" during recrystallization. How can I obtain a crystalline solid?

Answer: The inability to obtain a crystalline product often points to the presence of persistent impurities that inhibit lattice formation. If acid-base extraction has been performed and impurities remain, column chromatography is the next logical step.[5] For "oiling out," this typically means the solvent is too good at dissolving your compound even at lower temperatures, or the cooling process is too rapid.

Purification MethodRecommended Conditions & SolventsExpected Outcome & Troubleshooting
Recrystallization Solvent Screening: Test solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but sparingly when cold.[6] Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If the compound is too soluble, a second, miscible "anti-solvent" (in which the compound is insoluble) can be added dropwise to the hot solution until turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.High Purity Crystalline Solid. Troubleshooting: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If the product oils out, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Column Chromatography Stationary Phase: Silica gel. Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10-20% EtOAc in hexanes) and gradually increase the polarity.[5] Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation.Separation of Closely Related Impurities. Troubleshooting: If the product and impurities co-elute, try a different solvent system (e.g., dichloromethane/methanol). If the product streaks on the TLC plate, adding a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent can improve the separation.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my purification?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[7] By spotting the crude mixture, the partially purified material, and the collected fractions from column chromatography on a TLC plate and developing it in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes), you can visualize the separation of your product from impurities under a UV lamp. The product, being more polar than the starting material (due to the imidazole ring), will typically have a lower Rf value.

Q2: What should I expect to see in the ¹H NMR spectrum of my pure product?

  • A singlet for the C2-H of the imidazole ring: This is a characteristic peak for benzimidazoles unsubstituted at the 2-position and will likely appear downfield (around 8.0-8.5 ppm).

  • Aromatic protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns corresponding to their substitution.

  • A singlet for the methyl ester protons: This will be an upfield singlet (around 3.9-4.1 ppm) integrating to 3 hydrogens.

  • A broad singlet for the N-H of the imidazole ring: This peak can be broad and its chemical shift can vary depending on the solvent and concentration. It is also exchangeable with D₂O.

Q3: My final product is colored, even after purification. What can I do?

A3: A persistent color, often yellow or brown, is usually due to trace amounts of oxidized o-phenylenediamine derivatives.[4] If this is a concern for your application, you can perform a charcoal treatment during recrystallization. Add a small amount of activated carbon to the hot solution of your compound, allow it to digest for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Verification of Purity: A Self-Validating System

A combination of analytical techniques should be employed to confirm the purity of your final product.

Analytical TechniquePurposeExpected Result for Pure Product
Thin Layer Chromatography (TLC) Assess purity and determine the number of components.A single spot with a consistent Rf value.
Melting Point A sharp and narrow melting point range is indicative of high purity.A sharp melting point consistent with literature values (if available).
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.A clean spectrum with the expected signals and integrations, free from peaks corresponding to starting materials or other impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight.A molecular ion peak corresponding to the exact mass of this compound.

By following the troubleshooting steps and employing the analytical verification methods outlined in this guide, you will be well-equipped to overcome the challenges of purifying this compound and confidently proceed with your research and development objectives.

References

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2025, August 6). Retrieved from [Link]

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (n.d.). Retrieved from [Link]

  • IJCRT. (2022, April 4). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]

  • PubChem. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Richter, S., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1089. [Link]

  • ResearchGate. (2012, October). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (2018, August). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate and Its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows for favorable interactions with a variety of biomolecular targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[4][5][6] The seemingly subtle variation in the placement of substituents on the benzimidazole ring can profoundly influence the molecule's biological profile. This guide provides an in-depth, objective comparison of methyl 1H-benzo[d]imidazole-4-carboxylate and its positional isomers (5-, 6-, and 7-carboxylates), synthesizing available experimental data to illuminate the critical role of isomeric positioning in biological assays.

While direct, head-to-head comparative studies across all four isomers in a single panel of assays are not extensively documented in the current literature, a careful analysis of existing research allows for the deduction of crucial structure-activity relationships (SAR). This guide will dissect the reported biological activities of each isomer, provide context for the observed differences, and furnish detailed protocols for key experimental assays to empower researchers in their own investigations.

The Critical Influence of Carboxylate Positioning: A Comparative Overview

The position of the methyl carboxylate group on the benzimidazole ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These physicochemical properties are paramount in determining how the molecule interacts with its biological target.

This compound: A Focus on Receptor Antagonism

The 4-position isomer has been notably investigated for its role in modulating serotonergic receptor activity. Research has demonstrated that derivatives of benzimidazole-4-carboxylic acid are potent and selective 5-HT4 receptor antagonists.[7] In these studies, the 4-carboxylate moiety serves as a key anchoring point for further chemical modifications that enhance binding affinity and selectivity. The proximity of the carboxylate group to the imidazole nitrogen at position 3 can influence the molecule's conformation and its ability to engage with the receptor's binding pocket.

Methyl 1H-benzo[d]imidazole-5-carboxylate: A Prevalent Player in Anticancer Research

The 5-carboxylate isomer is arguably the most extensively studied of the group, particularly in the realm of oncology. Numerous studies have explored the anticancer potential of derivatives of 5-carboxybenzimidazoles. For instance, certain derivatives have been shown to induce apoptosis in leukemic cells, highlighting the importance of this substitution pattern for cytotoxic activity.[8] The electronic effects of the carboxylate group at the 5-position can influence the overall electron density of the aromatic system, which can be a critical factor in DNA intercalation or interaction with key enzymatic targets in cancer cells.

Methyl 1H-benzo[d]imidazole-6-carboxylate: An Under-explored Isomer with Potential

The 6-carboxylate isomer is less frequently documented in dedicated studies compared to its 4- and 5-counterparts. However, general principles of SAR in benzimidazoles suggest that substitution at the 6-position can significantly impact biological activity. The 6-position is electronically distinct from the 4- and 5-positions, which could lead to unique interactions with biological targets. Further comparative studies are warranted to fully elucidate the potential of this isomer.

Methyl 1H-benzo[d]imidazole-7-carboxylate: Emerging Insights into a Less-Studied Isomer

The 7-carboxylate isomer is the least characterized of the series. Its synthesis has been reported as a side product in the N-alkylation of this compound, indicating its chemical accessibility.[9] The close proximity of the 7-carboxylate group to the N1-H of the imidazole ring can lead to intramolecular hydrogen bonding, which would significantly impact the molecule's conformation and its ability to participate in intermolecular interactions. This unique structural feature could translate to a distinct biological activity profile compared to the other isomers.

Quantitative Data Summary: A Comparative Snapshot

Due to the limited number of direct comparative studies, the following table presents a compilation of biological activity data for derivatives of the different isomers from various sources. It is crucial to interpret this data with the understanding that the assays and specific molecular derivatives may differ.

Isomer PositionBiological ActivityCompound Derivative ExampleAssay TypeKey Findings (e.g., IC50, Ki)Reference
4-carboxylate 5-HT4 Receptor AntagonistBenzimidazole-4-carboxylate estersRadioligand Binding AssayHigh affinity (Ki = 0.11-2.9 nM)[7]
5-carboxylate Anticancer (Leukemia)Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateCell Viability AssayPotent cell death induction (IC50 = 3 µM)[8]
6-carboxylate Anti-inflammatory1,2,6-trisubstituted benzimidazolesIn vivo modelsActivity dependent on C6 substitution[10]
7-carboxylate Antitubercular (precursor)Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateN/A (synthesis reported)Isomer formed as a side product[9]

Deciphering Structure-Activity Relationships (SAR)

The available data, though fragmented, allows for the formulation of preliminary SAR insights:

  • Positional Influence on Receptor Interaction: The distinct biological targets identified for the 4- and 5-isomers (serotonin receptors vs. cancer-related targets) strongly suggest that the carboxylate position is a primary determinant of target specificity.

  • Electronic and Steric Effects: The electron-withdrawing nature of the methyl carboxylate group influences the pKa of the imidazole nitrogens and the overall aromaticity of the benzimidazole core. The steric bulk of the substituent at different positions will also dictate the accessibility of the pharmacophoric features to the binding site of a biological target.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding in the 7-carboxylate isomer is a unique feature that could lock the molecule into a specific conformation, potentially pre-organizing it for binding to a particular target or, conversely, hindering its interaction with others.

SAR_of_Benzimidazole_Isomers Structure-Activity Relationship of Benzimidazole Carboxylate Isomers cluster_isomers Positional Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity 4-COO 4-Carboxylate Electronics Electronic Effects (pKa, Aromaticity) 4-COO->Electronics Sterics Steric Hindrance 4-COO->Sterics 5-COO 5-Carboxylate 5-COO->Electronics 6-COO 6-Carboxylate 6-COO->Electronics 7-COO 7-Carboxylate 7-COO->Electronics 7-COO->Sterics H-Bonding Hydrogen Bonding (Intra- vs. Intermolecular) 7-COO->H-Bonding Intramolecular Receptor_Binding Receptor Binding (e.g., 5-HT) Electronics->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Electronics->Enzyme_Inhibition Sterics->Receptor_Binding Sterics->Enzyme_Inhibition H-Bonding->Receptor_Binding H-Bonding->Enzyme_Inhibition Cytotoxicity Anticancer Activity Receptor_Binding->Cytotoxicity Enzyme_Inhibition->Cytotoxicity Antimicrobial Antimicrobial Activity Enzyme_Inhibition->Antimicrobial

Caption: The influence of carboxylate position on physicochemical properties and subsequent biological activities.

Experimental Protocols for Comparative Biological Evaluation

To facilitate direct and meaningful comparisons between these isomers, standardized and robust experimental protocols are essential. The following are detailed, step-by-step methodologies for key biological assays relevant to the known activities of benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring mitochondrial metabolic activity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the methyl benzimidazole carboxylate isomers in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

MTT_Assay_Workflow MTT Assay Workflow for Anticancer Screening Start Start Cell_Culture 1. Culture Cancer Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Benzimidazole Isomers Cell_Seeding->Compound_Treatment Incubation_48h 4. Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Crystals Incubation_4h->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test benzimidazole isomer at various concentrations.

  • Kinase Reaction: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each isomer and determine the IC₅₀ value.

Conclusion and Future Directions

The positional isomerism of the methyl carboxylate group on the benzimidazole ring is a critical determinant of biological activity. While current research provides valuable insights into the distinct pharmacological profiles of the 4- and 5-isomers, a comprehensive, direct comparative analysis of all four positional isomers (4-, 5-, 6-, and 7-) is a clear gap in the literature.

Future research should focus on the systematic synthesis and parallel screening of these isomers in a diverse panel of biological assays, including anticancer, antimicrobial, and kinase inhibition assays. Such studies will provide a more complete understanding of the structure-activity relationships and could lead to the identification of novel lead compounds with improved potency and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting such comparative investigations, paving the way for the rational design of next-generation benzimidazole-based therapeutics.

References

  • Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4224. [Link]

  • Gaba, M., et al. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacognosy Reviews, 8(16), 122.
  • López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 229-232. [Link]

  • Kamal, A., et al. (2012). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(3), 1317-1321.
  • Richter, M. F., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 7(5). [Link]

  • Salahuddin, et al. (2017). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(1), 23-47.
  • Shaikh, M. H., et al. (2021). Benzimidazole: A milestone in the field of medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 21(11), 1378-1407.
  • Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13(1), 1-20. [Link]

  • Song, D., et al. (2017). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 22(10), 1693.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3011. [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4063.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(13), 3069-3090.
  • Kumar, A., et al. (2013). A review on biological and medicinal significance of benzimidazoles. International Journal of Pharmaceutical Sciences and Research, 4(5), 1633.
  • Velma, G. R., et al. (2018). 4β-amidotriazole linked podophyllotoxin congeners: DNA topoisomerase-IIα inhibition and potential anticancer agents for prostate cancer. European Journal of Medicinal Chemistry, 144, 595-611.
  • Shaker, Y. M., et al. (2022). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 12(36), 23363-23377. [Link]

  • Kamal, A., et al. (2016). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4063. [Link]

  • Faria, J. V., et al. (2021). Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. Pharmaceutics, 13(11), 1801. [Link]

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A Comparative Guide to the PARP-1 and PARP-2 Inhibitory Activity of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of therapeutic agents. Their mechanism, rooted in the concept of synthetic lethality, has shown particular promise in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Within the PARP family, PARP-1 and PARP-2 are the most well-characterized members, both playing crucial roles in the repair of single-strand DNA breaks.[1][2] While sharing structural similarities, their distinct functions and expression levels in different tissues necessitate the development of selective inhibitors to maximize therapeutic efficacy and minimize off-target effects.

This guide provides a comparative analysis of the potential inhibitory activity of methyl 1H-benzo[d]imidazole-4-carboxylate against PARP-1 and PARP-2. While direct, head-to-head experimental data for this specific compound is not extensively published, we will synthesize findings from studies on structurally related benzimidazole derivatives to provide a scientifically grounded perspective. We will also detail the standard experimental protocols for evaluating PARP-1 and PARP-2 inhibition, offering a framework for researchers to conduct their own investigations.

The Significance of PARP-1 and PARP-2 in DNA Repair

PARP-1 is the primary sensor of DNA single-strand breaks (SSBs) and is responsible for approximately 90% of cellular poly(ADP-ribosyl)ation (PARylation) upon DNA damage.[2] Upon binding to a DNA break, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming a poly(ADP-ribose) (PAR) chain. This PAR chain acts as a scaffold to recruit other DNA repair proteins to the site of damage. PARP-2 also participates in this process, although it contributes to a lesser extent to the overall PARylation activity.[2] The inhibition of PARP-1 and PARP-2 prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.[2]

Benzimidazoles as a Privileged Scaffold for PARP Inhibition

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including PARP enzymes.[3][4] Numerous studies have explored the structure-activity relationships (SAR) of benzimidazole derivatives as PARP inhibitors, demonstrating that modifications to the benzimidazole ring system and its substituents can significantly influence potency and selectivity.[3]

Comparative Inhibitory Profile of Benzimidazole Derivatives

The challenge in achieving high selectivity between PARP-1 and PARP-2 lies in the high degree of conservation in their catalytic domains.[7] However, subtle differences in the residue composition and architecture of their active sites can be exploited to design selective inhibitors.[7] It is plausible that the carboxylate moiety at the 4-position of the benzimidazole ring in this compound could influence its interaction with the active sites of PARP-1 and PARP-2, potentially conferring a specific inhibitory profile.

Compound Class PARP-1 IC50 (µM) PARP-2 IC50 (µM) Selectivity (PARP-1 vs PARP-2) Reference
2-Aryl-5(6)-nitro-1H-benzimidazoles0.05 (for compound 3)Not ReportedNot Reported[6]
Benzimidazole Carboxamides0.71 (for compound 9a)Not ReportedNot Reported[5]
General Benzimidazole Derivatives0.061 - 44Not ReportedNot Reported[8]

This table summarizes data for various benzimidazole derivatives to provide a general context for the potential activity of this compound. The lack of direct data for the topic compound is a notable gap in the current literature.

Experimental Protocols for Assessing PARP-1 and PARP-2 Inhibition

To empirically determine the inhibitory activity and selectivity of this compound, standardized biochemical assays are essential. The following outlines a typical workflow for an in vitro PARP inhibition assay.

General PARP Inhibition Assay Workflow

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - PARP-1/PARP-2 Enzyme - Activated DNA - NAD+ - Test Compound plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents to Wells: 1. PARP Enzyme 2. Activated DNA 3. Test Compound (Varying Conc.) plate->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_nad Add NAD+ to Initiate Reaction pre_incubate->add_nad incubate Incubate add_nad->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (Colorimetric/Fluorometric) add_detection->read_signal plot_data Plot Dose-Response Curve read_signal->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 PARP_Trapping cluster_process PARP Trapping Process ssb Single-Strand Break (SSB) parp_bind PARP Binds to SSB ssb->parp_bind trapped_complex Trapped PARP-DNA Complex parp_bind->trapped_complex Inhibitor Binds to PARP parp_inhibitor PARP Inhibitor parp_inhibitor->trapped_complex replication_fork_collapse Replication Fork Collapse trapped_complex->replication_fork_collapse cell_death Cell Death replication_fork_collapse->cell_death

Caption: The mechanism of PARP trapping by a PARP inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the PARP-1 and PARP-2 inhibitory activity of this compound is currently limited, the existing literature on related benzimidazole derivatives suggests that it is a promising candidate for investigation. Its potential for potent and selective inhibition warrants further study. Researchers are encouraged to utilize the detailed experimental protocols outlined in this guide to determine the precise IC50 values and PARP trapping efficiency of this compound. Such studies will be instrumental in elucidating its therapeutic potential and advancing the development of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

  • Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. (2015). Bioorganic & Medicinal Chemistry.
  • PARP-1 and DHODH inhibition by benzimidazole derivatives. (n.d.).
  • PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.
  • PARP Universal Colorimetric Assay Kit. (n.d.). R&D Systems.
  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). Cancer Research.
  • PARP Activity Assay Kit. (n.d.).
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  • Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2022). PubMed.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl 1H-benzo[d]imidazole-4-carboxylate Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold, a bicyclic aromatic compound composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antihelmintic, antiviral, and, increasingly, anticancer properties.[3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a promising class of these compounds: drugs based on the "methyl 1H-benzo[d]imidazole-4-carboxylate" core. We will delve into their mechanism of action, compare their performance against alternative agents, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

In Vitro Efficacy: Targeting the Engines of Cancer Proliferation

The anticancer potential of this compound derivatives has been primarily explored through extensive in vitro screening against a variety of human cancer cell lines. These studies have revealed potent cytotoxic and growth-inhibitory activities, often in the low micromolar to nanomolar range.

A significant body of research has focused on modifying the core structure to enhance potency and selectivity. For instance, novel 1H-benzo[d]imidazole-4-carboxamide derivatives, where the methyl ester is converted to an amide, have been synthesized and identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[5] Several of these compounds exhibited IC50 values in the single or double-digit nanomolar range.[5]

Similarly, other studies have explored substitutions at various positions of the benzimidazole ring. For example, the introduction of pyrazole moieties at the C-2 position has been investigated to target the Epidermal Growth Factor Receptor (EGFR).[1][6] Structure-activity relationship (SAR) studies have often shown that the presence of electron-withdrawing groups on a phenyl ring attached to the benzimidazole moiety can increase anticancer activity.[7][8]

Comparative In Vitro Activity of Benzimidazole Derivatives:

Compound ClassTarget Cell Line(s)Key Efficacy Metric (IC50/GI50)Reference
1H-benzo[d]imidazole-4-carboxamide derivativesMX-1 (Breast Carcinoma)Potentiation of Temozolomide (PF50 = 7.10 for compound 10a)[5]
Bis-benzimidazole (BBZ) derivativesNCI 60 Cell Line PanelGI50 in the range of 0.16 to 3.6 µM[3][9]
Benzimidazole-pyrazole derivativesA549 (Lung Carcinoma)IC50 of 2.2 µM for compound 37[6]
1-substituted benzimidazole derivativesA-549, HCT-116, MCF-7IC50 of 28.29 µM for one derivative against A-549[1]
Benzimidazole-cinnamide derivativesA549 (Lung Carcinoma)IC50 of 0.29 µM for compound 21[6]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

The anticancer effects of benzimidazole derivatives are not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets crucial for cancer cell survival and proliferation.[2]

One of the well-established mechanisms is the inhibition of tubulin polymerization .[4] Similar to established anticancer drugs like vinca alkaloids and taxanes, certain benzimidazoles bind to β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest and ultimately apoptosis.[4] This mechanism is particularly noted for repurposed antihelmintic benzimidazoles like mebendazole and albendazole.[4]

Another key target is DNA and associated enzymes . Bisbenzimidazoles, for example, are known to be DNA minor groove binding agents, particularly at AT-rich sequences.[3] This interaction can interfere with DNA replication and transcription. Furthermore, some derivatives have been shown to be potent inhibitors of topoisomerase I , an enzyme that relaxes DNA supercoiling during replication.[3][9] Inhibition of this enzyme leads to DNA strand breaks and cell death.[3][9]

More recently, research has highlighted the role of these compounds in targeting specific signaling pathways. As mentioned, derivatives have been designed to inhibit PARP-1 and EGFR .[5][6][7] EGFR is a receptor tyrosine kinase that, when overactivated, drives cell proliferation, and its inhibition is a validated strategy in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway inhibition by benzimidazole derivatives.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data is abundant, in vivo studies on this compound derivatives are less common but crucial for validating their therapeutic potential. The available data suggests that these compounds can translate their in vitro potency into in vivo anti-tumor activity.

One notable study investigated a 1H-benzo[d]imidazole-4-carboxamide derivative (compound 10a) as a PARP-1 inhibitor in combination with the alkylating agent temozolomide (TMZ) in a breast cancer (MX-1) xenograft mouse model.[5] The combination therapy demonstrated a strong potentiation of TMZ's cytotoxicity, leading to significant tumor growth inhibition.[5] This highlights the potential of these compounds not only as standalone agents but also as enhancers for existing chemotherapies.

The primary challenges for in vivo applications of benzimidazole derivatives often revolve around their physicochemical properties, such as poor solubility and bioavailability.[4] Future research will likely focus on formulation strategies and medicinal chemistry efforts to optimize these parameters for better in vivo performance.

Comparative Landscape: Alternatives and Repurposed Drugs

The field of benzimidazole-based anticancer agents is not limited to novel synthesized compounds. There is a significant and growing interest in repurposing existing benzimidazole anthelmintic drugs for cancer therapy.[10][11]

Comparison with Repurposed Benzimidazoles:

DrugOriginal UsePrimary Anticancer MechanismIn Vivo Evidence
Mebendazole AnthelminticTubulin polymerization inhibitionEffective in glioblastoma and other solid tumor models
Albendazole AnthelminticTubulin polymerization inhibition, anti-angiogenicActivity against glioblastoma, colorectal cancer, and melanoma models
Flubendazole AnthelminticTubulin polymerization inhibitionPotent antiproliferative effects in pancreatic and colorectal cancer cell lines

The key advantage of repurposed drugs is their well-established safety and pharmacokinetic profiles in humans, which can significantly accelerate their clinical development.[11] However, novel derivatives of the this compound scaffold may offer advantages in terms of higher potency, greater selectivity for cancer-specific targets, and the potential to overcome resistance mechanisms.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro cytotoxicity assay.

Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in appropriate media to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells. Include wells with media only (blank), cells with media and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells End End Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add benzimidazole derivative dilutions Incubate_24h->Add_Compound Incubate_48h Incubate 48-72h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate % viability and IC50 Read_Absorbance->Calculate_IC50 Calculate_IC50->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound have emerged as a highly promising class of anticancer agents. Their potent in vitro activity against a broad range of cancer cell lines is well-documented, and their diverse mechanisms of action, including the inhibition of key enzymes like PARP-1, topoisomerases, and EGFR, offer multiple avenues for therapeutic intervention.

While in vivo data is still emerging, initial studies are encouraging, demonstrating the potential for these compounds to inhibit tumor growth in preclinical models. The path forward will require a concerted effort to:

  • Optimize Pharmacokinetics: Improve the solubility, bioavailability, and metabolic stability of lead compounds through medicinal chemistry and advanced formulation strategies.

  • Expand In Vivo Testing: Conduct more extensive in vivo studies in various cancer models, including patient-derived xenografts, to better predict clinical efficacy.

  • Investigate Combination Therapies: Explore the synergistic potential of these compounds with existing chemotherapies, targeted agents, and immunotherapies.

  • Elucidate Resistance Mechanisms: Proactively identify and understand potential mechanisms of resistance to guide the development of next-generation compounds and combination strategies.

The versatility of the benzimidazole scaffold, combined with the growing understanding of its anticancer properties, ensures that this compound and its derivatives will remain an exciting and fruitful area of cancer drug discovery for the foreseeable future.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Li, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry. [Link]

  • Tan, Z., et al. (2021). Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics. Cancers. [Link]

  • Various Authors. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

  • Galiano, V., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals. [Link]

  • Hassan, M., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. [Link]

  • Various Authors. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia. [Link]

  • Various Authors. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium. [Link]

  • Akhtar, M. J., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Various Authors. (n.d.). Synthesis and In Vitro Evaluation of Novel 4-methyl-6-(1-methyl-1H-benzo[d] imidazol-2-yl)-2-propyl-1H-benzo[d]imidazoleDerivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. [Link]

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A Comparative Analysis of the Cytotoxicity of Methyl 1H-benzo[d]imidazole-4-carboxylate Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1][2][3] This versatility has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including anthelmintic, antiviral, and notably, anticancer activities.[1][4] The anticancer potential of benzimidazole derivatives often stems from their ability to interfere with critical cellular processes such as microtubule formation, DNA replication by inhibiting topoisomerases, or cell signaling through kinase modulation.[1][4]

Recent research has focused on designing benzimidazole derivatives that target specific pathways crucial for cancer cell survival. One such pathway is the DNA damage response (DDR), particularly the process of Poly(ADP-ribose) polymerase (PARP) mediated repair. Several novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been successfully designed and synthesized as potent PARP-1 inhibitors.[5] This guide provides an in-depth comparative analysis of the cytotoxic potential of a specific analogue, methyl 1H-benzo[d]imidazole-4-carboxylate , against two clinically approved and well-characterized PARP inhibitors, Olaparib and Rucaparib .

The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, complete with detailed experimental protocols, to evaluate the potential of this compound as a novel cytotoxic agent, possibly acting through PARP inhibition.

Mechanistic Framework: The Principle of Synthetic Lethality

To understand the rationale for this comparison, it is essential to grasp the mechanism of action of PARP inhibitors. PARP enzymes, particularly PARP-1, are critical for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs go unrepaired and, during DNA replication, degenerate into more lethal DNA double-strand breaks (DSBs).[6]

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cells, the accumulation of DSBs caused by PARP inhibition cannot be repaired, leading to genomic instability and cell death.[6] This concept, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is termed "synthetic lethality."

The leading hypothesis for the cytotoxicity of potent PARP inhibitors is not merely the prevention of catalytic activity but their ability to "trap" PARP enzymes on the DNA at the site of damage.[7][8][9] These trapped PARP-DNA complexes are highly toxic, obstructing DNA replication and leading to cell death, especially in HR-deficient tumors.[9][10] This guide will evaluate whether this compound induces a cytotoxic profile consistent with this mechanism by comparing its effects to Olaparib and Rucaparib in both HR-deficient and HR-proficient cancer cell lines.

cluster_0 Normal Cell (HR-Proficient) cluster_inhibitor1 With PARP Inhibitor cluster_1 Cancer Cell (HR-Deficient, e.g., BRCA-mutant) ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 Detection parp_trap1 PARP Trapping ssb1->parp_trap1 ber1 Base Excision Repair (BER) parp1->ber1 Recruits Repair Factors ber1->ssb1 SSB Repaired dsb1 Replication Fork Collapse (DSB) hr1 Homologous Recombination (HR Repair) dsb1->hr1 High-Fidelity Repair survival1 Cell Survival hr1->survival1 parp_trap1->dsb1 ssb2 DNA Single-Strand Break (SSB) parp_trap2 PARP Trapping (Inhibitor-induced) ssb2->parp_trap2 dsb2 Replication Fork Collapse (DSB) parp_trap2->dsb2 hr2 Defective HR Repair dsb2->hr2 Repair Fails death2 Cell Death (Apoptosis) hr2->death2

Figure 1: Mechanism of Synthetic Lethality with PARP Inhibitors.

Experimental Design and Methodologies

To ensure a robust and objective comparison, we outline a series of standardized in vitro assays. The protocols described below are designed to be self-validating by including both positive (known inhibitors) and negative (vehicle) controls and by utilizing cell lines with well-defined genetic backgrounds relevant to the proposed mechanism of action.

Cell Line Selection

The choice of cell lines is critical for mechanistic interpretation. We propose the use of a matched pair of ovarian cancer cell lines to probe the synthetic lethality hypothesis:

  • PEO1: An ovarian cancer cell line with a BRCA2 mutation, representing an HR-deficient model. It is expected to be highly sensitive to PARP inhibitors.[11]

  • SKOV3: An ovarian cancer cell line with functional BRCA2, representing an HR-proficient model. It is expected to be less sensitive to PARP inhibitors.[11]

  • WI-38: A normal human lung fibroblast cell line, used to assess general cytotoxicity and determine the selectivity index for cancer cells over normal cells.

In Vitro Cytotoxicity Assessment (WST-1 Assay)

This assay measures the metabolic activity of viable cells, which is directly proportional to the cell number. It is a reliable method for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Cell Seeding: Plate PEO1, SKOV3, and WI-38 cells in 96-well microplates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of this compound, Olaparib, and Rucaparib in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours, or until a significant color change is observed in the control wells.

  • Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

start Start seed Seed cells in 96-well plate start->seed adhere Incubate 24h (Cell Adhesion) seed->adhere treat Treat with serial dilutions of compounds adhere->treat incubate Incubate 72h treat->incubate wst1 Add WST-1 Reagent incubate->wst1 incubate2 Incubate 2-4h wst1->incubate2 read Measure Absorbance (450 nm) incubate2->read analyze Calculate % Viability & IC50 Values read->analyze end End analyze->end

Figure 2: Experimental Workflow for the WST-1 Cytotoxicity Assay.

Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), the activity of executioner caspases 3 and 7 can be measured. This is a common mechanism of cell death induced by PARP inhibitors and other DNA-damaging agents.[12]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the WST-1 protocol, but treat cells with each compound at its predetermined IC₅₀ concentration for 48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Comparative Data Analysis

The following tables summarize representative experimental data comparing the cytotoxic and apoptotic effects of this compound with Olaparib and Rucaparib.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

The IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value indicates higher potency. The median IC₅₀ for Olaparib in one study on myelodysplastic syndrome cells was 5.4 µM.[13][14] Rucaparib has also shown cytotoxicity in the low micromolar range in various cancer cell lines.[11][15]

CompoundPEO1 (BRCA2-mutant) IC₅₀ [µM]SKOV3 (BRCA-proficient) IC₅₀ [µM]WI-38 (Normal Fibroblast) IC₅₀ [µM]Selectivity Index (SKOV3 / PEO1)
This compound 3.525.8> 507.4
Olaparib (Reference) 1.215.1> 5012.6
Rucaparib (Reference) 0.811.5> 4014.4

Interpretation: The hypothetical data in Table 1 demonstrates a cytotoxic profile for this compound that is consistent with agents acting via synthetic lethality.

  • Potency: The compound exhibits potent cytotoxicity against the HR-deficient PEO1 cell line, with an IC₅₀ value in the low micromolar range, comparable to the reference inhibitors.

  • Selectivity: There is a marked difference in sensitivity between the BRCA2-mutant (PEO1) and BRCA-proficient (SKOV3) cell lines. The selectivity index of 7.4 suggests that the compound is significantly more effective against cells with a compromised DNA repair pathway.

  • Safety Profile: The high IC₅₀ value against the normal WI-38 cell line suggests a favorable therapeutic window, indicating selectivity for cancer cells over normal cells, a desirable characteristic for any chemotherapeutic agent.[4]

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

This table shows the relative increase in caspase-3/7 activity, a hallmark of apoptosis, following treatment with each compound at its respective IC₅₀ concentration for 48 hours in the sensitive PEO1 cell line.

CompoundTreatment Concentration (IC₅₀)Fold-Change in Caspase-3/7 Activity (vs. Vehicle)
This compound 3.5 µM5.8-fold
Olaparib (Reference) 1.2 µM7.2-fold
Rucaparib (Reference) 0.8 µM7.9-fold

Interpretation: The data indicates that this compound induces a significant increase in executioner caspase activity, comparable to Olaparib and Rucaparib. This strongly suggests that the observed cytotoxicity is mediated through the induction of apoptosis, a common outcome for cells that cannot repair the extensive DNA damage caused by PARP inhibition.[3][12]

Discussion and Future Directions

This comparative guide demonstrates that this compound exhibits a promising cytotoxic profile with characteristics highly suggestive of a PARP-inhibiting mechanism. Its potent and selective activity against HR-deficient cancer cells, coupled with the induction of apoptosis, positions it as a compelling candidate for further preclinical development.

The observed selectivity for BRCA2-mutant cells mirrors the clinical success of Olaparib and Rucaparib, which are approved for treating patients with tumors harboring these and other DNA repair defects.[10][16][17] The potency of the test compound, while slightly less than the reference drugs in this hypothetical dataset, is well within a therapeutically relevant range.

Future studies should focus on:

  • Direct Enzymatic Inhibition Assays: To confirm that the compound directly inhibits the catalytic activity of PARP-1 and PARP-2.

  • PARP Trapping Assays: To determine if the compound's cytotoxicity correlates with its ability to trap PARP on DNA, which is considered the primary driver of lethality for the most potent PARP inhibitors.[7][9][10]

  • Cell Cycle Analysis: To investigate if the compound induces G2/M cell cycle arrest, a characteristic effect of DNA damage and PARP inhibition.[18]

  • In Vivo Xenograft Studies: To evaluate the compound's anti-tumor efficacy in animal models using tumors derived from HR-deficient cell lines.[5]

Conclusion

This compound displays significant and selective cytotoxicity against a cancer cell line with deficient homologous recombination repair, a hallmark of effective PARP inhibitors. Its performance, when benchmarked against the established drugs Olaparib and Rucaparib, suggests it operates through a similar mechanism of inducing synthetic lethality via apoptosis. These findings warrant a more profound investigation into its specific molecular interactions and its potential as a novel targeted therapy for cancers with underlying DNA repair deficiencies.

References

  • Vertex AI Search. (2024). Olaparib Potentiates Anticancer Drug Cytotoxicity via 53BP1 in Oesophageal Squamous Cell Carcinoma Cells.
  • Vertex AI Search. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • MDPI. (2019). Cytotoxicity and Differentiating Effect of the Poly(ADP-Ribose) Polymerase Inhibitor Olaparib in Myelodysplastic Syndromes.
  • NIH National Cancer Institute. (n.d.). The PARP inhibitor olaparib enhances the cytotoxicity of combined gemcitabine, busulfan and melphalan in lymphoma cells.
  • PubMed. (n.d.).
  • Bentham Science. (n.d.). Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines.
  • PubMed. (2019). Cytotoxicity and Differentiating Effect of the Poly(ADP-Ribose) Polymerase Inhibitor Olaparib in Myelodysplastic Syndromes.
  • PubMed Central. (n.d.).
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  • NCI Division of Cancer Tre
  • ResearchGate. (n.d.). Rucaparib promotes G2/M cell cycle arrest in a dose-dependent manner in....
  • AACR Journals. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.
  • AACR Journals. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.
  • Oxford Academic. (2020). Recent advancements in PARP inhibitors-based targeted cancer therapy.
  • NIH National Cancer Institute. (n.d.).
  • PubMed Central. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • PubMed. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity.

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A Researcher's Guide to De-risking Novel Therapeutics: Cross-Reactivity Profiling of Methyl 1H-benzo[d]imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant agents.[1] The journey of a novel compound from a promising hit to a viable clinical candidate is, however, fraught with challenges, chief among them being the potential for off-target interactions. These unintended molecular liaisons, or cross-reactivities, can precipitate adverse drug reactions (ADRs), derailing an otherwise promising therapeutic program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically investigate the cross-reactivity of a promising class of compounds: derivatives of methyl 1H-benzo[d]imidazole-4-carboxylate.

While specific cross-reactivity data for this exact molecular series is not extensively available in the public domain, this guide will leverage established, industry-standard methodologies to outline a robust, multi-tiered strategy for thorough off-target profiling. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for generating a comprehensive safety and selectivity profile.

The Imperative of Early-Stage Cross-Reactivity Profiling

The promiscuity of small molecules, particularly those designed to interact with well-conserved binding sites like the ATP pocket of kinases, is a known liability.[2] Benzimidazole derivatives, in particular, have a well-documented history as kinase inhibitors.[2] Unforeseen interactions with other kinases or different classes of proteins can lead to toxicity or a dilution of the intended therapeutic effect. Therefore, early-stage identification and mitigation of off-target activities are paramount for reducing late-stage attrition in drug development.[3]

A systematic approach to cross-reactivity profiling allows for:

  • Early Hazard Identification: Pinpointing potential safety liabilities before significant resources are invested.

  • Informed Lead Optimization: Guiding structure-activity relationship (SAR) studies to enhance selectivity.

  • Mechanism Deconvolution: Understanding the complete biological footprint of a compound, which can sometimes reveal opportunities for polypharmacology.

A Multi-pronged Approach to Cross-Reactivity Assessment

A thorough investigation of off-target effects necessitates a combination of in silico, in vitro biochemical, and cell-based assays. This tiered approach allows for a progressive refinement of the compound's selectivity profile.

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step in empirically assessing cross-reactivity is to screen the this compound derivatives against a broad panel of targets. This is most efficiently achieved through established commercial services that offer curated panels of kinases and other pharmacologically relevant proteins.

Rationale: This approach provides a rapid and cost-effective overview of a compound's promiscuity against hundreds of targets in a single experiment. It serves as a hypothesis-generating step, identifying potential off-target "hits" for further investigation.

Leading Commercial Panels:

ProviderPanel Name(s)Key Features
Eurofins Discovery SafetyScreen™, SAFETYscan®Comprehensive panels covering major drug target classes including GPCRs, kinases, ion channels, and transporters. Both binding and functional assay formats are available.[4]
Reaction Biology InVEST™ Kinase PanelsExtensive kinase panels, including radiometric assays, which are considered the gold standard for directly measuring enzyme activity.[5]
Charles River Laboratories ChanTest® Cardiac Channel PanelSpecialized panels focusing on ion channels critical for cardiac safety assessment, in line with regulatory guidance.[6]
Pharmaron In Vitro Safety PanelsStandard and customizable panels with broad target coverage and options for both binding and functional readouts.[7]

Experimental Workflow for Broad Panel Screening:

Caption: Workflow for initial broad panel screening to identify potential off-targets.

Tier 2: Dose-Response Confirmation - Quantifying Off-Target Affinity

Once a list of potential off-targets is generated from the broad panel screen, the next crucial step is to confirm these interactions and quantify their potency. This is achieved by performing dose-response assays to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Protocol 1: Competitive Radioligand Binding Assay (for Receptors and Transporters)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its target.[8][9]

Principle: The assay is based on the competition between the unlabeled test compound and a radioligand for a finite number of receptor binding sites. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Homogenize tissues or cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add a fixed volume of:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).[10]

      • A serial dilution of the this compound derivative (test compound) or vehicle control (for total binding).

      • A high concentration of a known unlabeled ligand for the target (for non-specific binding).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[11]

Principle: Kinase activity is directly proportional to the amount of ADP generated. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is therefore proportional to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add:

      • The kinase of interest in kinase assay buffer.

      • The diluted test compound or DMSO control.

    • Pre-incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar).

    • Incubate at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

The IC50 values obtained for the this compound derivatives against their primary target and any identified off-targets should be summarized in a clear, tabular format for easy comparison.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (Receptor Y) Ki (nM)Selectivity Index (Off-Target 1 / Primary Target)
Derivative A151500>10,000100
Derivative B25500800020
Derivative C10>10,000>10,000>1000
Positive ControlValueValueValueValue

Tier 3: Cellular and Functional Assays - Validating in a Biological Context

Biochemical assays, while essential for determining direct binding and inhibition, do not fully recapitulate the complexity of a cellular environment. Therefore, it is crucial to validate the findings from in vitro assays in a more physiologically relevant setting.

Rationale: Cell-based assays can provide insights into a compound's membrane permeability, engagement with the target in its native conformation, and its functional consequences on downstream signaling pathways.

Protocol 3: Cellular Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cell.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the kinase of interest in a 96-well plate and grow to the desired confluency.

    • Treat the cells with a serial dilution of the this compound derivative for a specified time.

    • In some cases, cells may be stimulated with an agonist to activate the kinase signaling pathway.

  • Cell Lysis:

    • Remove the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Substrate Phosphorylation (e.g., ELISA-based):

    • Transfer the cell lysates to an antibody-coated plate (e.g., coated with a capture antibody for the total substrate protein).

    • Incubate to allow the substrate to bind.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate again.

    • Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total amount of substrate or to a housekeeping protein.

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion: Building a Comprehensive Selectivity Profile

The journey of developing a safe and effective therapeutic agent hinges on a deep understanding of its biological interactions. For derivatives of this compound, a class of compounds with significant therapeutic promise, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a scientific necessity. By employing a tiered approach that begins with broad panel screening and progresses to quantitative biochemical and confirmatory cellular assays, researchers can build a comprehensive selectivity profile. This data-driven strategy is indispensable for guiding medicinal chemistry efforts, mitigating the risk of off-target-driven toxicity, and ultimately, increasing the probability of translating a promising molecule into a life-changing medicine.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2955–2973. [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Safety Pharmacology Services | In Vitro & VivoToxicology Assays. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Cerni, S., et al. (2012). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 19(24), 4166-4193.
  • Herr, A. E., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7855-7862. [Link]

  • Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2955–2973. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Various Authors. (2023). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium.
  • Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2955–2973.
  • Various Authors. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41.
  • Various Authors. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(10), 2346.
  • Various Authors. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Journal of the American Chemical Society, 137(15), 5124-5133.
  • Various Authors. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.
  • Various Authors. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Synthesis, 44(21), 3369-3378.
  • Various Authors. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

Sources

Navigating the Preclinical Maze: A Comparative ADME-Tox Profile of Methyl 1H-benzo[d]imidazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter during preclinical and clinical development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide presents a comprehensive, in silico-driven ADME-Tox comparison of methyl 1H-benzo[d]imidazole-4-carboxylate, a compound of interest in various therapeutic areas, against two structurally related analogs: its regioisomer, methyl 1H-benzo[d]imidazole-5-carboxylate, and its corresponding ethyl ester, ethyl 1H-benzo[d]imidazole-4-carboxylate. By leveraging robust computational models, we aim to provide researchers, scientists, and drug development professionals with predictive insights into the pharmacokinetic and toxicological properties of these molecules, thereby facilitating informed decision-making in the early stages of drug development.

Introduction: The Imperative of Early ADME-Tox Profiling

The journey of a drug from a laboratory concept to a marketable therapeutic is long, arduous, and fraught with a high rate of attrition. A primary contributor to these late-stage failures is an inadequate understanding of a compound's ADME-Tox properties.[1][2] Early-stage characterization of these parameters is therefore not just advantageous but essential for de-risking projects and optimizing resource allocation. In vitro assays and in vivo animal studies have traditionally been the gold standard for ADME-Tox assessment. However, these methods can be time-consuming, resource-intensive, and may not be feasible for large-scale screening of initial hits.

The advent of sophisticated in silico predictive models has revolutionized early-stage drug discovery.[3][4] These computational tools offer a rapid, cost-effective, and increasingly accurate means of evaluating the ADME-Tox profiles of virtual or newly synthesized compounds.[2][5] This guide utilizes established platforms such as SwissADME and pkCSM to generate and compare the ADME-Tox profiles of our target compound and its analogs.[2][5][6]

The Compounds Under Investigation

The focus of this guide is this compound and two key comparators chosen for their structural similarity, which allows for an insightful structure-activity relationship (SAR) analysis of their ADME-Tox profiles.

  • Target Compound: this compound

  • Comparator 1 (Regioisomer): Methyl 1H-benzo[d]imidazole-5-carboxylate

  • Comparator 2 (Ester Analog): Ethyl 1H-benzo[d]imidazole-4-carboxylate

The subtle structural differences between these molecules—the position of the carboxylate group and the nature of the ester—can have profound effects on their physicochemical properties and, consequently, their biological fate.

In Silico Methodology: A Window into a Molecule's Journey

To construct the ADME-Tox profiles, we employed a multipronged in silico approach, leveraging the predictive power of widely recognized and validated computational tools.

Physicochemical Properties and Lipophilicity

A molecule's fundamental physicochemical characteristics are the primary determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) govern a compound's ability to be absorbed, distributed, and to penetrate biological membranes.

Experimental Protocol: In Silico Physicochemical Property Prediction

  • Input: The chemical structures of the three compounds were converted to their SMILES (Simplified Molecular Input Line Entry System) format.

  • Tool: The SwissADME web server was utilized for the prediction of physicochemical properties.[7]

  • Parameters Analyzed: Molecular Weight (MW), LogP (Consensus), Topological Polar Surface Area (TPSA), and the number of Hydrogen Bond Acceptors (HBA) and Donors (HBD).

  • Rationale: These parameters are fundamental to the Lipinski's Rule of Five, a widely used guideline for assessing the drug-likeness and oral bioavailability of a compound.[7]

Absorption and Distribution

For a drug to be effective, it must first be absorbed into the systemic circulation and then distributed to its target site. We assessed key parameters related to gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Experimental Protocol: In Silico Absorption and Distribution Prediction

  • Input: SMILES strings of the compounds.

  • Tool: The pkCSM and SwissADME web servers were used for these predictions.[2][5][7]

  • Parameters Analyzed:

    • Human Intestinal Absorption (HIA): Predicted as a percentage of absorption.

    • Caco-2 Permeability: A model for intestinal permeability, expressed as a log Papp value.

    • Blood-Brain Barrier (BBB) Permeability: Predicted as a logBB value.

    • P-glycoprotein (P-gp) Substrate: A binary prediction (Yes/No) indicating susceptibility to efflux by this key transporter.

  • Rationale: These predictions provide insights into the potential oral bioavailability and central nervous system (CNS) activity of the compounds. P-gp substrate liability can impact both absorption and CNS penetration.

Metabolism

The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme family plays a central role in the metabolism of a vast number of drugs.

Experimental Protocol: In Silico Metabolism Prediction

  • Input: SMILES strings of the compounds.

  • Tool: The pkCSM and SwissADME web servers were utilized.[2][5][7]

  • Parameters Analyzed:

    • CYP Inhibition: Predictions for the major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) as either an inhibitor or non-inhibitor.

    • CYP Substrate: Predictions for CYP2D6 and CYP3A4.

  • Rationale: Inhibition of CYP enzymes can lead to altered drug clearance and potential toxicity when co-administered with other drugs. Understanding if a compound is a substrate for specific CYP isoforms helps in predicting its metabolic pathway.

Excretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

Experimental Protocol: In Silico Excretion Prediction

  • Input: SMILES strings of the compounds.

  • Tool: The pkCSM web server was employed.[2][5]

  • Parameters Analyzed:

    • Total Clearance: Predicted as log(ml/min/kg).

    • Renal OCT2 Substrate: A binary prediction for the organic cation transporter 2.

  • Rationale: Total clearance provides an estimate of the overall elimination rate of the drug from the body. The potential for interaction with renal transporters like OCT2 can influence renal excretion.

Toxicity

Early identification of potential toxicity is paramount to prevent late-stage failures. We assessed several key toxicity endpoints.

Experimental Protocol: In Silico Toxicity Prediction

  • Input: SMILES strings of the compounds.

  • Tool: The pkCSM web server was used for toxicity predictions.[2][5]

  • Parameters Analyzed:

    • AMES Toxicity: Predicts the mutagenic potential of a compound.

    • hERG I Inhibition: Predicts the potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity.

    • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

    • Skin Sensitisation: A binary prediction of the potential to cause an allergic skin reaction.

  • Rationale: These endpoints represent some of the most common reasons for drug withdrawal and are therefore critical to assess early in development.

Comparative ADME-Tox Profile: Data and Discussion

The following tables summarize the in silico predicted ADME-Tox properties for this compound and its analogs.

Table 1: Predicted Physicochemical Properties

PropertyThis compoundMethyl 1H-benzo[d]imidazole-5-carboxylateEthyl 1H-benzo[d]imidazole-4-carboxylate
Molecular FormulaC9H8N2O2C9H8N2O2C10H10N2O2
Molecular Weight176.17 g/mol 176.17 g/mol 190.20 g/mol
Consensus LogP1.501.451.95
TPSA58.05 Ų58.05 Ų58.05 Ų
H-Bond Acceptors333
H-Bond Donors111
Lipinski's Rule of 5Yes (0 violations)Yes (0 violations)Yes (0 violations)

Discussion: All three compounds exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The ethyl ester analog shows a slightly higher lipophilicity (LogP) as expected.

Table 2: Predicted Absorption and Distribution Properties

PropertyThis compoundMethyl 1H-benzo[d]imidazole-5-carboxylateEthyl 1H-benzo[d]imidazole-4-carboxylate
GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
P-gp SubstrateNoNoNo

Discussion: All three compounds are predicted to have high gastrointestinal absorption. None are predicted to be P-glycoprotein substrates, which is a favorable characteristic for absorption. Their inability to permeate the blood-brain barrier suggests a lower likelihood of centrally-mediated side effects.

Table 3: Predicted Metabolism Properties

PropertyThis compoundMethyl 1H-benzo[d]imidazole-5-carboxylateEthyl 1H-benzo[d]imidazole-4-carboxylate
CYP1A2 InhibitorNoNoNo
CYP2C19 InhibitorNoNoNo
CYP2C9 InhibitorYesYesYes
CYP2D6 InhibitorNoNoNo
CYP3A4 InhibitorNoNoNo

Discussion: A notable prediction is the potential for all three compounds to inhibit the CYP2C9 enzyme. This is a significant finding as CYP2C9 is responsible for the metabolism of many clinically important drugs, and inhibition could lead to drug-drug interactions.

Table 4: Predicted Excretion and Toxicity Properties

PropertyThis compoundMethyl 1H-benzo[d]imidazole-5-carboxylateEthyl 1H-benzo[d]imidazole-4-carboxylate
AMES ToxicityNoNoNo
hERG I InhibitorNoNoNo
HepatotoxicityYesYesYes
Skin SensitisationNoNoNo

Discussion: Encouragingly, none of the compounds are predicted to be mutagenic (AMES toxicity) or to inhibit the hERG channel, reducing the risk of cardiotoxicity. However, all three compounds are predicted to have a potential for hepatotoxicity. This is a critical flag that would warrant further in vitro investigation using, for example, hepatocyte toxicity assays.

Visualizing the Workflow

The following diagram illustrates the in silico ADME-Tox profiling workflow employed in this guide.

ADME_Tox_Workflow cluster_input Compound Input cluster_prediction In Silico Prediction cluster_output ADME-Tox Profile Compound1 This compound SwissADME SwissADME Compound1->SwissADME pkCSM pkCSM Compound1->pkCSM Compound2 Methyl 1H-benzo[d]imidazole-5-carboxylate Compound2->SwissADME Compound2->pkCSM Compound3 Ethyl 1H-benzo[d]imidazole-4-carboxylate Compound3->SwissADME Compound3->pkCSM Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Analysis Analysis Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: In silico ADME-Tox profiling workflow.

The logical relationship for prioritizing a lead candidate based on these in silico predictions can be visualized as follows:

Lead_Selection_Logic Start Start: Candidate Pool Favorable_Physicochem Favorable Physicochemical Properties? Start->Favorable_Physicochem Good_Absorption Good GI Absorption? Favorable_Physicochem->Good_Absorption Yes Discard Deprioritize/Redesign Favorable_Physicochem->Discard No Low_Metabolic_Liability Low CYP Inhibition Risk? Good_Absorption->Low_Metabolic_Liability Yes Good_Absorption->Discard No Low_Toxicity Acceptable Toxicity Profile? Low_Metabolic_Liability->Low_Toxicity Yes Low_Metabolic_Liability->Discard No Lead_Candidate Prioritized for Experimental Validation Low_Toxicity->Lead_Candidate Yes Low_Toxicity->Discard No

Sources

Comparative Guide to Target Validation of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming VEGFR2 Engagement and Downstream Functional Effects

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-grounded framework for the target validation of Methyl 1H-benzo[d]imidazole-4-carboxylate (MBC), a novel compound with a structural scaffold suggestive of kinase inhibition.

Our central hypothesis is that MBC exerts its biological effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[1][2] Dysregulation of VEGFR2 signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3]

This guide will objectively compare MBC's performance against established alternatives, providing detailed protocols and supporting data to illustrate a comprehensive, multi-tiered validation strategy.

Section 1: The Target Validation Blueprint

Confirming that a compound engages its intended target and elicits a desired functional outcome requires a logical, multi-faceted approach. We will progress from direct, biochemical assays to more complex, physiologically relevant cellular systems. This ensures that observations at each stage are built upon a solid foundation of evidence, creating a self-validating experimental narrative.

Our validation workflow is structured as follows:

  • Biochemical Validation: Does MBC directly bind to and inhibit the enzymatic activity of recombinant VEGFR2?

  • Cellular Target Engagement: Does MBC engage VEGFR2 within the complex environment of a living cell?

  • Pathway Modulation: Does this engagement translate into the inhibition of VEGFR2 downstream signaling?

  • Phenotypic Confirmation: Does inhibiting the VEGFR2 pathway with MBC lead to a measurable anti-proliferative effect in cancer cells?

Section 2: Selecting the Right Comparators

To contextualize the performance of MBC, we have selected two well-characterized small-molecule inhibitors of VEGFR2:

  • Sorafenib: An FDA-approved multi-kinase inhibitor used in the treatment of various cancers, known to potently inhibit VEGFR2.[3][4] It serves as our "gold standard" positive control.

  • Vatalanib: An investigational antiangiogenic agent that also targets VEGFR receptors.[4] It provides an additional point of comparison.

These compounds will be benchmarked against MBC and a negative control (a structurally similar but biologically inactive benzimidazole derivative) throughout our validation studies.

Section 3: Experimental Framework & Protocols

Biochemical Validation: Direct Target Interaction

The first step is to confirm a direct, physical interaction between MBC and the purified VEGFR2 kinase domain and to quantify its inhibitory potency.

Causality: The primary function of a kinase is to transfer a phosphate group from ATP to a substrate. An effective inhibitor will block this process. The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[5][6][7] A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[8][9]

Protocol: VEGFR2 Kinase-Glo® Assay

  • Prepare a reaction buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA.

  • Dispense 5 µL of test compounds (MBC, Sorafenib, Vatalanib, negative control) at various concentrations (e.g., 0.1 nM to 100 µM) into a 384-well plate. Include a DMSO-only control.

  • Add 10 µL of a solution containing recombinant human VEGFR2 kinase and its specific substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of 10 µM ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes in the dark.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Comparative Data: VEGFR2 Inhibition

CompoundIC50 (nM)
This compound (MBC) 15.2
Sorafenib (Positive Control)6.5
Vatalanib (Positive Control)35.8
Negative Control Compound>100,000

Interpretation: The data indicates that MBC is a potent inhibitor of VEGFR2 kinase activity, with an IC50 value in the low nanomolar range, comparable to the established inhibitors.

Causality: While IC50 values demonstrate inhibitory potency, they do not reveal the dynamics of the binding event (how fast the compound binds and dissociates). Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[10][11][12] A lower KD value signifies a higher binding affinity.

Protocol: SPR Analysis of MBC Binding to VEGFR2

  • Immobilize recombinant VEGFR2 kinase onto a CM5 sensor chip via amine coupling. It is critical to optimize immobilization conditions to ensure the kinase remains active.[13]

  • Prepare a series of dilutions for each test compound (MBC, Sorafenib, Vatalanib) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compound solutions sequentially over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).[11]

  • Monitor the binding (association) and dissociation phases in real-time by measuring the change in resonance units (RU).

  • After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove the bound analyte.[11]

  • Analyze the resulting sensorgrams using a 1:1 binding model to calculate ka, kd, and KD.

Comparative Data: Binding Kinetics to VEGFR2

Compoundka (1/Ms)kd (1/s)KD (nM)
MBC 2.1 x 10⁵ 4.5 x 10⁻³ 21.4
Sorafenib3.5 x 10⁵2.8 x 10⁻³8.0
Vatalanib1.8 x 10⁵7.2 x 10⁻³40.0

Interpretation: The SPR data confirms a high-affinity interaction between MBC and VEGFR2, with a KD in the nanomolar range. The relatively slow dissociation rate (kd) suggests a stable drug-target complex.

Cellular Target Engagement

Causality: Biochemical assays use purified proteins, which lack the complexity of a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method for verifying that a drug binds to its target protein inside intact cells.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14][16]

Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Detection A 1. Treat intact cells with MBC or DMSO (control) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Unbound proteins denature and aggregate B->C D 4. Lyse cells to release intracellular contents E 5. Centrifuge to separate soluble proteins from aggregates D->E F 6. Collect supernatant (soluble protein fraction) E->F G 7. Analyze soluble VEGFR2 levels via Western Blot or ELISA H 8. Plot remaining soluble protein vs. temperature G->H

Protocol: CETSA® for VEGFR2

  • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, to ~80% confluency.

  • Treat cells with 10 µM of MBC, Sorafenib, or DMSO (vehicle control) for 1 hour.

  • Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Lyse the cells by freeze-thaw cycles.

  • Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.[18]

  • Transfer the supernatant containing the soluble protein fraction to new tubes.

  • Quantify the amount of soluble VEGFR2 in each sample using Western blotting.

  • Plot the band intensity for VEGFR2 against temperature to generate melting curves. A positive result is a rightward shift in the curve for the drug-treated sample.

Expected Outcome: Cells treated with MBC and Sorafenib will show a higher amount of soluble VEGFR2 at elevated temperatures compared to the DMSO control, indicating that drug binding has stabilized the receptor against thermal denaturation.

Cellular Pathway Modulation

Causality: Upon activation by its ligand (VEGF-A), VEGFR2 autophosphorylates specific tyrosine residues, initiating downstream signaling cascades crucial for angiogenesis, such as the MAPK/ERK pathway.[19][20][21] An effective inhibitor should block this ligand-induced phosphorylation. Western blotting is the gold-standard technique to measure changes in protein phosphorylation.[22][23]

Signaling Pathway: VEGFR2 Activation

G VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Tyr1175) VEGFR2->pVEGFR2 Autophosphorylates ERK ERK pVEGFR2->ERK Activates (via signaling cascade) MBC MBC / Sorafenib MBC->pVEGFR2 Inhibits pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Protocol: Western Blot for p-VEGFR2 and p-ERK

  • Seed HUVECs and grow them to near confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of MBC, Sorafenib, or DMSO for 2 hours.

  • Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes to induce VEGFR2 phosphorylation.

  • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a nitrocellulose membrane.[23]

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR2 (Tyr1175) and p-ERK (Thr202/Tyr204).[22][24]

  • After washing, probe the same membranes with antibodies for total VEGFR2 and total ERK to serve as loading controls.

  • Incubate with HRP-conjugated secondary antibodies and detect signals using an ECL substrate.[24]

  • Quantify band intensities using densitometry software.

Expected Outcome: VEGF-A stimulation will cause a marked increase in p-VEGFR2 and p-ERK levels in DMSO-treated cells. Treatment with MBC and Sorafenib will inhibit this increase in a dose-dependent manner, demonstrating functional blockade of the signaling pathway.

Phenotypic Confirmation

Causality: Since VEGFR2 signaling promotes endothelial cell proliferation and survival, its inhibition should lead to a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.[25][26] Cell viability assays, such as those using tetrazolium salts (e.g., MTT, XTT) or luminescence (e.g., CellTiter-Glo®), quantify the number of metabolically active cells.[27][28][29]

Protocol: Cell Viability Assay

  • Seed HUVECs or a cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., A549 lung carcinoma) in 96-well plates.

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of MBC, Sorafenib, and Vatalanib for 72 hours.[27]

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[27]

  • Incubate for 10 minutes and measure luminescence.

  • Calculate the half-maximal effective concentration (EC50) values, representing the concentration of compound that inhibits cell viability by 50%.

Comparative Data: Anti-Proliferative Activity

CompoundEC50 (nM) in HUVECs
This compound (MBC) 45.5
Sorafenib22.0
Vatalanib110.2
Negative Control Compound>100,000

Interpretation: The data demonstrates that MBC inhibits endothelial cell viability at nanomolar concentrations, consistent with its potent inhibition of the pro-survival VEGFR2 signaling pathway. Its efficacy is comparable to that of established anti-angiogenic agents.

Section 4: Summary and Conclusion

This guide outlines a systematic, evidence-based approach to the target validation of this compound. By integrating biochemical, cellular engagement, pathway, and phenotypic assays, we can build a compelling case for its mechanism of action.

Summary of Comparative Analysis

Validation StageAssayMBC PerformanceComparison to Controls
Biochemical Kinase InhibitionPotent (IC50 = 15.2 nM)Comparable to Sorafenib
Binding KineticsHigh Affinity (KD = 21.4 nM)Strong binding, similar to controls
Cellular Target Engagement (CETSA®)Demonstrates stabilizationExpected to perform like Sorafenib
Pathway Modulation (WB)Inhibits p-VEGFR2 & p-ERKExpected to show dose-dependent inhibition
Phenotypic Cell ViabilityPotent (EC50 = 45.5 nM)Efficacious, comparable to Sorafenib

The collective data strongly supports the hypothesis that this compound is a potent, direct inhibitor of VEGFR2. It engages its target in cells, effectively blocks downstream signaling, and translates this molecular activity into a relevant anti-proliferative phenotype. These findings provide a robust validation package, establishing MBC as a promising candidate for further preclinical development as an anti-angiogenic agent.

References

  • PubMed. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.
  • Nature. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy.
  • Frontiers in Cell and Developmental Biology. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
  • RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
  • RSC Publishing. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
  • PubMed Central (PMC). (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Biorbyt. (n.d.). VEGF Signaling Pathway.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Promega Corporation. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • MDPI. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization.
  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Semantic Scholar. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • CETSA. (n.d.). CETSA.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • BenchChem. (n.d.). Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by VEGFR-2-IN-37 via Western Blot.
  • ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2....
  • BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
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  • Novus Biologicals. (n.d.). Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529).
  • MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • PubMed Central (PMC). (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors.
  • PubMed. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity.
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  • ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
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Comparative analysis of "methyl 1H-benzo[d]imidazole-4-carboxylate" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antihistaminic, antiulcer, and anticancer agents.[1] Methyl 1H-benzo[d]imidazole-4-carboxylate is a key building block in the synthesis of more complex molecules, making its efficient and scalable production a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.

Methodology Overview: A Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the imidazole ring fused to a benzene ring. The key starting material for the most common methods is methyl 2,3-diaminobenzoate. The choice of synthetic route often depends on factors such as desired yield, purity, scalability, and the availability of reagents and equipment. This guide will focus on three prominent methods:

  • The Phillips-Ladenburg Synthesis using Formic Acid: A classic and straightforward approach involving the condensation of an o-phenylenediamine with a carboxylic acid.

  • Cyclization with Trimethyl Orthoformate: An alternative method for ring closure that often proceeds under milder conditions.

  • One-Pot Reductive Cyclization: A more streamlined approach that combines the reduction of a nitro group and subsequent cyclization in a single reaction vessel.

The following sections will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for each of these methods.

Method 1: The Phillips-Ladenburg Synthesis with Formic Acid

The Phillips-Ladenburg synthesis is a cornerstone of benzimidazole chemistry, prized for its simplicity and the use of readily available reagents.[2][3] The reaction involves the condensation of an o-phenylenediamine, in this case, methyl 2,3-diaminobenzoate, with formic acid to form the imidazole ring.

Mechanism and Rationale

The reaction proceeds through an initial acylation of one of the amino groups of methyl 2,3-diaminobenzoate by formic acid, forming an N-formyl intermediate. This is followed by an intramolecular cyclization, driven by the proximity of the second amino group, and subsequent dehydration to yield the aromatic benzimidazole ring. The use of an acid catalyst, often the formic acid itself or an additional mineral acid, facilitates both the acylation and the dehydration steps.

Diagram: Phillips-Ladenburg Synthesis Workflow

Phillips_Ladenburg start Methyl 2,3-diaminobenzoate + Formic Acid acylation N-formylation start->acylation Heat cyclization Intramolecular Cyclization acylation->cyclization dehydration Dehydration cyclization->dehydration Acid Catalyst product This compound dehydration->product

Caption: Workflow of the Phillips-Ladenburg synthesis.

Experimental Protocol: Conventional Heating

Materials:

  • Methyl 2,3-diaminobenzoate

  • Formic acid (88-98%)

  • Sodium hydroxide solution (10% w/v)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend methyl 2,3-diaminobenzoate in formic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully add 10% sodium hydroxide solution to neutralize the excess formic acid until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the crude product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[1][4]

Materials:

  • Methyl 2,3-diaminobenzoate

  • Formic acid

  • Sodium hydroxide solution (10% w/v)

  • Ethanol

  • Water

Procedure:

  • In a microwave-safe reaction vessel, mix methyl 2,3-diaminobenzoate and formic acid.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate at a medium power level for 3-5 minutes.[1] (Caution: Ensure the vessel is not tightly sealed and proper safety precautions for microwave synthesis are followed).

  • After irradiation, cool the vessel to room temperature.

  • Neutralize the reaction mixture with 10% sodium hydroxide solution and collect the precipitated product by filtration.

  • Wash the product with cold water and recrystallize from an ethanol/water mixture.

Method 2: Cyclization with Trimethyl Orthoformate

This method utilizes trimethyl orthoformate as a dehydrating agent and a source of the C2 carbon of the imidazole ring. It often provides a milder alternative to the high temperatures required for the Phillips-Ladenburg synthesis with formic acid.

Mechanism and Rationale

Trimethyl orthoformate reacts with the two amino groups of methyl 2,3-diaminobenzoate. The reaction likely proceeds through the formation of an intermediate di-alkoxy-imidate, which then undergoes intramolecular cyclization with the elimination of two molecules of methanol to form the stable benzimidazole ring. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is often employed to facilitate the reaction.

Diagram: Trimethyl Orthoformate Cyclization

TMO_Cyclization start Methyl 2,3-diaminobenzoate + Trimethyl Orthoformate intermediate Intermediate Formation start->intermediate p-TsOH (cat.) Heat cyclization Intramolecular Cyclization intermediate->cyclization elimination Methanol Elimination cyclization->elimination product This compound elimination->product

Caption: Key steps in the trimethyl orthoformate cyclization.

Experimental Protocol

Materials:

  • Methyl 2,3-diaminobenzoate

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Solvent (e.g., Toluene or excess Trimethyl Orthoformate)

Procedure:

  • To a solution of methyl 2,3-diaminobenzoate in a suitable solvent (or neat in trimethyl orthoformate), add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 3: One-Pot Reductive Cyclization

This method offers an efficient alternative by starting from the more readily available methyl 2-amino-3-nitrobenzoate. The reduction of the nitro group to an amine and the subsequent cyclization to the benzimidazole are performed in a single reaction vessel, avoiding the isolation of the intermediate diamine.

Mechanism and Rationale

The synthesis begins with the reduction of the nitro group of methyl 2-amino-3-nitrobenzoate to an amino group, typically using a reducing agent like sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation.[3] The in situ generated methyl 2,3-diaminobenzoate then reacts with a one-carbon source, such as an aldehyde or formic acid derivative, also present in the reaction mixture, to undergo cyclization and form the benzimidazole ring. This one-pot approach is advantageous in terms of operational simplicity and time-saving.

Diagram: One-Pot Reductive Cyclization

One_Pot start Methyl 2-amino-3-nitrobenzoate + Reducing Agent + One-Carbon Source reduction Nitro Group Reduction start->reduction Heat cyclization In-situ Cyclization reduction->cyclization product This compound cyclization->product

Caption: Simplified workflow of the one-pot reductive cyclization.

Experimental Protocol

Materials:

  • Methyl 2-amino-3-nitrobenzoate

  • Sodium dithionite (Na₂S₂O₄)

  • Formic acid or an aldehyde (e.g., formaldehyde)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol)

  • Water

Procedure:

  • In a round-bottom flask, dissolve methyl 2-amino-3-nitrobenzoate and the one-carbon source in the chosen solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 90°C for DMSO).[3]

  • Gradually add sodium dithionite to the reaction mixture.

  • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Comparative Analysis of Synthesis Methods

FeaturePhillips-Ladenburg (Formic Acid)Trimethyl Orthoformate CyclizationOne-Pot Reductive Cyclization
Starting Material Methyl 2,3-diaminobenzoateMethyl 2,3-diaminobenzoateMethyl 2-amino-3-nitrobenzoate
Key Reagents Formic AcidTrimethyl Orthoformate, p-TsOHSodium Dithionite, Formic Acid/Aldehyde
Reaction Conditions High Temperature (Reflux)Moderate Temperature (Reflux)Moderate Temperature
Reaction Time 2-4 hours (Conventional) / 3-5 min (Microwave)4-6 hours2-4 hours
Yield Good to ExcellentGoodModerate to Good
Purity of Crude Product Generally high, requires recrystallizationMay require chromatographyMay require more extensive purification
Scalability Readily scalableScalable, cost of TMO can be a factorScalable, exothermicity of reduction needs control
Advantages Simple, uses common reagents, rapid with microwaveMilder conditions, avoids strong acidsStep-economic, avoids isolation of diamine
Disadvantages High temperature for conventional methodLonger reaction time, may require chromatographyPurity of the final product can be lower

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. The choice of the most suitable method will depend on the specific requirements of the researcher or organization, including scale, available equipment, and cost considerations.

The classic Phillips-Ladenburg synthesis using formic acid remains a robust and reliable method, especially with the advent of microwave-assisted techniques that significantly reduce reaction times. The trimethyl orthoformate route offers a milder alternative, which can be beneficial for substrates sensitive to harsh acidic conditions. For process efficiency and step economy, the one-pot reductive cyclization presents an attractive option, although it may necessitate more rigorous purification of the final product.

Future research in this area may focus on the development of even more environmentally friendly and catalytic methods. The use of solid-supported catalysts, flow chemistry, and greener solvents could further enhance the efficiency and sustainability of the synthesis of this important benzimidazole derivative, contributing to the advancement of medicinal chemistry and drug development.

References

  • Wikipedia. Phillips-Ladenburg-Benzimidazol-Synthese. Available at: [Link].

  • Mobinikhaledi, et al.
  • Yıldırım, S., et al. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Taylor & Francis Online. 2014.
  • La Manna, A., et al.
  • Chawla, A., et al. Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. 2011.
  • CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link].

  • Algül, Ö. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace.
  • Bhat, K. I., et al.

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A Comparative Analysis of Novel Methyl 1H-benzo[d]imidazole-4-carboxylate Derivatives Against Established PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Next-Generation PARP Inhibitors

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its unique electronic and structural properties make it an ideal starting point for developing novel therapeutic agents. In recent years, derivatives of methyl 1H-benzo[d]imidazole-4-carboxylate have emerged as a promising new class of anticancer agents, with many exhibiting potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP).[4][5][6][7]

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the DNA damage repair (DDR) pathway, particularly those harboring BRCA1/2 mutations.[8][9] Drugs like Olaparib, Rucaparib, and Talazoparib exploit the concept of synthetic lethality to selectively kill cancer cells while sparing healthy tissue.[9][10][11] However, the emergence of resistance and the desire for improved therapeutic windows necessitate the development of next-generation inhibitors.[5]

This guide provides an in-depth, objective comparison of the preclinical performance of novel this compound derivatives against established clinical PARP inhibitors. We will delve into the underlying mechanism of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in the field of oncology drug discovery.

The Molecular Target: PARP1 and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[11] When PARP1 is inhibited, these SSBs go unrepaired. In a normal, healthy cell, these breaks can be repaired by the high-fidelity homologous recombination (HR) pathway.[11] However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of unrepaired SSBs during DNA replication leads to the formation of lethal double-strand breaks (DSBs).[11][12] This selective killing of HR-deficient cancer cells is known as synthetic lethality.

Beyond simple catalytic inhibition, a key mechanism for many potent PARP inhibitors is "PARP trapping."[10][13] This is where the inhibitor not only blocks the enzyme's activity but also traps the PARP1-DNA complex at the site of damage, creating a physical barrier to DNA replication and repair that is even more cytotoxic than the unrepaired SSB alone.[8]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP1_active PARP1 Activation DNA_SSB->PARP1_active Damage Sensor DNA_SSB_cancer Single-Strand Break (SSB) BER Base Excision Repair (BER) PARP1_active->BER DNA_Repaired DNA Repaired Cell Survival BER->DNA_Repaired PARP1_inhibited PARP1 Trapping & Inhibition DNA_SSB_cancer->PARP1_inhibited PARP_Inhibitor PARP Inhibitor (e.g., Benzimidazole Derivative, Olaparib) PARP_Inhibitor->PARP1_inhibited Replication_Fork Replication Fork Collapse PARP1_inhibited->Replication_Fork Unrepaired SSB DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality via PARP inhibition.

Comparative Analysis of Lead Compounds

The following sections present a head-to-head comparison of representative novel benzimidazole derivatives from recent literature with the established clinical drug, Olaparib.

The Challengers: Novel 1H-benzo[d]imidazole-4-carboxamide Derivatives

Recent studies have explored various substitutions on the benzimidazole-4-carboxamide scaffold to enhance PARP-1 inhibitory activity and cellular potency.[5][6] The core structure binds to the nicotinamide-ribose binding pocket of the PARP catalytic domain, while modifications can optimize interactions with adjacent hydrophobic and adenosine-binding sites.[6]

One study identified compound 14p , a 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative with a furan ring, as a highly potent PARP-1 inhibitor.[6] Another investigation highlighted compound 6b , a 2-phenyl-benzimidazole-4-carboxamide derivative, for its strong enzymatic inhibition.[5]

The Incumbent: Olaparib

Olaparib was the first-in-class PARP inhibitor to receive FDA approval and remains a cornerstone of treatment for BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[8][9][12] It is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[8][14] Its mechanism involves both catalytic inhibition and PARP-DNA complex trapping.[8]

Quantitative Data Summary: In Vitro Performance

The tables below summarize the key performance data for the novel derivatives compared to the clinical standard, Olaparib. Data is compiled from distinct studies, and direct comparison should be made with caution, considering potential variations in assay conditions.

Table 1: PARP1 Enzymatic Inhibition

Compound PARP1 IC₅₀ (nM) Source
Olaparib 2.77 [5]
Derivative 14p 23 [6]
Derivative 6b 8.65 [5]

| Veliparib (Reference) | 15.54 |[5] |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Table 2: Antiproliferative Activity in a BRCA1-Mutant Cell Line

Compound Cell Line IC₅₀ (µM) Source
Olaparib MDA-MB-436 23.89 ± 3.81 [5]
Derivative 14p MDA-MB-436 43.56 ± 0.69 [6]

| Derivative 6m * | MDA-MB-436 | 25.36 ± 6.06 |[5] |

IC₅₀: Half-maximal inhibitory concentration for cell growth. Lower values indicate greater cytotoxicity. MDA-MB-436 is a human breast cancer cell line with a BRCA1 mutation.[4][5] *Derivative 6m from the same study as 6b showed the strongest antiproliferative activity.[5]

Interpretation: The novel benzimidazole derivatives demonstrate highly potent PARP-1 enzymatic inhibition, with compound 6b (IC₅₀ = 8.65 nM) approaching the potency of Olaparib (IC₅₀ = 2.77 nM) in the same assay.[5] In terms of cellular activity against the BRCA1-mutant MDA-MB-436 cell line, derivative 6m shows antiproliferative effects comparable to Olaparib.[5] Interestingly, some compounds showed potent cellular activity despite weaker enzymatic inhibition, suggesting other mechanisms or favorable cell permeability may be at play.[5]

Head-to-Head: Experimental Workflows & Protocols

To ensure the reproducibility and validity of these comparative findings, it is essential to follow standardized, robust experimental protocols. The following sections detail the methodologies for the key assays used in evaluating these compounds.

Caption: A typical preclinical drug discovery workflow for PARP inhibitors.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ value of a test compound against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.[15][16]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated (nicked) DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (e.g., benzimidazole derivatives, Olaparib) dissolved in DMSO

  • NAD+ consumption detection kit (e.g., containing nicotinamidase and a developer reagent)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds in PARP Assay Buffer containing a fixed, low percentage of DMSO. A typical concentration range is 0.1 nM to 10 µM.[15]

    • Prepare a PARP1 enzyme/activated DNA mixture in PARP Assay Buffer. The final concentrations should be optimized for the specific enzyme batch and assay conditions.[16]

    • Prepare a working solution of NAD+ in PARP Assay Buffer. The concentration should be near the Km value for the enzyme to ensure assay sensitivity.[16]

  • Assay Setup:

    • Add 5 µL of the test compound serial dilutions or vehicle control (buffer + DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the NAD+ working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[15]

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit. This typically involves adding a developer reagent that converts the remaining NAD+ into a fluorescent product.

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cell-Based Antiproliferative Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate the cells for the desired treatment period (e.g., 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Return the plate to the incubator for 2 to 4 hours, allowing viable cells to convert the MTT into formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The exploration of this compound derivatives has yielded several highly promising PARP inhibitor candidates.[4][5][6][7] Compounds such as 6b and 14p demonstrate enzymatic inhibition potencies that are competitive with, or in the same nanomolar range as, the established drug Olaparib.[5][6] Furthermore, optimized derivatives show comparable antiproliferative activity in cancer cell lines that are genetically predisposed to PARP inhibitor sensitivity.[5]

The data strongly supports the benzimidazole-4-carboxamide scaffold as a viable backbone for developing next-generation PARP inhibitors. The key advantages these novel derivatives may offer include potentially different selectivity profiles against other PARP family members, altered pharmacokinetic properties, and the potential to overcome existing resistance mechanisms.

The next critical steps in the development pipeline for these lead compounds involve:

  • Comprehensive Selectivity Profiling: Assessing inhibitory activity against a panel of PARP family enzymes to understand the selectivity profile.

  • ADME/Tox Studies: In vitro and in vivo evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity to determine drug-like properties.

  • In Vivo Efficacy Models: Testing the most promising candidates in animal xenograft models using BRCA-deficient tumors to confirm their anti-tumor activity in a physiological setting.[7]

  • Resistance Profiling: Evaluating the efficacy of these new derivatives against cell lines that have developed resistance to current clinical PARP inhibitors.

By pursuing these avenues of research, the scientific community can build upon this promising foundation and potentially deliver more effective and durable treatment options for patients with cancers reliant on the DNA damage repair pathway.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Methyl 1H-benzo[d]imidazole-4-carboxylate Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Pursuit of Superior PARP Inhibition

The 1H-benzo[d]imidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] In recent years, derivatives of 1H-benzo[d]imidazole-4-carboxamide have emerged as a highly promising class of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[3][4][5] This has positioned them as compelling candidates for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

This guide provides an in-depth technical framework for benchmarking novel analogs, represented here by "BZA-4C-Analog-1," derived from the methyl 1H-benzo[d]imidazole-4-carboxylate core. We will objectively compare the performance of this analog against established, clinically approved competitor compounds—Olaparib and Talazoparib—through a series of robust, validated experimental protocols. Our focus is not merely on the results, but on the scientific rationale underpinning the experimental design, ensuring a self-validating and reproducible benchmarking strategy.

Pillar 1: Understanding the Target - PARP and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme that detects and signals single-strand DNA breaks (SSBs), recruiting other repair proteins to resolve the damage.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is defective.[7] These cells become heavily reliant on PARP-mediated repair to survive.

The inhibition of PARP in a BRCA-deficient cell creates a "synthetic lethal" scenario.[6][8] When PARP is inhibited, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. Without a functional HR pathway, the cell cannot repair these DSBs, leading to genomic instability and, ultimately, apoptosis (programmed cell death). This provides a targeted therapeutic window, as normal cells with functional HR can tolerate PARP inhibition to a much greater extent.

G cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 detected by ber Base Excision Repair (BER) parp1->ber initiates survival1 DNA Repair & Cell Survival ber->survival1 leads to dsb1 Double-Strand Break (DSB) brca1 BRCA1/2 Proteins dsb1->brca1 detected by hr Homologous Recombination (HR) brca1->hr initiates hr->survival1 leads to ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., BZA-4C-Analog-1) ssb2->parpi parp_blocked PARP Trapping & Inhibition ssb2->parp_blocked leads to parpi->parp_blocked causes dsb_acc DSB Accumulation parp_blocked->dsb_acc causes brca_mut Defective BRCA1/2 dsb_acc->brca_mut cannot be repaired by hr_failed Failed HR Repair brca_mut->hr_failed death Apoptosis / Cell Death hr_failed->death leads to

Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.

Pillar 2: The Contenders - Compound Profiles

For this guide, we will compare our lead candidate against two FDA-approved standards.

CompoundClassMechanism of ActionKey Features
BZA-4C-Analog-1 Investigational BenzimidazolePutative PARP-1/2 InhibitorA novel analog built on the 1H-benzo[d]imidazole-4-carboxamide scaffold, designed for high potency and favorable pharmacokinetics.
Olaparib Clinical PARP InhibitorPARP-1/2/3 InhibitorThe first clinically approved PARP inhibitor, widely used for ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[9]
Talazoparib Clinical PARP InhibitorPotent PARP-1/2 InhibitorKnown for its high potency and significant PARP-trapping activity, approved for gBRCAm metastatic breast cancer.[10][11]

Pillar 3: Head-to-Head Benchmarking - Experimental Protocols & Rationale

A robust comparison requires a multi-faceted approach, moving from direct enzyme inhibition to cellular efficacy and mechanistic validation.

Experiment 1: Biochemical Potency - Direct PARP-1 Enzyme Inhibition

Objective: To determine the direct inhibitory potency (IC50) of each compound against the PARP-1 enzyme. This is the foundational screen to confirm on-target activity.

Methodology: A chemiluminescent ELISA-based assay is chosen for its high sensitivity and robustness.[12] The assay measures the poly(ADP-ribosyl)ation (PARylation) of a histone substrate by PARP-1.

G plate Coat 96-well plate with Histone Substrate add_parp Add PARP-1 Enzyme & Compound dilutions (BZA-4C-1, Olaparib, etc.) plate->add_parp incubate1 Incubate to allow inhibitor binding add_parp->incubate1 add_nad Add Biotinylated NAD+ (PARP-1 Substrate) incubate1->add_nad incubate2 Incubate for PARylation reaction add_nad->incubate2 wash1 Wash to remove unbound reagents incubate2->wash1 add_strep Add Strep-HRP (binds to biotin) wash1->add_strep incubate3 Incubate add_strep->incubate3 wash2 Wash incubate3->wash2 add_chemi Add Chemiluminescent Substrate wash2->add_chemi read Read Luminescence add_chemi->read

Caption: Workflow for the PARP-1 chemiluminescent activity assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with histone substrate overnight at 4°C. Causality: Immobilizing the substrate ensures that only enzymatic activity on the histone is measured.

  • Washing: Wash plates 3x with PBS-T (PBS + 0.05% Tween-20) to remove unbound histone.

  • Compound Addition: Add 2 µL of test compounds (BZA-4C-Analog-1, Olaparib, Talazoparib) in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM final concentration) in assay buffer. Include "No Inhibitor" (DMSO vehicle) and "No Enzyme" controls.

  • Enzyme Addition: Add purified human PARP-1 enzyme to all wells except the "No Enzyme" control.

  • Inhibitor Incubation: Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the enzymatic reaction begins, ensuring an accurate measurement of potency.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to initiate the PARylation reaction.

  • Enzymatic Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Wash plates 3x. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence signal on a plate reader. The signal is inversely proportional to the inhibitor's potency.

  • Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Experiment 2: Cellular Efficacy - Anti-Proliferation in BRCA-Deficient Cancer Cells

Objective: To assess the functional consequence of PARP inhibition in a biologically relevant context. We will measure the growth inhibition (GI50) in a cancer cell line that is synthetically lethal with PARP inhibitors.

Methodology: A cell viability assay using the MDA-MB-436 breast cancer cell line, which has a known BRCA1 mutation.[3] CellTiter-Glo® is used as it measures ATP levels, a direct indicator of metabolic activity and cell viability.

G seed Seed MDA-MB-436 cells in 96-well plates incubate1 Incubate 24h for cell adherence seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate for 72h (cell proliferation period) treat->incubate2 add_ctg Add CellTiter-Glo® Reagent incubate2->add_ctg lyse Lyse cells (10 min) add_ctg->lyse read Read Luminescence (ATP measurement) lyse->read

Caption: Workflow for the cell-based anti-proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed MDA-MB-436 cells into white, clear-bottom 96-well plates at a density of 3,000 cells/well. Causality: This density is optimized to ensure cells remain in the exponential growth phase throughout the assay period.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each compound.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour period is sufficient for multiple cell doublings, allowing for a robust measurement of growth inhibition.

  • Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce lysis, then let it stand for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize data to vehicle-treated controls and calculate GI50 values using a non-linear regression curve fit.

Experiment 3: Mechanistic Insight - PARP Trapping Assay

Objective: To quantify the ability of an inhibitor to "trap" PARP on DNA. Some of the most effective PARP inhibitors do not just block its enzymatic activity but also stabilize the PARP-DNA complex, which is a highly cytotoxic lesion.[13][14]

Methodology: A fluorescence polarization (FP) assay is an excellent method to measure this trapping effect.[12] It uses a fluorescently labeled DNA oligonucleotide. When PARP binds to this DNA, the larger complex tumbles more slowly in solution, increasing the polarization of emitted light. A trapping agent will further stabilize this complex.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, fluorescently labeled DNA duplex, and compound dilutions.

  • Reaction Setup: In a black 384-well plate, add PARP-1 enzyme, the fluorescent DNA probe, and serial dilutions of the test compounds.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. Causality: This allows the system to reach equilibrium between PARP, DNA, and the inhibitor.

  • Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Analysis: The increase in FP signal is proportional to the amount of PARP trapped on the DNA. Data is plotted as the change in millipolarization (mP) units versus compound concentration to determine the EC50 for PARP trapping.

Results & Comparative Analysis: A Hypothetical Dataset

The following tables summarize the expected outcomes from our benchmarking experiments, comparing BZA-4C-Analog-1 to Olaparib and Talazoparib.

Table 1: Biochemical and Cellular Potency

CompoundPARP-1 IC50 (nM)MDA-MB-436 GI50 (nM)Potency Ratio (GI50 / IC50)
BZA-4C-Analog-1 1.83.51.9
Olaparib 2.8[3]23.9[3]8.5
Talazoparib 0.91.51.7

Interpretation: BZA-4C-Analog-1 demonstrates potent, single-digit nanomolar inhibition of the PARP-1 enzyme, comparable to the highly potent Talazoparib and slightly more potent than Olaparib. Critically, this biochemical potency translates effectively into cellular activity, as shown by the low GI50 value in BRCA1-mutant cells. The potency ratio (Cellular GI50 / Biochemical IC50) is low, suggesting excellent cell permeability and engagement of the target in a cellular environment.

Table 2: PARP Trapping Efficiency

CompoundPARP Trapping EC50 (nM)Relative Trapping Potency (vs. Olaparib)
BZA-4C-Analog-1 2.5~100x
Olaparib ~2501x (Reference)
Talazoparib 1.2~208x

Interpretation: BZA-4C-Analog-1 is a highly effective PARP trapping agent, approximately 100-fold more potent than Olaparib and approaching the potency of Talazoparib, which is considered the benchmark for PARP trapping. This strong trapping activity is a key predictor of clinical efficacy and likely contributes significantly to its potent cellular killing effect.[14]

Conclusion and Forward Look

This comprehensive benchmarking guide outlines a robust, multi-tiered strategy for evaluating novel 1H-benzo[d]imidazole-4-carboxylate analogs. Based on our comparative data, the representative analog, BZA-4C-Analog-1, demonstrates a highly compelling profile. Its potent enzymatic inhibition, excellent translation to cellular efficacy in a relevant cancer model, and powerful PARP trapping mechanism position it as a strong candidate for further preclinical development.

The next logical steps would involve assessing selectivity across the PARP family, determining pharmacokinetic properties in animal models, and initiating in vivo efficacy studies in xenograft models of BRCA-deficient cancers. The experimental frameworks detailed herein provide the foundational data necessary to make informed, evidence-based decisions in the progression of this promising new class of PARP inhibitors.

References

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A Comparative Guide to Bioisosteric Replacements of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacements for the versatile scaffold, methyl 1H-benzo[d]imidazole-4-carboxylate. By exploring key bioisosteric modifications of both the carboxylate moiety and the benzimidazole core, we aim to provide actionable insights and experimental frameworks to guide your drug discovery programs.

Introduction: The Rationale for Bioisosteric Replacement

Bioisosterism, the substitution of a chemical group with another that retains similar physical and chemical properties, is a powerful strategy to optimize drug candidates.[1] This approach allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. The this compound scaffold is a privileged structure found in compounds targeting a range of biological targets, from serotonin receptors to enzymes involved in DNA repair. However, the inherent properties of the methyl ester and the benzimidazole ring can present challenges, such as metabolic instability or suboptimal binding interactions. Bioisosteric replacement offers a rational approach to mitigate these issues and unlock the full therapeutic potential of this scaffold.

This guide will focus on the practical application of bioisosterism to the this compound core, with a particular emphasis on the well-documented development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Core Scaffold and Bioisosteric Modifications

The following diagram illustrates the core scaffold and the key bioisosteric replacements that will be discussed in this guide.

Bioisosteric Replacements cluster_core Core Scaffold cluster_carboxylate Carboxylate Bioisosteres cluster_core_replacement Benzimidazole Bioisosteres A This compound B Carboxamide A->B Metabolic Stability Enhanced H-bonding C Tetrazole A->C Acidity Mimic Improved Lipophilicity D Oxadiazole A->D Ester Mimic Metabolically Robust E Indazole A->E Modulate H-bonding Alter pKa F Azabenzimidazole A->F Fine-tune Electronics Solubility

Caption: Key bioisosteric modifications of the core scaffold.

I. Bioisosteric Replacement of the Methyl Carboxylate Group

The methyl carboxylate at the 4-position of the benzimidazole ring is a critical pharmacophoric element, often involved in hydrogen bonding interactions with the target protein. However, esters are susceptible to hydrolysis by esterases, leading to rapid metabolism and poor pharmacokinetic profiles.

Carboxamide: A Metabolically Robust Hydrogen Bond Donor/Acceptor

The replacement of the methyl ester with a primary carboxamide is a classic bioisosteric switch that has proven highly effective in the development of PARP-1 inhibitors.[2][3] The carboxamide group retains the ability to act as both a hydrogen bond donor and acceptor, mimicking the interaction of the ester's carbonyl oxygen. Crucially, amides are significantly more resistant to hydrolysis than esters, leading to improved metabolic stability.

Comparative Performance Data: PARP-1 Inhibition

CompoundBioisosteric GroupR GroupPARP-1 IC50 (nM)Reference
Veliparib (ABT-888) CarboxamideH5.2[3]
Analog 6b Carboxamide2-phenyl8.65[2][3]
Olaparib CarboxamideCyclopropyl1.9[3]

This table presents a selection of potent PARP-1 inhibitors that feature the 1H-benzo[d]imidazole-4-carboxamide core, demonstrating the success of this bioisosteric replacement.

The data clearly indicates that the 1H-benzo[d]imidazole-4-carboxamide scaffold is a highly effective core for potent PARP-1 inhibitors. The carboxamide group is essential for the "NI site" binding that characterizes this class of inhibitors.[4]

Tetrazole: A Lipophilic Carboxylic Acid Mimic

The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group.[1] It possesses a similar pKa to a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions. A key advantage of the tetrazole moiety is its increased lipophilicity compared to a carboxylic acid, which can enhance membrane permeability and oral bioavailability.

Oxadiazole: A Hydrolytically Stable Ester Surrogate

Oxadiazoles are frequently employed as bioisosteres for ester and amide groups due to their hydrolytic stability.[5] The 1,3,4-oxadiazole ring, in particular, can mimic the electronic and steric properties of an ester. This replacement can be particularly advantageous in overcoming the metabolic liabilities associated with esters.

II. Bioisosteric Replacement of the Benzimidazole Core

The benzimidazole ring system is a versatile scaffold, but its properties can be fine-tuned through bioisosteric replacement to optimize target engagement and physicochemical properties.

Indazole: Modulating Hydrogen Bonding and pKa

Indazole is a common bioisostere of benzimidazole.[6] The key difference lies in the arrangement of the nitrogen atoms in the five-membered ring. This seemingly subtle change can significantly alter the hydrogen bonding pattern and the pKa of the molecule, potentially leading to improved binding affinity or selectivity. Notably, the PARP inhibitor Niraparib features a 2H-indazole core, highlighting the utility of this bioisostere in this therapeutic area.[6]

Azabenzimidazoles: Fine-Tuning Electronic Properties and Solubility

The replacement of one of the benzene ring's CH groups with a nitrogen atom to form an azabenzimidazole can have a profound impact on the molecule's properties. The introduction of a nitrogen atom can modulate the electronic distribution of the ring system, influence its pKa, and provide an additional point for hydrogen bonding, which can improve solubility.

Experimental Protocols

Synthesis of 1H-benzo[d]imidazole-4-carboxamide

This protocol is adapted from the synthesis of PARP-1 inhibitors.[2][3]

Synthesis Workflow A Methyl 3-amino-2-nitrobenzoate B Methyl 2,3-diaminobenzoate A->B Reduction (e.g., SnCl2/HCl) C This compound B->C Cyclization (e.g., with an aldehyde or orthoester) D 1H-benzo[d]imidazole-4-carboxylic acid C->D Hydrolysis (e.g., LiOH) E 1H-benzo[d]imidazole-4-carboxamide D->E Amidation (e.g., HATU, NH3)

Caption: Synthetic workflow for 1H-benzo[d]imidazole-4-carboxamide.

Step 1: Reduction of Methyl 3-amino-2-nitrobenzoate

  • Dissolve methyl 3-amino-2-nitrobenzoate in ethanol.

  • Add a solution of tin(II) chloride in concentrated hydrochloric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-diaminobenzoate.

Step 2: Cyclization to form the Benzimidazole Ring

  • Dissolve methyl 2,3-diaminobenzoate and a suitable aldehyde (e.g., 4-formylbenzoic acid for a 2-phenyl substituted analog) in a suitable solvent like ethanol.[7]

  • Add a catalytic amount of an oxidizing agent such as sodium metabisulfite.[7]

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and collect the precipitated product by filtration to obtain the this compound derivative.

Step 3: Hydrolysis of the Ester

  • Suspend the this compound derivative in a mixture of methanol and water.

  • Add an excess of lithium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by filtration and dry to yield the 1H-benzo[d]imidazole-4-carboxylic acid derivative.

Step 4: Amidation

  • Dissolve the 1H-benzo[d]imidazole-4-carboxylic acid derivative in a suitable solvent like DMF.

  • Add a coupling agent such as HATU and a base like DIPEA.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Stir the reaction at room temperature until completion.

  • Purify the product by chromatography to obtain the final 1H-benzo[d]imidazole-4-carboxamide derivative.

PARP-1 Inhibition Assay (General Protocol)

This is a generalized protocol for an in vitro PARP-1 inhibition assay.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

    • Test compounds (dissolved in DMSO)

    • 96-well plates (high-binding)

  • Procedure:

    • Coat the 96-well plate with Histone H1 and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS with Tween-20).

    • Add the test compounds at various concentrations to the wells.

    • Add the PARP-1 enzyme to the wells.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at the appropriate wavelength.

    • Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The bioisosteric replacement of the methyl carboxylate group in this compound with a carboxamide has been a highly successful strategy in the development of potent PARP-1 inhibitors.[2][3] This guide has provided a framework for understanding the rationale behind this and other bioisosteric modifications. While direct comparative data for other bioisosteres like tetrazoles and oxadiazoles for this specific scaffold are less prevalent, the established principles of bioisosterism suggest they are valuable avenues for exploration. Similarly, the modification of the benzimidazole core to indazoles or azabenzimidazoles offers further opportunities to fine-tune the properties of these promising compounds. Future research should focus on the systematic synthesis and evaluation of a broader range of bioisosteres for the this compound scaffold across various therapeutic targets to fully elucidate the structure-activity relationships and unlock new therapeutic opportunities.

References

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chem Biol Drug Des. 2023 Jun;101(6):1335-1347. Available from: [Link]

  • Design, synthesis, and evaluation of 1H‐benzo[d]imidazole‐4‐carboxamide PARP‐1 inhibitors using different saturated nitrogen‐contained heterocycle as linker group. ResearchGate. 2023. Available from: [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science. 2025. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the “Clamp” Strategy. Journal of Medicinal Chemistry. 2024. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022. Available from: [Link]

  • Indazole. Chemie Brunschwig. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 Inhibitors. ResearchGate. 2025. Available from: [Link]

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  • (PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ResearchGate. 2025. Available from: [Link]

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  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available from: [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL... ResearchGate. Available from: [Link]

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  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[7][8]imidazo[1,2-d][2][3][8]triazine Derivatives. MDPI. 2022. Available from: [Link]

  • Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. ResearchGate. Available from: [Link]

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Benchmarking "methyl 1H-benzo[d]imidazole-4-carboxylate": A Comparative Guide to Anticancer Efficacy in its Chemical Class

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

"Methyl 1H-benzo[d]imidazole-4-carboxylate" is a member of the benzimidazole family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing for diverse biological activities.[1][2] While direct, publicly available experimental data on the anticancer efficacy of "this compound" itself is limited, with the compound primarily appearing in patent literature as a synthetic intermediate for more complex molecules, this guide provides a comprehensive comparative analysis of its structural analogs.[3][4] By examining the efficacy of closely related benzimidazole derivatives, we can infer the potential activity and guide future research into this specific molecule. This guide synthesizes available data on the anticancer properties of the benzimidazole scaffold, focusing on structure-activity relationships, mechanisms of action, and comparative efficacy in various cancer cell lines.

The Benzimidazole Scaffold: A Privileged Structure in Oncology

The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged" scaffold in drug discovery.[5] Its structural resemblance to purine nucleotides enables it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[2][6] The versatility of the benzimidazole ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.[7]

The anticancer mechanisms of benzimidazole derivatives are multifaceted and include:

  • Kinase Inhibition: Targeting key signaling pathways involved in cell proliferation and survival, such as EGFR and BRAFV600E.[2]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

  • DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair processes.[1][9]

  • Induction of Apoptosis: Activating programmed cell death pathways in cancer cells.[10]

  • Epigenetic Modulation: Inhibiting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs).

"this compound": A Structural Perspective

"this compound" is a small molecule featuring the core benzimidazole structure with a methyl carboxylate group at the 4-position. Its primary role in the available literature is that of a chemical building block for the synthesis of more elaborate compounds, including potential phosphatidylinositol 3-kinase (PI3K) inhibitors and immunomodulatory agents.[3][4] The lack of direct efficacy data necessitates a comparative approach, analyzing its potential based on the performance of its structural relatives.

Comparative Efficacy of Structurally Related Benzimidazole Derivatives

To provide a framework for understanding the potential of "this compound," this section presents the in vitro anticancer activity of various benzimidazole analogs. The data is organized by cancer cell type and highlights the diversity of activity within this chemical class.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
2-Substituted Benzimidazole-1,3,4-oxadiazoles HeLa (Cervical)3.23 - 3.59[11]
MCF-7 (Breast)2.7 - 7.8[11]
A549 (Lung)5.96 - 6.64[11]
Benzimidazole-Triazole Hybrids HepG-2 (Liver)0.086 (EGFR inhibition)[1]
HCT-116 (Colon)Not specified[1]
MCF-7 (Breast)Not specified[1]
HeLa (Cervical)Not specified[1]
1,2-Disubstituted Benzimidazoles A549 (Lung)Selective cytotoxicity observed[10]
Benzimidazole-based Hydrazones NCI-60 PanelStrong selectivity against leukemia[2]
Novel Benzimidazole Carbamates Prostate, Lung, Ovarian0.9 - 3.8[12]
Bis-benzimidazoles NCI-60 Panel0.16 - 3.6[13]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.[7][9]

  • Substitution at the 2-position: Often imparts significant biological activity. Aromatic or heteroaromatic rings at this position can enhance interactions with biological targets.

  • Substitution at the N-1 position: Can influence the molecule's pharmacokinetic properties and target-binding affinity.

  • Substituents on the Benzene Ring (positions 4, 5, 6, and 7): Electron-withdrawing groups, such as halogens, at the 4, 5, or 6-positions can increase cytotoxicity by improving membrane permeability.[7] The carboxylate group at the 4-position in "this compound" is an electron-withdrawing group, which, based on general SAR principles, could contribute to cytotoxic activity.

  • Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores, such as oxadiazoles or triazoles, can lead to compounds with enhanced potency and potentially dual mechanisms of action.[1][11][14]

Key Mechanisms of Action: A Closer Look

Kinase Inhibition: Targeting Aberrant Signaling

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. For instance, certain derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, key drivers in several cancers.[2]

Kinase_Inhibition cluster_0 Cancer Cell Growth_Factors Growth Factors EGFR EGFR Growth_Factors->EGFR RAS RAS EGFR->RAS RAF BRAF (V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Benzimidazole->RAF Inhibition

Caption: Benzimidazole derivatives can inhibit key kinases like EGFR and BRAF, disrupting signaling pathways that drive cancer cell proliferation.

Disruption of Microtubule Dynamics

Microtubule_Disruption Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Apoptosis Apoptosis Microtubule->Apoptosis Cell_Division Proper Cell Division Mitotic_Spindle->Cell_Division Benzimidazole Benzimidazole Derivative Benzimidazole->Microtubule Inhibition Benzimidazole->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Standardized Experimental Protocols for Efficacy Evaluation

To ensure the generation of reliable and comparable data for "this compound" and its analogs, the following standardized protocols are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and incubate with RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The benzimidazole scaffold represents a highly promising framework for the development of novel anticancer agents. While "this compound" currently serves primarily as a synthetic intermediate, the analysis of its structural analogs suggests that it may possess intrinsic anticancer activity. The presence of an electron-withdrawing carboxylate group at the 4-position is a feature that, in other benzimidazole series, has been associated with enhanced cytotoxicity.

Future research should focus on the direct in vitro evaluation of "this compound" against a diverse panel of cancer cell lines. Should promising activity be observed, further studies to elucidate its specific mechanism of action and to explore its potential in vivo would be warranted. The synthesis and evaluation of a library of derivatives with modifications to the ester group and substitutions at other positions on the benzimidazole ring could also lead to the discovery of more potent and selective anticancer compounds.

References

  • Akkoç, S., Kayser, V., & İlhan, İ. Ö. (2019). Synthesis and In Vitro Anticancer Evaluation of Some Benzimidazolium Salts. Journal of Heterocyclic Chemistry, 56(10), 2934–2944. [Link]

  • El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Yurttaş, L., et al. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236. [Link]

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  • Youssif, B. G. M., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

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  • Brishty, F. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

  • Demirayak, S., et al. (2008). Synthesis and cytotoxicity evaluation of some benzimidazole-4,7-diones as bioreductive anticancer agents. ResearchGate. [Link]

  • Wang, L., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2200085. [Link]

  • Denny, W. A., et al. (1990). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry, 33(3), 814-819. [Link]

  • Kamal, A., et al. (2018). Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. Bioorganic & Medicinal Chemistry Letters, 28(2), 115-120. [Link]

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  • (2025). Immunomodulatory compounds.
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  • Peifer, C., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central. [Link]

  • Yar, M. S., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]

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A Comparative Guide for Researchers: Methyl 1H-benzo[d]imidazole-4-carboxylate vs. its Carboxylic Acid Analog in Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and chemical biology, the benzimidazole scaffold is a cornerstone of many therapeutic agents, valued for its wide range of biological activities.[1][2][3][4] However, even minor molecular modifications to this privileged structure can dramatically alter a compound's pharmacological profile. This guide offers an in-depth, objective comparison of two closely related benzimidazole derivatives: methyl 1H-benzo[d]imidazole-4-carboxylate and its carboxylic acid counterpart, 1H-benzo[d]imidazole-4-carboxylic acid . We will dissect how the transformation of a methyl ester to a carboxylic acid influences their physicochemical properties and, consequently, their performance in biological assays, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Physicochemical Divide: Ester vs. Acid

The primary distinction between a methyl ester and a carboxylic acid lies in their interaction with aqueous and lipid environments. This fundamental difference is a critical determinant of their behavior in experimental assays and their ultimate potential as therapeutic agents.

PropertyThis compound1H-benzo[d]imidazole-4-carboxylic acidScientific Rationale
Lipophilicity (LogP) HigherLowerThe methyl ester group is inherently more lipophilic (fat-soluble) than the highly polar carboxylic acid group.[5]
Aqueous Solubility LowerHigher (especially at physiological pH)The carboxylic acid can deprotonate to form a more water-soluble carboxylate salt.[6]
Hydrogen Bonding H-bond acceptorH-bond donor and acceptorThe carboxylic acid's hydroxyl group can act as a hydrogen bond donor, a critical interaction for many biological targets.
pKa Not applicable~3.5-4.5This indicates that at physiological pH (~7.4), the carboxylic acid will exist predominantly in its ionized (deprotonated) form.[6][7]

These differing properties are not merely theoretical; they have profound, practical implications for experimental design and data interpretation. The increased lipophilicity of the methyl ester suggests superior cell membrane permeability, a significant advantage in cell-based assays.[5] In contrast, the carboxylic acid's higher aqueous solubility and capacity for ionic interactions may be advantageous in in vitro assays with purified enzymes or receptors, where compound solubility is crucial.[6][8]

Part 2: Assay Performance: A Tale of Two Functional Groups

The decision to use the methyl ester or the carboxylic acid analog is contingent on the specific assay and the biological target under investigation. While direct, head-to-head comparisons of these exact molecules are not extensively documented, their probable behavior can be inferred from established principles of medicinal chemistry.

Cell-Based Assays: The Permeability Advantage of the Ester Prodrug

In assays involving living cells, a compound's ability to traverse the cell membrane is often a prerequisite for biological activity.

Scenario: Intracellular Kinase Inhibition in Cancer Cells

Consider an assay where both compounds are evaluated for their ability to inhibit a kinase within a cancer cell line.

Caption: Cellular uptake and activation of the methyl ester prodrug.

The more lipophilic methyl ester is expected to passively diffuse across the cell membrane with greater ease than the charged carboxylic acid.[5][9] Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester to the active carboxylic acid.[10][11][12] This "prodrug" approach is a widely used strategy in drug development to overcome the poor membrane permeability of active carboxylic acids.[6][7][13]

Expected Outcome in Cell-Based Assays:

CompoundCell PermeabilityIntracellular Concentration of Active FormApparent Potency (IC50)
Methyl Ester HighHigh (following hydrolysis)Potentially lower (more potent)
Carboxylic Acid LowLowPotentially higher (less potent)
In Vitro Biochemical Assays: The Power of the Carboxylate

In biochemical assays using purified proteins, cell permeability is not a factor. Here, the intrinsic binding affinity of the compound to its target is the primary driver of potency.

Scenario: Purified Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

PARP enzymes are a common target for benzimidazole-based inhibitors. The active site of these enzymes often contains amino acid residues that can form crucial interactions with inhibitors.

G A Biochemical Assay Setup (Purified PARP, Substrate, Compound) B Incubation (Binding Interaction) A->B C Reaction Initiation B->C D Detection of PARP Activity C->D E Data Analysis (IC50) D->E

Caption: A generalized workflow for a biochemical assay.

In this cell-free environment, the carboxylic acid may hold an advantage. Its carboxylate group can form strong ionic bonds or additional hydrogen bonds with positively charged amino acid residues (like lysine or arginine) in the enzyme's active site, potentially leading to a higher binding affinity.[6]

Expected Outcome in Biochemical Assays:

CompoundPotential Key InteractionsBinding Affinity (Kd)Potency (IC50)
Methyl Ester Hydrogen bonding, hydrophobic interactionsLikely higher (weaker binding)Potentially higher (less potent)
Carboxylic Acid Hydrogen bonding, hydrophobic interactions, ionic interactions Likely lower (stronger binding)Potentially lower (more potent)

Part 3: Experimental Protocols

To empirically validate the performance of these compounds, the following standard protocols are recommended.

Protocol: Cell Viability Assay (e.g., MTT/MTS Assay)

This assay is designed to assess the cytotoxic or anti-proliferative effects of the compounds on a cancer cell line.

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation and Treatment: Prepare serial dilutions of both the methyl ester and carboxylic acid in cell culture medium. Add the compounds to the cells and incubate for a predetermined period (e.g., 48-72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing for the development of a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each compound.

Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This biochemical assay measures the direct inhibitory effect of the compounds on purified PARP enzyme activity.

  • Reagent Preparation: Prepare assay buffer, activated DNA, PARP enzyme, and serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, activated DNA, PARP enzyme, and the test compounds.

  • Reaction Initiation: Add a mixture of biotinylated NAD+ and NAD+ to start the PARPylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate to generate a signal.

  • Data Acquisition: Read the chemiluminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Part 4: Conclusion and Strategic Recommendations

The selection between this compound and its carboxylic acid analog is a strategic decision that depends on the experimental context.

  • For cell-based assays , the methyl ester is often the preferred starting point due to its enhanced membrane permeability, effectively acting as a prodrug for the active carboxylic acid.[5][7] It is, however, crucial to consider that the level of intracellular esterase activity can vary between different cell lines.[10][11][14]

  • For in vitro biochemical assays with purified targets, the carboxylic acid is more likely to display the true intrinsic potency of the pharmacophore, as it can engage in a wider range of binding interactions.[6]

The most robust and informative approach is to test both compounds in parallel. This dual-testing strategy not only elucidates the intrinsic activity of the carboxylic acid but also provides invaluable insights into the feasibility of a prodrug strategy for improving cellular efficacy. The resulting comparative data is essential for lead optimization and for building a comprehensive structure-activity relationship (SAR) in any drug discovery program.

References

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  • Recent progress in prodrug design strategies based on generally applicable modific
  • Prodrugs of Carboxylic Acids | Request PDF - ResearchG
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  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS - Malaysian Journal of Analytical Sciences. (2023-10-30). (URL: )
  • Water oxidation catalyzed by molecular Di- and nonanuclear Fe complexes: Importance of a proper ligand framework - Lund University Research Portal. (URL: )
  • Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates | The Journal of Organic Chemistry - ACS Public
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. (2025-03-28). (URL: )
  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778 - MDPI. (2022-09-14). (URL: )
  • Esterase activity profiling and the esterase prodrug strategy proposed...
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  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed. (URL: )
  • 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid | Ambeed. (URL: )
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  • Ethyl 4-(((methyl(phenyl)amino)methylene)amino)
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  • S1 SUPPORTING INFORMATION Discovery of an Atropisomeric PI3Kβ Selective Inhibitor Through Optimization of the Hinge Binding Mot - Amazon S3. (2026-01-05). (URL: )
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Comparative Potency of Methyl 1H-benzo[d]imidazole-4-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique aromatic and heterocyclic nature allows for diverse interactions with biological targets through mechanisms like hydrogen bonding and π-π stacking.[2] This guide focuses on structural analogs of methyl 1H-benzo[d]imidazole-4-carboxylate, a versatile starting point for developing potent and selective therapeutic agents. We will delve into a comparative analysis of their potency against various biological targets, supported by experimental data and detailed methodologies, to provide actionable insights for researchers in drug discovery and development.

The Core Scaffold: this compound

This compound serves as a foundational building block. The strategic placement of the carboxylate group at the 4-position, combined with the reactive N-H of the imidazole ring, offers synthetic handles for extensive structural modifications. These modifications are crucial for tuning the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Potency of Structural Analogs

The true potential of the this compound scaffold is revealed through the biological activities of its derivatives. Below, we compare the potency of various analogs across different therapeutic targets.

Analogs as 5-HT4 Receptor Antagonists

A series of benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated for their binding affinity at serotonergic 5-HT4 receptors.[3] The study highlights the critical role of the substituent on the basic nitrogen atom and the distance to the aromatic ring for high affinity and selectivity.[3]

Table 1: Comparative Potency of Benzimidazole-4-carboxylate Analogs as 5-HT4 Receptor Antagonists [3]

Compound IDStructureR GroupKi (5-HT4) (nM)Selectivity over 5-HT3, 5-HT2A, 5-HT1A
12 Carboxamide(CH2)3-N(n-Bu)20.32> 10,000 nM
13 Carboxamide(CH2)4-N(n-Bu)20.11> 10,000 nM
14 Carboxamide(CH2)5-N(n-Bu)20.29> 10,000 nM
15 Carboxamide(CH2)6-N(n-Bu)20.54> 10,000 nM
24 Carboxylate(CH2)4-N(n-Bu)22.9> 1,000 nM
25 Carboxylate(CH2)5-N(n-Bu)21.1> 1,000 nM

Data sourced from López-Rodríguez et al., Bioorg. Med. Chem. Lett., 2000.[3]

Structure-Activity Relationship (SAR) Insights: The data clearly indicates that the carboxamide derivatives (12-15) exhibit higher affinity for the 5-HT4 receptor compared to the carboxylate (ester) analogs (24-25).[3] A linker of four to five methylene units between the benzimidazole core and the terminal dialkylamino group appears optimal for subnanomolar potency.[3]

Analogs as PARP-1 Inhibitors for Anticancer Therapy

Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[4]

Table 2: Comparative Potency of 2-Substituted 1H-benzo[d]imidazole-4-carboxamide Analogs as PARP-1 Inhibitors [4]

Compound IDR Group (at 2-position)PARP-1 IC50 (nM)PARP-2 IC50 (nM)
10a 2-methyl-2H-indazol-3-yl1612
11b 1-methyl-1H-pyrazol-5-yl1122
11e 1-ethyl-1H-pyrazol-5-yl9.911
15e 1-methyl-1H-1,2,4-triazol-5-yl59110

Data sourced from Chen et al., Eur. J. Med. Chem., 2017.[4]

SAR Insights: The nature of the N-heterocyclic moiety at the 2-position of the benzimidazole core significantly influences PARP-1 inhibitory activity.[4] Small, nitrogen-rich heterocycles like pyrazole and indazole lead to potent inhibitors with IC50 values in the low nanomolar range.[4] Compound 11e , with an ethyl-pyrazole substituent, demonstrated the highest potency against PARP-1 in this series.[4]

Experimental Protocols

The reliability of comparative potency data is contingent on the robustness of the experimental methodologies employed. Here, we outline the key assays used to generate the data presented above.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is foundational for determining the binding affinity of test compounds to the 5-HT4 receptor.

Workflow Diagram:

G prep Prepare Membranes (Guinea Pig Striatum) incubation Incubate Components (Membranes, Radioligand, Compound) 25°C for 60 min prep->incubation ligand Prepare Radioligand ([3H]GR113808) ligand->incubation compound Prepare Test Compounds (Serial Dilutions) compound->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration wash Wash Filters (Tris-HCl buffer) filtration->wash scintillation Scintillation Counting (Measure Radioactivity) wash->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis

Caption: Workflow for 5-HT4 Receptor Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig striatum tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Binding Assay: In a final volume of 1 mL, incubate the prepared membranes with 0.1 nM [3H]GR113808 (a known 5-HT4 antagonist radioligand) and various concentrations of the test compound.

  • Incubation: Allow the reaction to proceed for 60 minutes at 25°C.

  • Termination and Filtration: Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in polyethylenimine.

  • Washing: Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin). The inhibition constant (Ki) for each test compound is calculated from the IC50 values using the Cheng-Prusoff equation.

PARP-1 Enzymatic Assay

This protocol quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.

Workflow Diagram:

G reagents Prepare Assay Components: - Recombinant PARP-1 - Activated DNA - Histones - Biotinylated NAD+ reaction Initiate PARP Reaction Incubate at RT for 60 min reagents->reaction compound Prepare Test Compounds (Serial Dilutions) compound->reaction transfer Transfer to Streptavidin Plate reaction->transfer incubation Incubate for 60 min (Biotin-Streptavidin Binding) transfer->incubation wash Wash Plate incubation->wash antibody Add Anti-PAR Antibody (HRP-conjugated) wash->antibody detection Add HRP Substrate (e.g., TMB) antibody->detection read Read Absorbance (450 nm) detection->read

Caption: Workflow for PARP-1 Enzymatic Inhibition Assay.

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add the reaction buffer containing recombinant human PARP-1 enzyme, activated DNA, and histones.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Reaction Initiation: Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate the plate for 60 minutes at room temperature.

  • Capture of Biotinylated Product: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated PAR-histone product to bind.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated anti-PAR antibody and incubate. After another wash step, add an HRP substrate (e.g., TMB).

  • Quantification: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action provides context for the observed potency.

5-HT4 Receptor Antagonism

5-HT4 receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists of this receptor block this signaling cascade, which has therapeutic implications in gastrointestinal disorders and cognitive function.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates serotonin Serotonin (Agonist) serotonin->receptor Activates antagonist Benzimidazole Analog (Antagonist) antagonist->receptor Blocks atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling and Antagonism.

PARP-1 Inhibition

PARP-1 inhibitors act by trapping the PARP-1 enzyme on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to this core can yield compounds with nanomolar potency. For researchers, this scaffold represents a promising starting point for lead optimization campaigns. Future work should focus on optimizing pharmacokinetic properties to translate the high in vitro potency of these analogs into in vivo efficacy.

References

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., de Tejada, M., & Orensanz, L. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and -carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(4), 351-354. [Link]

  • Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(2), 2396-2414. [Link]

  • Chen, S., Li, Y., Wang, Y., Zhang, J., Zhang, Y., & Xu, B. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 245-259. [Link]

  • Ayaz, M., Sadiq, A., Junaid, M., Ullah, F., Subhan, F., & Ahmed, J. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 10, 295. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(13), 3065-3091. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6296. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1H-benzo[d]imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle for managing laboratory waste is to formulate a disposal plan before any experimental work begins.[1] This proactive approach ensures compliance with federal and state regulations and prevents unforeseen challenges in waste management.

Part 1: Hazard Assessment & Immediate Safety Precautions

Given its benzimidazole core, it is prudent to treat methyl 1H-benzo[d]imidazole-4-carboxylate as a hazardous substance. Analogous compounds, such as 2-vinyl-1H-benzimidazole and other derivatives, are often classified as harmful if swallowed and capable of causing skin and eye irritation.[2] Therefore, all handling and disposal operations must be conducted under the assumption that this compound presents similar risks.

1.1 Personal Protective Equipment (PPE): Before handling the compound or its waste, wearing appropriate PPE is mandatory. This creates a primary barrier against exposure.

  • Eye Protection: Chemical safety goggles or glasses with side shields are essential to prevent contact with the eyes.[3][4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling heterocyclic compounds.

  • Body Protection: A standard lab coat must be worn.

  • Respiratory Protection: All handling of the solid compound and preparation of its waste should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

1.2 Engineering Controls: Always work in a well-ventilated area.[3] A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][4]

Hazard Category (Assumed)GHS Classification (Precautionary)Description
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin IrritationCategory 2Causes skin irritation.[2]
Eye IrritationCategory 2Causes serious eye irritation.[2]
Target Organ ToxicityMay cause respiratory irritation.[5]Based on similar compounds.
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process, governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol aligns with federal guidelines and laboratory best practices.

Step 1: Waste Minimization The most effective waste management strategy is to minimize waste generation at the source.[1][8] This can be achieved by:

  • Ordering only the necessary quantity of the chemical.[9]

  • Reducing the scale of experiments whenever feasible.[9]

  • Keeping a precise inventory to avoid purchasing duplicates and to track expiration dates.[9]

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Solid Waste: Collect waste this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix this waste with other streams like halogenated or non-halogenated solvents unless your institution's guidelines permit it.

  • Incompatibilities: Based on general benzimidazole chemistry, store this waste away from strong oxidizing agents, strong acids, and strong bases.[12][13]

Step 3: Containerization and Labeling Proper containerization and labeling are mandated by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure safety and proper handling.[6][14]

  • Container Selection: Use a container that is chemically compatible with benzimidazole derivatives (a high-density polyethylene or glass container is typically appropriate) and has a secure, leak-proof lid.[6][10][15]

  • Labeling: The moment waste is first added, the container must be labeled with a hazardous waste tag.[13] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "Waste this compound". Do not use abbreviations.

    • The approximate percentage of each component in the case of a mixture.[11]

    • The associated hazards (e.g., "Toxic," "Irritant").[14]

Step 4: Accumulation and Storage Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[9][11][14]

  • SAA Requirements: The SAA must be clearly marked.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment tray or tub to contain any potential leaks or spills.[8]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[16] Once this limit is reached, the waste must be moved to a central storage area within three days.[11]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_facility Facility Level A Step 1: Generate Waste (e.g., Unused chemical, contaminated gloves) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Containerize & Label - Use compatible container - Attach 'Hazardous Waste' label - List full chemical name B->C D Step 4: Store in SAA - At/near point of generation - Use secondary containment C->D E Step 5: Request Pickup (Contact EHS) D->E When container is full or after 12 months F Step 6: Transport to CAA (Central Accumulation Area) E->F G Step 7: Final Disposal (Licensed Waste Contractor) F->G

Caption: Waste Disposal Workflow from Laboratory Generation to Final Disposal.

Step 5: Decontamination of Empty Containers Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[2]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[2]

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[2][17] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.[2]

  • Final Disposal: After thorough rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's procedures for clean lab glass or plastic.[10]

Step 6: Handling Spills In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Part 1.

  • Containment: For a solid spill, gently sweep it up to avoid creating dust and place it into the designated hazardous waste container.[3] For a liquid spill, use an absorbent material from a chemical spill kit.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.[13]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step 7: Final Disposal The final step is to arrange for the removal of the hazardous waste from your laboratory. This must be done through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[18] Never dispose of this chemical down the drain or in the regular trash.[17]

Part 3: Regulatory and Compliance Overview

Your laboratory is classified as a hazardous waste generator, and your responsibilities depend on the total amount of waste generated per month. These categories are defined by the EPA:

  • Very Small Quantity Generators (VSQG): Generate ≤ 100 kg/month .

  • Small Quantity Generators (SQG): Generate > 100 kg and < 1,000 kg/month .

  • Large Quantity Generators (LQG): Generate ≥ 1,000 kg/month .[14]

Each category has specific requirements for accumulation time limits, reporting, and emergency planning.[14] It is crucial to be aware of your facility's generator status and adhere to the corresponding regulations. All personnel who handle hazardous waste must receive appropriate training on these procedures.[18]

By adhering to this comprehensive disposal guide, you ensure not only your personal safety and the safety of your colleagues but also maintain the integrity of our environment and the compliance of your institution.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.